EGTA disodium
Description
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Structure
2D Structure
Properties
CAS No. |
31571-71-8 |
|---|---|
Molecular Formula |
C14H22N2Na2O10 |
Molecular Weight |
424.31 g/mol |
IUPAC Name |
disodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C14H24N2O10.2Na/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2 |
InChI Key |
PSNPATLUBMVVTM-UHFFFAOYSA-L |
Canonical SMILES |
C(COCCOCCN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |
Related CAS |
67-42-5 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of EGTA Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of EGTA disodium salt, a crucial chelating agent in a multitude of research and development applications. Its high selectivity for calcium ions makes it an indispensable tool for studying calcium signaling pathways, enzyme kinetics, and various cellular processes. This document outlines its fundamental characteristics, provides detailed experimental protocols for its use, and illustrates its role in key biological pathways.
Core Chemical and Physical Properties
This compound salt, or Egtazic acid disodium salt, is the disodium salt of ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid. It is widely favored over EDTA in biological systems for its significantly higher affinity for calcium ions over magnesium ions, a critical feature in environments like the intracellular matrix where magnesium is present in much higher concentrations.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound salt, compiled from various sources.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂N₂Na₂O₁₀ | [4] |
| Molecular Weight | 424.31 g/mol | [4] |
| Appearance | White crystalline powder | [5] |
| Melting Point | Decomposes at 240 °C | |
| Solubility in Water | 100 g/L at 20 °C | |
| pH of 5% Solution | 4.0 - 6.0 at 25 °C | [5] |
| Dissociation Constants (pKa at 20 °C) | Value | Reference |
| pKa₁ | 2.0 | [6] |
| pKa₂ | 2.68 | [6] |
| pKa₃ | 8.85 | [6] |
| pKa₄ | 9.47 | [6] |
| Logarithm of the Stability Constants (log K) with Divalent Cations | Value | Reference |
| Ca²⁺ | 11.0 | [3] |
| Mg²⁺ | 5.2 | |
| Mn²⁺ | 12.3 | |
| Fe²⁺ | 11.8 | |
| Cu²⁺ | 17.8 | |
| Zn²⁺ | 12.7 |
Safety, Handling, and Storage
This compound salt is generally considered to be of low toxicity, though it may be harmful if inhaled and can cause damage to organs through prolonged or repeated exposure.[1][5] It is important to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[7][8][9]
Storage: Store in a cool, dry place, away from direct sunlight and moisture.[10] Keep the container tightly closed to prevent the absorption of moisture, as the compound is hygroscopic.[10] Under proper storage conditions, this compound salt has a shelf life of up to 5 years.[10]
Experimental Protocols
Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)
This protocol outlines the preparation of a standard stock solution of EGTA for use in various biological experiments.
Materials:
-
This compound Salt
-
High-purity water (e.g., Milli-Q)
-
Sodium hydroxide (NaOH), 10 M solution
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Weigh out the required amount of this compound salt to prepare the desired volume of a 0.5 M solution (e.g., 21.215 g for 100 mL).
-
Add the this compound salt to a beaker containing approximately 80% of the final volume of high-purity water.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Begin stirring the solution. The this compound salt will not fully dissolve until the pH is adjusted.
-
Slowly add 10 M NaOH dropwise to the solution while monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the this compound salt is completely dissolved and the pH of the solution reaches 8.0.
-
Once the desired pH is reached and the solid is fully dissolved, transfer the solution to a volumetric flask.
-
Bring the solution to the final desired volume with high-purity water.
-
Sterilize the solution by autoclaving if required for your application.
-
Store the stock solution at 4°C.
Using EGTA as a Control for Extracellular Calcium in Cell Culture
This protocol describes how to use EGTA to chelate extracellular calcium in cell culture experiments, a common control to determine if an observed cellular response is dependent on calcium influx.
Materials:
-
Cultured cells on coverslips or in multi-well plates
-
Physiological saline solution (e.g., Hank's Balanced Salt Solution, HBSS) without calcium and magnesium
-
0.5 M EGTA stock solution (pH 8.0)
-
Agonist or stimulus of interest
Procedure:
-
Wash the cultured cells twice with the calcium and magnesium-free physiological saline solution to remove any residual calcium from the culture medium.
-
Prepare the experimental solution by adding the desired final concentration of EGTA (typically 1-5 mM) to the calcium-free saline solution.
-
Incubate the cells with the EGTA-containing solution for a predetermined amount of time (e.g., 5-10 minutes) prior to adding the stimulus. This allows for the chelation of any remaining trace amounts of extracellular calcium.
-
Add the agonist or stimulus of interest to the cells in the continued presence of the EGTA-containing solution.
-
Measure the cellular response (e.g., changes in intracellular calcium concentration, protein phosphorylation, gene expression).
-
Compare the response of the cells treated with EGTA to control cells that were not exposed to the chelator to determine the role of extracellular calcium influx.
Measurement of Intracellular Calcium using Fura-2 with EGTA for Calibration
This protocol outlines the use of the ratiometric calcium indicator Fura-2 AM and the role of EGTA in the calibration of the fluorescence signal.[11][12][13][14][15][16][17][18]
Materials:
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline solution (HBS)
-
Ionomycin
-
EGTA
-
Tris base
-
Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Loading with Fura-2 AM:
-
Prepare a Fura-2 AM loading solution in HBS containing a low concentration of Pluronic F-127 to aid in dye solubilization.
-
Incubate cultured cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes.
-
Wash the cells with HBS to remove extracellular dye.
-
-
Measurement of Intracellular Calcium:
-
Mount the coverslip with the loaded cells onto the microscope stage or place the multi-well plate in the plate reader.
-
Record the baseline fluorescence ratio (F340/F380).
-
Stimulate the cells with your agonist of interest and record the change in the fluorescence ratio over time.
-
-
Calibration of the Fura-2 Signal:
-
Rmax (Maximum Fluorescence Ratio): At the end of the experiment, add a calcium ionophore such as ionomycin (typically 5-10 µM) in the presence of a high concentration of extracellular calcium to saturate the intracellular Fura-2 with calcium. Record the maximum fluorescence ratio (Rmax).
-
Rmin (Minimum Fluorescence Ratio): Following the Rmax measurement, add a high concentration of EGTA (typically 10-20 mM) to the solution. To facilitate the entry of EGTA into the cells to chelate intracellular calcium, the pH of the EGTA solution should be adjusted to be slightly alkaline (e.g., by adding Tris base) to permeabilize the cell membrane or continue to use the ionophore to facilitate Ca2+ removal. This will chelate all the intracellular calcium, and the resulting fluorescence ratio is the minimum (Rmin).
-
-
Calculation of Intracellular Calcium Concentration:
-
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where:
-
Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM)
-
R is the experimental fluorescence ratio
-
Rmin is the minimum fluorescence ratio
-
Rmax is the maximum fluorescence ratio
-
Sf2/Sb2 is the ratio of fluorescence of the free and Ca²⁺-bound dye at 380 nm excitation.
-
-
Visualizations
The Role of EGTA in Modulating Store-Operated Calcium Entry (SOCE)
Caption: EGTA chelates extracellular Ca²⁺, blocking store-operated calcium entry (SOCE).
Experimental Workflow for Investigating the Role of Extracellular Calcium
Caption: Workflow to determine the role of extracellular Ca²⁺ using EGTA.
EGTA's Influence on Calmodulin-Dependent Signaling
Caption: EGTA prevents the activation of calmodulin-dependent signaling pathways.
References
- 1. valudor.com [valudor.com]
- 2. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 3. EGTA - Wikipedia [en.wikipedia.org]
- 4. Effects of EGTA on calcium signaling in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thermofishersci.in [thermofishersci.in]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. himediadownloads.com [himediadownloads.com]
- 9. fishersci.com [fishersci.com]
- 10. chemignition.com [chemignition.com]
- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 12. hellobio.com [hellobio.com]
- 13. researchgate.net [researchgate.net]
- 14. Measuring calcium dynamics in living cells with Genetically Encodable Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators [bio-protocol.org]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 18. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to EGTA Disodium: pKa and its Critical Role in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) disodium is an aminopolycarboxylic acid and a highly selective chelating agent with a pronounced affinity for calcium ions.[1] Its utility in biological research and drug development is rooted in its ability to control the concentration of free calcium ions in solution, a critical factor in a vast array of cellular processes.[1][2] This technical guide provides a comprehensive overview of the pKa of EGTA disodium, its significance in preparing biological buffers, and detailed methodologies for its application in experimental settings.
The Significance of pKa in EGTA's Function as a Calcium Buffer
The effectiveness of EGTA as a calcium buffer is intrinsically linked to its acid dissociation constants (pKa values). These values determine the pH range over which EGTA can effectively bind to calcium ions. EGTA has four carboxylic acid groups and two amine groups, resulting in multiple pKa values. The pKa for the binding of calcium ions by the fully deprotonated (tetrabasic) form of EGTA is approximately 11.00.[3][4] However, in biological systems, which typically have a physiological pH of around 7, the apparent pKa for calcium binding is more relevant and is cited to be approximately 6.91.[3][4]
The precise control of free calcium concentration is paramount in mimicking the intracellular environment, where calcium levels are tightly regulated and are typically much lower than magnesium concentrations.[1][3] EGTA's high selectivity for Ca2+ over Mg2+ makes it an ideal buffer for such applications.[1] The apparent dissociation constant (Kd) for calcium at physiological pH (7.4) is in the nanomolar range, approximately 60.5 nM, while its affinity for magnesium is significantly lower, with a Kd in the millimolar range (1-10 mM).[5]
Factors Influencing EGTA's Apparent pKa
The apparent pKa and, consequently, the calcium binding affinity of EGTA are influenced by several factors, including temperature and ionic strength. Understanding these dependencies is crucial for preparing accurate and reliable calcium buffers for specific experimental conditions.
Temperature: Increasing the temperature generally leads to an increase in the apparent calcium association constant (K'Ca) of EGTA.[6][7] This relationship can be described by the van't Hoff isochore.[6][8]
Ionic Strength: An increase in ionic strength typically results in a decrease in the apparent calcium association constant of EGTA.[6][7] This effect can be corrected for using the Debye-Hückel limiting law.[6]
Quantitative Data on this compound
The following tables summarize the key quantitative data for this compound, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C14H22N2Na2O10 | [9] |
| Molecular Weight | 424.31 g/mol | [9] |
| pKa (tetrabasic form, for Ca2+ binding) | ~11.00 | [3][4] |
| Apparent pKa (at pH 7) | ~6.91 | [3][4] |
| Apparent Kd for Ca2+ (at pH 7.4) | ~60.5 nM | [5] |
| Apparent Kd for Mg2+ | 1-10 mM | [5] |
| Condition | Effect on Apparent Ca2+ Affinity (K'Ca) | Reference |
| Increasing Temperature | Increases | [6][7] |
| Increasing Ionic Strength | Decreases | [6][7] |
Experimental Protocols
Determination of EGTA pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa values of substances like EGTA.[9][10][11][12]
Materials:
-
This compound salt
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
Deionized water
Procedure:
-
Solution Preparation: Prepare a solution of EGTA of known concentration (e.g., 1 mM) in deionized water.[9][10]
-
Ionic Strength Adjustment: Add KCl to the EGTA solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[9]
-
Initial pH Adjustment: Acidify the EGTA solution to a low pH (e.g., pH 1.8-2.0) using the standardized HCl solution.[9][10]
-
Titration: Titrate the acidified EGTA solution with the standardized NaOH solution, adding the titrant in small, precise increments.[9][10]
-
Data Recording: Record the pH of the solution after each addition of NaOH, ensuring the reading has stabilized.[9]
-
Endpoint Determination: Continue the titration until the pH reaches a high value (e.g., pH 12-12.5).[10]
-
Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The inflection points on the curve correspond to the pKa values of EGTA.
Preparation of EGTA-Calcium Buffer Solutions
Accurate preparation of EGTA-calcium buffers is crucial for experiments investigating calcium-dependent processes.
Materials:
-
This compound salt
-
Calcium Chloride (CaCl2) standard solution
-
Buffer components (e.g., HEPES, KCl)
-
Deionized water
-
pH meter
Procedure:
-
Stock Solutions: Prepare concentrated stock solutions of EGTA and CaCl2. It is recommended to prepare a stock solution of 0.5 M EGTA by dissolving it in water and adjusting the pH to 7.0-8.0 with NaOH, as EGTA has low solubility at acidic to neutral pH.[13][14]
-
Buffer Composition: Determine the desired final concentrations of all buffer components, including the total EGTA concentration, and the desired free calcium concentration.
-
Calculation: Use a suitable calculator or software to determine the precise amounts of the EGTA and CaCl2 stock solutions needed to achieve the target free calcium concentration at the desired pH, temperature, and ionic strength. This calculation must take into account the apparent association constant of EGTA under the specific experimental conditions.
-
Mixing: In a clean vessel, combine the calculated volumes of the buffer components, EGTA stock, and deionized water.
-
Calcium Addition: Add the calculated volume of the CaCl2 stock solution.
-
pH Adjustment: Adjust the final pH of the buffer solution to the desired value.
-
Final Volume: Bring the solution to the final desired volume with deionized water.
Relevance in Biological Buffers and Signaling Pathways
EGTA is an indispensable tool for studying a wide range of biological phenomena that are regulated by calcium. Its ability to buffer calcium ions allows researchers to control this critical second messenger and dissect its role in various signaling pathways.
Applications in Research:
-
Cell Culture: EGTA can be added to cell culture media to chelate contaminating calcium ions, which helps maintain cell viability and allows for the study of calcium-dependent signaling pathways.[1]
-
Enzyme Assays: In enzymatic assays where calcium may act as a cofactor or an inhibitor, EGTA is used to remove free calcium, enabling the study of the enzyme's activity in a calcium-free environment.[1]
-
Neuroscience: EGTA is used in electrophysiology studies to prevent calcium-dependent inactivation of voltage-gated calcium channels and to investigate the role of calcium in neurotransmitter release.[1]
-
Protein Purification: In techniques like tandem affinity purification, EGTA is used in the elution buffer to release calcium-binding proteins from their affinity matrix.[1]
Investigating Calcium Signaling Pathways
A common experimental approach to investigate the role of extracellular calcium in a signaling pathway involves stimulating cells in the presence and absence of free extracellular calcium, which can be controlled using EGTA.
Example Experimental Workflow:
-
Cell Culture: Culture cells of interest to an appropriate confluency.
-
Baseline Measurement: Measure the baseline intracellular calcium concentration or a downstream signaling event in a standard physiological buffer.
-
Calcium Depletion: Incubate the cells in a calcium-free buffer containing EGTA to chelate any residual calcium.
-
Stimulation: Stimulate the cells with an agonist of interest in the continued presence of the calcium-free EGTA buffer.
-
Measurement: Measure the intracellular calcium response or the downstream signaling event.
-
Calcium Restoration: Reintroduce a buffer containing a known concentration of calcium and measure the response.
-
Analysis: Compare the cellular responses in the presence and absence of extracellular calcium to determine the role of calcium influx in the signaling pathway.
Representative Signaling Pathway: Gq-PLC-IP3-Ca2+ Pathway
EGTA is often used to dissect the components of the Gq-coupled receptor signaling pathway. Activation of a Gq-coupled receptor leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This initial release can be studied in the absence of extracellular calcium by using an EGTA-containing buffer. Subsequent addition of calcium to the extracellular medium allows for the investigation of store-operated calcium entry (SOCE), a process triggered by the depletion of intracellular calcium stores.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. A thorough understanding of its pKa values and the factors that influence them is essential for the preparation of accurate and effective calcium buffers. By carefully controlling the concentration of free calcium, EGTA enables the precise investigation of a multitude of calcium-dependent cellular processes, contributing significantly to advancements in both basic research and drug development.
References
- 1. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. valudor.com [valudor.com]
- 4. The determination of binding constants with a differential thermal and potentiometric titration apparatus. II. EDTA, EGTA and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium buffer solutions and how to make them: a do it yourself guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of temperature and ionic strength on the apparent Ca-affinity of EGTA and the analogous Ca-chelators BAPTA and dibromo-BAPTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correction of proton and Ca association constants of EGTA for temperature and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. 0.5 M EGTA Stock — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 13. researchgate.net [researchgate.net]
- 14. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
EGTA Disodium: A Technical Guide to its Effect on Divalent Cation Concentrations
For Researchers, Scientists, and Drug Development Professionals
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a powerful and highly selective chelating agent, indispensable in a multitude of research and development applications.[1][2] Its unique affinity for calcium ions (Ca²⁺) over other divalent cations, particularly magnesium (Mg²⁺), makes it an invaluable tool for meticulously controlling cation concentrations in experimental systems.[1][3][4] This technical guide provides an in-depth overview of the effects of EGTA disodium on divalent cation concentrations, complete with quantitative data, detailed experimental protocols, and visualizations of its application in biological systems.
Core Principles of EGTA Chelation
EGTA, an aminopolycarboxylic acid, sequesters divalent cations by forming stable, water-soluble complexes.[3][4] This action effectively reduces the concentration of free, biologically active ions in a solution. The key to EGTA's utility lies in its selectivity. While related to the broader-spectrum chelator EDTA, EGTA's molecular structure confers a significantly higher affinity for calcium ions.[3][4][5] This selectivity is crucial in biological systems, where magnesium ions are typically present at concentrations at least a thousand times higher than calcium ions.[3][6][7] EGTA allows for the precise buffering of Ca²⁺ without significantly disturbing the physiological levels of Mg²⁺.
Quantitative Analysis of Divalent Cation Chelation
The efficacy and selectivity of a chelating agent are quantified by its stability constants (Log K) or dissociation constants (Kd). A higher Log K value or a lower Kd value indicates a stronger binding affinity. The data below summarizes the binding properties of EGTA with key divalent cations.
Table 1: Comparative Affinity of EGTA for Divalent Cations
| Chelating Agent | Divalent Cation | Log K | Dissociation Constant (Kd) | pH Condition |
|---|---|---|---|---|
| EGTA | Ca²⁺ | ~11.0[3][7][8] | 60.5 nM[9][10] | pH 7.4[9][10] |
| Mg²⁺ | ~5.2[8] | 1-10 mM[9][10] | Physiological pH[9][10] | |
| Mn²⁺ | ~12.3 | Not specified | Not specified | |
| Zn²⁺ | ~12.7 | Not specified | Not specified | |
| EDTA | Ca²⁺ | ~10.6[8] | Not specified | Not specified |
| | Mg²⁺ | ~8.7[8][11] | Not specified | Not specified |
Note: The apparent binding affinity of EGTA is highly dependent on pH. At pH 7, the apparent pKa for calcium binding is 6.91, although the absolute pKa is 11.00.[3][7]
Applications in Research and Drug Development
EGTA's precise control over calcium levels is leveraged in numerous applications:
-
Cell Culture: Added to media to chelate contaminating Ca²⁺, which helps maintain cell viability and allows for the study of calcium-dependent signaling pathways.[1][6]
-
Enzymatic Assays: Used to remove Ca²⁺ from reaction buffers, enabling the study of calcium's role as a cofactor in enzyme activation and kinetics.[6][8]
-
Protein Purification: Employed in elution buffers, such as in Tandem Affinity Purification (TAP), to dissociate proteins from calmodulin beads by chelating Ca²⁺.[3][7]
-
Electrophysiology: Added to solutions to prevent the calcium-dependent inactivation of voltage-gated calcium channels, thereby improving the accuracy of measurements.[6]
-
Lysis Buffers: Included to inhibit calcium-dependent nucleases and proteases, preventing the degradation of DNA, RNA, and proteins during extraction.[6][12]
Experimental Protocols
Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)
Objective: To prepare a concentrated, pH-adjusted stock solution of EGTA for use in various buffers and media.
Materials:
-
EGTA (free acid, M.W. = 380.35 g/mol )
-
Sodium Hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)
-
High-purity water (e.g., Milli-Q or deionized)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
Sterile filter unit (0.22 µm)
Methodology:
-
Weigh out 190.17 g of EGTA free acid.
-
Add the EGTA to a beaker containing ~400 mL of high-purity water.
-
Place the beaker on a stir plate and add a stir bar. EGTA will not dissolve at this stage.
-
Slowly add NaOH solution while monitoring the pH. The EGTA will begin to dissolve as the pH approaches 8.0.
-
Carefully titrate with NaOH until the pH reaches 8.0. All of the EGTA should be in solution at this point.
-
Transfer the solution to a 1 L graduated cylinder and add high-purity water to a final volume of 1 L.
-
Verify the final pH and adjust if necessary.
-
For sterile applications, filter the solution through a 0.22 µm sterile filter unit.
-
Store the 0.5 M EGTA stock solution in aliquots at -20°C.
Preparation of a Calcium-Buffered Solution
Objective: To create a solution with a defined free Ca²⁺ concentration using EGTA. This is common for calibrating fluorescent calcium indicators.[13]
Materials:
-
0.5 M EGTA stock solution (pH 8.0)
-
1 M CaCl₂ stock solution
-
Buffer of choice (e.g., HEPES, MOPS)
-
Potassium Chloride (KCl)
-
High-purity water
-
Software or spreadsheet for calculating binding equilibria (e.g., MaxChel)
Methodology:
-
Define Buffer Conditions: Determine the final desired pH, ionic strength, and temperature of the experimental buffer, as these all affect the apparent dissociation constant (Kd) of EGTA for Ca²⁺. For this example, we will aim for a buffer at pH 7.2 with 100 mM KCl.
-
Calculate Total EGTA and CaCl₂: Use a calcium buffer calculator. Input the desired free [Ca²⁺], the pH, temperature, ionic strength, and the total [EGTA] (typically 1-10 mM). The calculator will provide the required total [CaCl₂].
-
Prepare the Buffer: a. To a beaker, add the appropriate amount of high-purity water. b. Add the buffering agent (e.g., 10 mM HEPES), KCl (100 mM), and other components of your buffer. c. Adjust the pH to the desired value (e.g., 7.2). d. Add the calculated volume of the 0.5 M EGTA stock solution. e. Add the calculated volume of the 1 M CaCl₂ stock solution. f. Bring the solution to the final volume with high-purity water.
-
Verification (Optional): The free Ca²⁺ concentration can be verified using a fluorescent calcium indicator and a spectrofluorometer by comparing the fluorescence of the buffer to standards.
Visualizing EGTA's Role in Cellular Signaling and Experiments
Calcium-Dependent Signaling Pathway
Many intracellular signaling cascades are initiated by a rise in cytosolic Ca²⁺, which can originate from either the extracellular space or internal stores like the endoplasmic reticulum. EGTA is used to chelate extracellular Ca²⁺, helping researchers determine the source of the calcium signal.
Caption: EGTA's role in a generic Ca²⁺ signaling pathway.
Experimental Workflow: Differentiating Ca²⁺ Sources
This workflow illustrates how EGTA is used to distinguish between Ca²⁺ influx from the extracellular environment and Ca²⁺ release from intracellular stores.
Caption: Workflow to dissect intracellular vs. extracellular Ca²⁺.
Conclusion
This compound is a cornerstone reagent for any research involving divalent cations, particularly calcium. Its high selectivity for Ca²⁺ over Mg²⁺ provides an unparalleled ability to probe the intricate roles of calcium in biological processes, from intracellular signaling to enzyme function. By understanding its binding characteristics and employing carefully designed experimental protocols, researchers can effectively modulate cation concentrations to gain precise insights into complex biological systems.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. EGTA - Wikipedia [en.wikipedia.org]
- 4. What is the difference between EDTA and EGTA ? | AAT Bioquest [aatbio.com]
- 5. EGTA Chelator Production and Applications for Chemical and Biological Research [thinkdochemicals.com]
- 6. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 7. interchim.fr [interchim.fr]
- 8. This compound | 31571-71-8 | Benchchem [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. EGTA [groups.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]
Solubility and Stability of EGTA Disodium in Aqueous Solutions: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the solubility and stability of EGTA disodium (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid disodium salt) in aqueous solutions. A thorough understanding of these properties is fundamental for the correct preparation, storage, and application of EGTA as a selective calcium chelator in research, diagnostics, and pharmaceutical development.
Solubility of this compound
The dissolution of this compound salt in water is critically dependent on pH. In its acidic or neutral form, the molecule is poorly soluble. To achieve complete dissolution, especially for preparing concentrated stock solutions, the pH must be raised to approximately 8.0 using a base such as sodium hydroxide (NaOH). As the carboxylic acid groups become deprotonated with increasing pH, the molecule becomes ionized and readily dissolves.
Data Presentation: Quantitative Solubility
| Parameter | Value | Conditions & Notes |
| Solubility | 186 mg/mL (0.5 M) | pH must be adjusted to ~8.0 for complete solubilization. |
| Solubility | 100 g/L | At 20 °C. |
| pH of 5% Solution | 4.0 - 5.5 | In water, before pH adjustment.[1] |
Experimental Protocols: Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)
This protocol details the standard laboratory procedure for preparing a 0.5 M stock solution of this compound salt.
dot
Caption: A stepwise workflow for the preparation of a 0.5M EGTA solution.
Methodology:
-
Weighing: Weigh 190.1 g of this compound salt dihydrate (MW: 380.2 g/mol , for a 0.5 M solution in 1 L).
-
Initial Mixing: Add the powder to a beaker containing approximately 700-800 mL of high-purity, deionized water.[2][3]
-
Suspension: Place a magnetic stir bar in the beaker and begin stirring vigorously. The EGTA salt will not dissolve at this stage and will form a cloudy suspension.[2]
-
pH Adjustment: While stirring, slowly add sodium hydroxide (NaOH) to the suspension. This can be done using solid pellets or a concentrated (e.g., 10 M) NaOH solution.[3] Use a calibrated pH meter to monitor the pH of the solution.
-
Dissolution: As the pH of the solution approaches 8.0, the this compound salt will begin to dissolve.[2][4] Continue to add NaOH slowly until the pH is stable at 8.0 and the solution is completely clear.
-
Final Volume: Once dissolved, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.
-
Sterilization: For biological applications, sterilize the solution by autoclaving on a liquid cycle or by passing it through a 0.22 µm sterile filter.[3][5]
Stability of this compound Aqueous Solutions
EGTA is a chemically stable molecule.[6] Once prepared, aqueous solutions of this compound are stable for extended periods when stored correctly. The primary factors that can influence long-term stability are microbial contamination and, to a lesser extent, slow chemical degradation pathways like hydrolysis.
Data Presentation: Stability and Storage
| Parameter | Storage Conditions | Shelf Life & Notes |
| Solid Form | 15–30°C, in a tightly sealed container.[7][8] | Up to 5 years. The compound is hygroscopic and should be protected from moisture.[7] |
| Stock Solution (0.5M, pH 8.0) | Room Temperature (15–25°C).[5][8] | Stable for up to 6 months. |
| Stock Solution (0.5M, pH 8.0) | Refrigerated (4°C). | Recommended for preventing microbial growth, especially if not sterilized. |
| Working Dilutions | Refrigerated (4°C). | It is best practice to prepare fresh, but they can be stored for approximately one month.[9] |
Experimental Protocols: Assessing Solution Stability via Calcium Chelation Assay
The stability of an EGTA solution can be determined by quantifying its capacity to chelate calcium over time. A decrease in this capacity indicates degradation of the active molecule.
dot
Caption: A logical diagram for an experimental protocol to assess EGTA stability.
Methodology:
-
Sample Preparation: Prepare a batch of 0.5 M EGTA, pH 8.0 solution. Divide it into several sterile, sealed aliquots.
-
Initial Measurement (Time = 0): Use one aliquot immediately. Dilute a precise volume of the EGTA solution into a buffer of known pH. Titrate this sample with a high-precision, standardized solution of calcium chloride (CaCl₂). The endpoint can be detected potentiometrically with a calcium-ion selective electrode or visually with a suitable metallochromic indicator (e.g., Murexide).
-
Storage: Store the remaining aliquots under the desired test conditions (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove an aliquot from storage.
-
Repeat Titration: Allow the aliquot to equilibrate to room temperature and repeat the exact titration procedure performed at Time = 0.
-
Data Analysis: Calculate the concentration of active EGTA at each time point based on the volume of CaCl₂ titrant required to reach the endpoint. A statistically significant decrease in the calculated concentration over time indicates degradation. The results can be used to establish a shelf-life under the tested storage conditions.
Signaling Pathway: Mechanism of Chelation
EGTA is a hexadentate ligand that effectively sequesters divalent metal cations. Its utility in biological and pharmaceutical systems stems from its high selectivity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺). This allows for the specific buffering of calcium without significantly disturbing the concentration of magnesium, which is crucial for the activity of many enzymes, such as polymerases and kinases. This selective binding prevents metal ions from catalyzing degradation reactions or participating in unwanted enzymatic activities.[10]
dot
Caption: EGTA selectively binds free calcium, forming a stable complex.
References
- 1. Ethylenedinitrilotetraacetic acid disodium salt dihydrate CAS 6381-92-6 | 108454 [merckmillipore.com]
- 2. thoughtco.com [thoughtco.com]
- 3. 0.5M EDTA [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. toptipbio.com [toptipbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemignition.com [chemignition.com]
- 8. itwreagents.com [itwreagents.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. nbinno.com [nbinno.com]
An In-depth Technical Guide to EGTA Disodium for Studying Calcium-Dependent Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of EGTA disodium, a crucial tool for investigating the multifaceted roles of calcium in cellular physiology and pathophysiology. From its fundamental chemical properties to its practical application in sophisticated experimental designs, this document serves as a detailed resource for professionals in life sciences.
Core Concepts: Understanding this compound
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) is an aminopolycarboxylic acid that functions as a high-affinity chelating agent for calcium ions (Ca²⁺). The disodium salt of EGTA is commonly used in biological research due to its solubility in aqueous solutions.
Mechanism of Action
EGTA selectively binds to calcium ions, effectively reducing their free concentration in a solution. This chelation is achieved through the coordination of the calcium ion by the four carboxylate groups and two nitrogen atoms within the EGTA molecule. This creates a stable, cage-like structure around the Ca²⁺ ion, sequestering it from the surrounding environment.[1] A key feature of EGTA is its significantly higher affinity for Ca²⁺ compared to magnesium ions (Mg²⁺), which is crucial for studying calcium-specific processes in a cellular context where Mg²⁺ is typically present at much higher concentrations.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₂₂N₂Na₂O₁₀ |
| Molecular Weight | 424.31 g/mol [3] |
| CAS Number | 31571-71-8[1] |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
| Storage | Store in a cool, dry place between 15°C to 30°C (59°F to 86°F), protected from moisture and light.[4] |
Quantitative Data on this compound
The efficacy of EGTA as a calcium chelator is highly dependent on experimental conditions. The following tables summarize key quantitative data to guide experimental design.
Ion Binding Affinity
| Ion | Dissociation Constant (Kd) | Conditions |
| Ca²⁺ | ~60.5 nM - 150 nM[1][5][6] | Physiological pH (~7.2-7.4) |
| Mg²⁺ | 1-10 mM[1][5] | |
| Mn²⁺ | Lower affinity than Ca²⁺[2] | |
| Zn²⁺ | Lower affinity than Ca²⁺[2] |
pH Dependence of Calcium Binding
The affinity of EGTA for calcium is highly pH-dependent.[1] The apparent pKa for calcium binding shifts significantly with changes in pH.
| pH | Apparent pKa (for Ca²⁺ binding) |
| ~11.0 | 11.00 (tetrabasic EGTA)[2][7] |
| 7.0 | 6.91[2][7] |
| 6.8 | Apparent Binding Constant (KE app) = 6.3 x 10⁵ M⁻¹[8] |
Influence of Temperature and Ionic Strength
Temperature and ionic strength can modulate the apparent calcium affinity of EGTA.
| Parameter | Effect on Apparent Ca²⁺ Affinity (K'Ca) |
| Increasing Temperature (1°C to 36°C) | Increase[9] |
| Increasing Ionic Strength (0.104 M to 0.304 M) | Reduction[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of EGTA in research. The following sections provide step-by-step protocols for key experiments.
Preparation of EGTA-Calcium Buffer Solutions
Accurate preparation of EGTA-Ca²⁺ buffers is fundamental for controlling free calcium concentrations.
Objective: To prepare a set of solutions with defined free Ca²⁺ concentrations.
Materials:
-
EGTA (high purity)
-
CaCl₂ standard solution (e.g., 1 M)
-
Buffer (e.g., HEPES, MOPS)
-
KOH or NaOH to adjust pH
-
Deionized water
-
pH meter
-
Calcium-sensitive electrode (for precise measurement) or software for calculation.
Protocol:
-
Prepare a Stock Solution of EGTA:
-
Dissolve a known amount of EGTA in deionized water.
-
Adjust the pH to ~7.0-7.5 with KOH or NaOH to ensure complete dissolution.
-
Bring the solution to the final desired volume. A typical stock concentration is 100 mM.
-
-
Prepare a Stock Solution of CaEGTA:
-
To a known volume of the EGTA stock solution, add an equimolar amount of CaCl₂ standard solution.
-
This will create a solution where theoretically all EGTA is bound to Ca²⁺.
-
-
Create Buffer Solutions with Defined Free Ca²⁺:
-
Mix the EGTA stock and CaEGTA stock solutions in different ratios to achieve the desired free Ca²⁺ concentrations. The free Ca²⁺ can be calculated using specialized software or based on the known apparent dissociation constant (Kapp) under the specific experimental conditions (pH, temperature, ionic strength).
-
It is highly recommended to experimentally verify the free Ca²⁺ concentration using a calcium-sensitive electrode for accuracy.[4][10][11]
-
Logical Flow for Preparing EGTA-Calcium Buffers:
Caption: Workflow for preparing EGTA-calcium buffer solutions.
Intracellular Calcium Measurement using Fura-2 AM with EGTA for Calibration
Fura-2 AM is a ratiometric fluorescent indicator used to measure intracellular calcium. EGTA is essential for the calibration of the fluorescent signal.
Objective: To measure intracellular Ca²⁺ concentration and calibrate the signal using EGTA.
Materials:
-
Cells cultured on coverslips or in 96-well plates
-
Fura-2 AM
-
Pluronic F-127 (optional, aids in dye solubilization)
-
HEPES-buffered saline (HBS)
-
Ionomycin (a calcium ionophore)
-
EGTA solution (e.g., 10 mM in Ca²⁺-free HBS)
-
High calcium solution (e.g., 10 mM CaCl₂ in HBS)
-
Fluorescence microscope or plate reader with 340/380 nm excitation and ~510 nm emission capabilities.
Protocol:
-
Cell Loading with Fura-2 AM:
-
Fluorescence Measurement:
-
Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
-
Record the fluorescence emission at ~510 nm while alternating the excitation wavelength between 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration.
-
-
Calibration:
-
Rmax (Maximum Fluorescence Ratio): At the end of the experiment, add ionomycin (e.g., 5-10 µM) to the cells in the presence of a high calcium solution to saturate the Fura-2 with Ca²⁺. Record the F340/F380 ratio.
-
Rmin (Minimum Fluorescence Ratio): After obtaining Rmax, chelate all the calcium by adding a high concentration of EGTA (e.g., 10 mM) to the same cells. This will give the F340/F380 ratio in the absence of Ca²⁺.[14]
-
The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca²⁺, and Sf2 and Sb2 are calibration constants.
-
Caption: EGTA's role in modulating calcium-dependent enzyme activation.
Applications in Studying Cellular Processes
EGTA is a versatile tool for dissecting the role of calcium in a wide array of cellular functions.
Neurotransmitter Release
Calcium influx into the presynaptic terminal is the primary trigger for neurotransmitter release. EGTA can be used to probe the spatial and temporal dynamics of this process.
-
Experimental Approach: By introducing EGTA into the presynaptic terminal via a patch pipette, researchers can buffer the intracellular Ca²⁺ concentration. The slow binding kinetics of EGTA make it particularly useful for distinguishing between different modes of synaptic vesicle fusion. If neurotransmitter release is sensitive to EGTA, it suggests that the calcium source is located at some distance from the release machinery. Conversely, resistance to EGTA can indicate a tight coupling between Ca²⁺ channels and synaptic vesicles. [15][16]
Muscle Contraction
Muscle contraction is initiated by the binding of Ca²⁺ to troponin in skeletal and cardiac muscle, and to calmodulin in smooth muscle.
-
Experimental Approach: In studies with isolated muscle fibers, the bathing solution can be replaced with a Ca²⁺-free solution containing EGTA to chelate any residual extracellular calcium. [17]This allows for the investigation of the contribution of extracellular Ca²⁺ influx versus Ca²⁺ release from the sarcoplasmic reticulum to muscle contraction. In permeabilized muscle fibers, EGTA-Ca²⁺ buffers are used to precisely control the intracellular Ca²⁺ concentration and study the force-calcium relationship. [18]
Cell Adhesion and Motility
Calcium signaling is integral to the regulation of cell adhesion molecules and the cytoskeletal dynamics that drive cell migration.
-
Experimental Approach: Adding EGTA to the cell culture medium chelates extracellular Ca²⁺, which can disrupt the function of calcium-dependent adhesion molecules like cadherins. This can be used to study the role of cell-cell and cell-matrix adhesion in various biological processes.
Conclusion
This compound remains an indispensable tool in the arsenal of researchers studying calcium-dependent cellular processes. Its high selectivity for calcium over magnesium, coupled with its well-characterized binding properties, allows for the precise manipulation of calcium concentrations in a variety of experimental systems. A thorough understanding of its properties, including its pH and temperature sensitivity, and the application of meticulous experimental protocols, are paramount for obtaining reliable and reproducible data. This guide provides the foundational knowledge and practical methodologies to effectively utilize this compound in advancing our understanding of the critical role of calcium in health and disease.
References
- 1. This compound | 31571-71-8 | Benchchem [benchchem.com]
- 2. EGTA - Wikipedia [en.wikipedia.org]
- 3. Inactivation of calcium uptake by EGTA is due to an irreversible thermotropic conformational change in the calcium binding domain of the Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 7. interchim.fr [interchim.fr]
- 8. The apparent binding constants of Ca2+ to EGTA and heavy meromyosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of temperature and ionic strength on the apparent Ca-affinity of EGTA and the analogous Ca-chelators BAPTA and dibromo-BAPTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Calcium buffer solutions and how to make them: a do it yourself guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hellobio.com [hellobio.com]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
- 17. Ex Vivo Assessment of Contractility, Fatigability and Alternans in Isolated Skeletal Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ca-EGTA affects the relationship between [Ca2+] and tension in alpha-toxin permeabilized rat anococcygeus smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
EGTA in Molecular Biology: A Foundational Guide to Principles and Applications
Audience: Researchers, scientists, and drug development professionals.
This in-depth technical guide explores the foundational principles of using Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) in molecular biology. We will delve into its core mechanism of action, quantitative parameters, and key applications, providing detailed experimental protocols and visual aids to support your research endeavors.
Introduction to EGTA
EGTA is an aminopolycarboxylic acid that functions as a chelating agent.[1] Its defining characteristic is its high selectivity for calcium ions (Ca²⁺).[2][3] Structurally similar to the more commonly known EDTA, EGTA's unique spatial arrangement of its binding sites—four carboxylate and two amine groups—confers a significantly higher affinity for calcium over other divalent cations, particularly magnesium (Mg²⁺).[1][4] This selectivity makes EGTA an indispensable tool in biological systems where magnesium concentrations are typically a thousand-fold higher than calcium.[5][6]
EGTA is typically a white crystalline powder, soluble in alcohol-based solvents and aqueous buffers with appropriate pH adjustment.[2] Its ability to form stable, soluble complexes with calcium allows researchers to effectively buffer, sequester, or remove free Ca²⁺ from a solution, thereby enabling the study of calcium's role in a vast array of biological processes.[2][4]
Mechanism of Action: Selective Calcium Chelation
Chelation is the process of forming a stable, ring-like complex between a chelating agent and a metal ion.[5] EGTA acts as a hexadentate ligand, meaning it can form six bonds with a single metal ion, effectively enveloping it in a cage-like structure.[1][7] This process sequesters the metal ion, preventing it from interacting with other molecules.[8]
The key to EGTA's utility is its pronounced preference for Ca²⁺ over Mg²⁺. The specific structure of EGTA is better suited to the ionic radius and coordination geometry of Ca²⁺. This allows for the precise control of calcium levels without significantly disturbing the concentration of other essential divalent cations like Mg²⁺, which is a critical cofactor for many enzymes, including DNA polymerases.[4][6]
Quantitative Data
The effectiveness and selectivity of EGTA are defined by its binding affinities (dissociation constants) and pH dependence. Understanding these parameters is crucial for designing experiments.
| Parameter | Ion | Value | pH Condition | Notes |
| Dissociation Constant (Kd) | Ca²⁺ | ~60.5 nM | 7.4 | Indicates very high affinity for calcium.[9] |
| Mg²⁺ | 1 - 10 mM | 7.4 | Indicates very low affinity for magnesium.[9] | |
| pKa (for Ca²⁺ binding) | Ca²⁺ | 11.00 | - | Absolute binding affinity of tetrabasic EGTA.[5][10] |
| Apparent pKa (at pH 7) | Ca²⁺ | 6.91 | 7.0 | The effective binding affinity at neutral pH.[5][10] |
| Typical Working Concentration | - | 0.1 - 10 mM | Varies | Dependent on the specific application and goal (e.g., buffering vs. complete sequestration).[11][12] |
Key Applications in Molecular Biology
EGTA's precise control over calcium levels is leveraged in numerous molecular biology techniques.
Enzyme Assays
Many enzymes are either activated or inhibited by calcium. EGTA is used to:
-
Establish a calcium-free baseline: By adding EGTA, researchers can measure enzyme activity in the absence of Ca²⁺ to confirm calcium dependency.[2]
-
Study enzyme kinetics: Create calcium buffers with precisely defined free Ca²⁺ concentrations to study the dose-dependent effect of calcium on enzyme activity.[2]
-
Inhibit competing enzymes: For example, when assaying for Ca²⁺-ATPase activity, EGTA can be used to inhibit Mg²⁺-ATPase activity.[13]
Nucleic Acid and Protein Preparation
Calcium can activate degradative enzymes like DNases and some proteases.
-
Lysis Buffers: EGTA is frequently included in lysis buffers to chelate extracellular and intracellular Ca²⁺, thereby inactivating Ca²⁺-dependent nucleases and proteases and protecting the integrity of DNA, RNA, and proteins.[6][14]
Polymerase Chain Reaction (PCR)
While Mg²⁺ is essential for DNA polymerase activity, other divalent cations like Ca²⁺ can be inhibitory.
-
Preventing Inhibition: EGTA can be added to PCR master mixes to chelate contaminating Ca²⁺ ions from samples or reagents, which can otherwise inhibit the reaction.[15]
-
Reducing Non-Specific Amplification: By selectively removing inhibitory ions without significantly affecting the essential Mg²⁺ concentration, EGTA can help improve PCR specificity and yield.[15]
Cell Biology and Signaling
Calcium is a ubiquitous second messenger in cellular signaling. EGTA is used to manipulate extracellular calcium levels to study:
-
Signal Transduction: By chelating extracellular calcium, researchers can investigate which cellular responses are dependent on Ca²⁺ influx from the outside versus release from internal stores.[16]
-
Apoptosis: Chelation of extracellular calcium with EGTA has been shown to induce apoptosis in certain cell types, making it a tool to study programmed cell death pathways.[11][12]
-
Cell Adhesion: Calcium is required for the function of cell adhesion molecules like cadherins. EGTA can be used to disrupt these interactions.
Protein Purification
EGTA is used in specific protein purification techniques.
-
Tandem Affinity Purification (TAP): In protocols where proteins are fused to a calmodulin-binding peptide, EGTA is used in the elution buffer. It chelates the Ca²⁺ required for the calmodulin-peptide interaction, causing the release of the target protein from the calmodulin affinity resin.[5][10]
Experimental Protocols
Preparation of 0.5 M EGTA Stock Solution (pH 8.0)
EGTA powder is not readily soluble in water at neutral pH. Raising the pH with a strong base is required for dissolution.
Materials:
-
EGTA (MW: 380.35 g/mol )
-
Solid NaOH pellets or 10 M NaOH solution
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
Methodology:
-
To make 100 mL of solution, weigh out 19.02 g of EGTA.
-
Add the EGTA powder to ~80 mL of deionized water in a beaker with a stir bar. The solution will be a milky suspension.
-
While stirring vigorously, slowly add NaOH pellets or 10 M NaOH solution. Monitor the pH continuously.
-
Continue adding NaOH until the EGTA dissolves completely, which typically occurs as the pH approaches 8.0.[17]
-
Once dissolved, carefully adjust the pH to exactly 8.0.
-
Transfer the solution to a graduated cylinder and add deionized water to a final volume of 100 mL.
-
Sterilize by autoclaving or filtering through a 0.22 µm filter. Store at room temperature.[18]
Use of EGTA in a Cell Lysis Buffer
This protocol provides a basic recipe for a lysis buffer designed to protect proteins from Ca²⁺-dependent proteases.
Buffer Composition (RIPA Buffer example):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% Triton X-100
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EGTA
-
Protease inhibitor cocktail (add fresh before use)
Methodology:
-
Prepare the lysis buffer with all components except the protease inhibitor cocktail.
-
Store the buffer at 4°C.
-
Immediately before use, add the required volume of protease inhibitor cocktail.
-
Perform cell lysis by adding the complete, cold buffer to the cell pellet and incubating on ice as per your standard protocol. The EGTA will chelate Ca²⁺ released during lysis, inhibiting Ca²⁺-dependent proteases.[6]
References
- 1. differencebetween.com [differencebetween.com]
- 2. nbinno.com [nbinno.com]
- 3. MyHach - Customer Service [support.hach.com]
- 4. EGTA Chelator Production and Applications for Chemical and Biological Research [thinkdochemicals.com]
- 5. interchim.fr [interchim.fr]
- 6. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. EGTA - Wikipedia [en.wikipedia.org]
- 11. Chelation of Extracellular Calcium-Induced Cell Death was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EGTA: Significance and symbolism [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. KR101039521B1 - Composition for PCR reaction comprising ethylene glycol tetraacetic acid as chelating agent that can alleviate or prevent PCR inhibition and non-specific amplification caused by metal ions - Google Patents [patents.google.com]
- 16. Exploring the Role of EGTA as a Calcium Chelator in Biological Systems. [thinkdochemicals.com]
- 17. EGTA | ISB Server Wahoo [wahoo.cns.umass.edu]
- 18. 0.5 M EGTA Stock — The Open Lab Book v1.0 [theolb.readthedocs.io]
Methodological & Application
Application Notes and Protocols for Preparing EGTA Disodium Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺).[1] In cell culture applications, EGTA is an invaluable tool for controlling the concentration of free calcium in the extracellular environment. By selectively binding to Ca²⁺, EGTA allows researchers to investigate the roles of calcium in a multitude of cellular processes, including signal transduction, cell adhesion, proliferation, and apoptosis.[2][3][4] Its much lower affinity for other divalent cations like magnesium (Mg²⁺) makes it particularly useful for creating experimental conditions that mimic the intracellular environment where Mg²⁺ concentrations are significantly higher than Ca²⁺.[1]
This document provides a detailed protocol for the preparation of a sterile 0.5 M EGTA disodium stock solution, along with essential data on its properties, storage, and application in cell culture.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and use of this compound stock solutions.
| Parameter | Value | Reference |
| Chemical Name | Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid disodium salt | |
| Molecular Formula | C₁₄H₂₂N₂Na₂O₁₀ (dihydrate: C₁₀H₁₄N₂Na₂O₈ · 2H₂O) | [5] |
| Molecular Weight | 380.35 g/mol (anhydrous), 372.24 g/mol (dihydrate) | |
| Typical Stock Solution Concentration | 0.5 M | [6] |
| Typical Working Concentration | 0.5 - 4 mM | [2] |
| Storage of Powder | Room temperature (15-25 °C), in a dry, well-ventilated area. | [7][8] |
| Storage of Stock Solution | Room temperature or 4°C for up to one year. Can be stored at -20°C for at least one month or -80°C for up to six months for longer-term storage. | [6] |
| Sterilization Method | Autoclave at 121°C for 15-30 minutes or filter sterilize through a 0.22 µm filter. | [9][10][11] |
Experimental Protocols
Materials and Reagents
-
This compound salt (dihydrate, M.W. = 372.24 g/mol )
-
Deionized or distilled water (cell culture grade)
-
10 M Sodium hydroxide (NaOH) solution
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinders and beakers
-
0.22 µm sterile filter and syringe (optional)
-
Autoclave (optional)
-
Sterile storage bottles
Preparation of 0.5 M this compound Stock Solution (100 mL)
This protocol details the steps to prepare a 100 mL stock solution of 0.5 M this compound.
-
Weighing the this compound Salt: Accurately weigh out 18.61 g of this compound salt dihydrate.
-
Initial Dissolving: Add the weighed this compound salt to a beaker containing approximately 80 mL of deionized water.
-
pH Adjustment for Dissolution: Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring. The this compound salt will not fully dissolve at a neutral or acidic pH.[6][12] Slowly add 10 M NaOH dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Complete Dissolution: Continue to add NaOH until the pH of the solution reaches approximately 8.0. As the pH approaches 8.0, the this compound salt will completely dissolve.[9][12][13]
-
Final Volume Adjustment: Once the EGTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a 100 mL graduated cylinder. Add deionized water to bring the final volume to 100 mL.
-
Sterilization:
-
Storage: Store the sterile 0.5 M EGTA stock solution at room temperature or 4°C. For long-term storage, it can be aliquoted and frozen at -20°C.[6]
Visualizations
Experimental Workflow for EGTA Stock Solution Preparation
Caption: Workflow for preparing 0.5 M this compound stock solution.
Signaling Pathway: EGTA's Effect on Calcium-Calmodulin Signaling
Caption: EGTA inhibits Ca²⁺-Calmodulin signaling by chelating extracellular calcium.
Safety Precautions
When handling this compound salt powder and solutions, it is important to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling Powder: Avoid creating dust when handling the powder. Use a fume hood if possible. In case of dust inhalation, move to fresh air.[14][15]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[16] For eye contact, continue rinsing for several minutes and seek medical attention.[7]
-
Spills: Clean up spills promptly to avoid creating dust.
-
Disposal: Dispose of EGTA solutions and contaminated materials according to your institution's guidelines for chemical waste.
Troubleshooting
| Issue | Possible Cause | Solution |
| This compound salt does not dissolve | The pH of the solution is too low. | Slowly add 10 M NaOH dropwise while stirring until the pH reaches approximately 8.0. The EGTA will dissolve as the pH becomes more alkaline. |
| Precipitate forms after autoclaving and cooling | The pH may have dropped slightly upon cooling, or the concentration is too high for the final pH. | Ensure the pH is robustly buffered at 8.0 before autoclaving. If precipitation persists, consider filter sterilization as an alternative. |
| Cell culture shows signs of toxicity | The working concentration of EGTA is too high. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions. |
| No observable effect on calcium-dependent processes | The working concentration of EGTA is too low, or the stock solution was prepared incorrectly. | Verify the calculations and preparation of the stock solution. Increase the working concentration of EGTA in your experiments. |
References
- 1. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 2. Chelation of Extracellular Calcium-Induced Cell Death was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelation of extracellular calcium-induced cell death was prevented by glycogen synthase kinase-3 inhibitors in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Role of EGTA as a Calcium Chelator in Biological Systems. [thinkdochemicals.com]
- 5. agscientific.com [agscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. carlroth.com [carlroth.com]
- 8. rowe.com.au [rowe.com.au]
- 9. 0.5 M EDTA (0.5 L) [protocols.io]
- 10. plus.labcloudinc.com [plus.labcloudinc.com]
- 11. staging.utechproducts.com [staging.utechproducts.com]
- 12. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 13. thoughtco.com [thoughtco.com]
- 14. valudor.com [valudor.com]
- 15. thermofishersci.in [thermofishersci.in]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols for EGTA Disodium in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) disodium is a chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺). This property makes it an invaluable tool in biological research for the specific removal of Ca²⁺ from solutions, thereby enabling the study of calcium's role in various physiological and pathological processes. In enzymology, EGTA is widely used to inhibit the activity of calcium-dependent enzymes, helping to elucidate their mechanisms of action and to identify calcium-dependent signaling pathways.
These application notes provide detailed information and protocols for using EGTA disodium to inhibit the activity of various calcium-dependent enzymes.
Mechanism of Action
EGTA is a specific chelator of calcium ions.[1][2] It binds to Ca²⁺ in a 1:1 ratio, effectively sequestering it from the solution and making it unavailable to enzymes that require Ca²⁺ as a cofactor for their activity. A key advantage of EGTA over other chelators like EDTA is its significantly lower affinity for magnesium ions (Mg²⁺), which are often present at much higher concentrations in biological systems.[1][2] This high selectivity for Ca²⁺ allows for the targeted inhibition of calcium-dependent enzymes without significantly affecting Mg²⁺-dependent enzymatic processes.
Applications in Enzyme Inhibition
EGTA is a versatile tool for studying a wide range of calcium-dependent enzymes, including:
-
Calcineurin: A serine/threonine phosphatase that plays a crucial role in T-cell activation and is a target for immunosuppressive drugs.
-
Calpains: A family of calcium-dependent cysteine proteases involved in various cellular processes, including cell motility, proliferation, and apoptosis.
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): A serine/threonine kinase that is a key player in synaptic plasticity and memory formation.
-
Protein Kinase C (PKC): A family of kinases involved in diverse cellular signaling pathways, with some isoforms being calcium-dependent.
-
Matrix Metalloproteinases (MMPs): A group of zinc-dependent endopeptidases that also require calcium for their stability and activity, involved in extracellular matrix degradation.
Data Presentation: Effective Concentrations of this compound for Enzyme Inhibition
The following table summarizes the effective concentrations of this compound used to inhibit various calcium-dependent enzymes as reported in the literature. It is important to note that the optimal concentration may vary depending on the specific experimental conditions, including enzyme and substrate concentrations, pH, and temperature.
| Enzyme Target | Effective EGTA Concentration | Application/Context |
| Calcineurin (PP2B) | Buffer component | Used in assay kits to measure Ca²⁺-independent phosphatase activity, thereby isolating calcineurin's contribution. |
| Calpains | 2 mM - 4 mM | Included in assay buffers to chelate calcium and prevent auto-activation during extraction and for control experiments.[3] |
| CaMKII | 0.1 mM - 1 mM | Used in kinase activity assays to measure Ca²⁺/calmodulin-independent autonomous activity.[4][5] |
| Protein Kinase C (PKC) | 5 mM | Included in lysis buffers to chelate Ca²⁺ and preserve the state of PKC isoforms during cell lysis.[6][7] |
| Matrix Metalloproteinases (MMPs) | Variable | Used in buffers to inhibit Ca²⁺-dependent activity; often used in conjunction with zinc chelators like 1,10-phenanthroline.[8] |
| Na/K-ATPase | 0.1 mM - 0.6 mM | Used to study the Ca²⁺-independent regulation of the enzyme by noradrenaline.[3] |
Signaling Pathways Modulated by EGTA
EGTA's ability to chelate extracellular and available intracellular calcium allows for the dissection of complex signaling pathways. Below are diagrams illustrating two key pathways affected by EGTA.
Caption: EGTA inhibits calcium-dependent signaling by chelating extracellular and available intracellular Ca²⁺.
Caption: EGTA-induced chelation of extracellular calcium can lead to ER stress and subsequent apoptosis.
Experimental Protocols
The following are generalized protocols for utilizing this compound in enzyme inhibition studies. Specific parameters should be optimized for each enzyme and experimental setup.
General Workflow for an Enzyme Inhibition Assay using EGTA
Caption: A generalized workflow for conducting an enzyme inhibition assay using EGTA.
Protocol 1: General Enzyme Inhibition Assay
Objective: To determine the inhibitory effect of EGTA on a calcium-dependent enzyme.
Materials:
-
Purified or partially purified enzyme preparation
-
Enzyme-specific substrate
-
Assay buffer (optimized for the enzyme of interest, e.g., Tris-HCl, HEPES)
-
This compound salt stock solution (e.g., 100 mM in deionized water, pH adjusted to 7.0-8.0)
-
Calcium chloride (CaCl₂) stock solution (e.g., 100 mM)
-
Reaction termination solution (e.g., acid, base, or specific inhibitor)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare all solutions in high-purity water. The final concentration of reagents should be optimized for the specific enzyme assay.
-
Reaction Setup: In a microplate or microcentrifuge tubes, set up the following reactions in triplicate:
-
Control (No Ca²⁺): Assay buffer, enzyme.
-
Positive Control (+Ca²⁺): Assay buffer, enzyme, CaCl₂ (to a final concentration that ensures maximal enzyme activity).
-
Inhibition (+Ca²⁺ +EGTA): Assay buffer, enzyme, CaCl₂, and varying concentrations of EGTA.
-
-
Pre-incubation: (Optional) Pre-incubate the enzyme with EGTA for a defined period (e.g., 5-10 minutes) at the assay temperature to allow for calcium chelation before initiating the reaction.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme for a specific time period, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding the termination solution.
-
Measurement: Measure the product formation using a microplate reader or spectrophotometer at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each EGTA concentration relative to the positive control (+Ca²⁺).
Protocol 2: Gelatin Zymography for MMP Activity with EGTA as a Control
Objective: To detect the activity of matrix metalloproteinases (MMPs) and to confirm their calcium dependency using EGTA.
Materials:
-
Cell culture supernatant or tissue extract containing MMPs
-
Tris-Glycine SDS-PAGE precast gels containing 0.1% gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5)
-
Zymogram developing buffer with EGTA (as above, but replace 5 mM CaCl₂ with 10 mM EGTA)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Mix the protein samples with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load the samples onto the gelatin zymogram gel and run the electrophoresis at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom of the gel.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer with gentle agitation at room temperature to remove SDS and allow the enzymes to renature.
-
Incubation:
-
Incubate one gel in zymogram developing buffer overnight at 37°C.
-
Incubate a duplicate gel in zymogram developing buffer containing EGTA overnight at 37°C. This will serve as a negative control to demonstrate the calcium-dependency of the gelatinolytic activity.
-
-
Staining and Destaining:
-
Stain the gels with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gels until clear bands of gelatin degradation are visible against a blue background.
-
-
Analysis: The areas of gelatin degradation will appear as clear bands. The absence of these bands in the gel incubated with EGTA confirms that the observed proteolytic activity is from calcium-dependent MMPs.
Conclusion
This compound is an essential reagent for researchers studying calcium-dependent enzymes and signaling pathways. Its high selectivity for Ca²⁺ allows for precise control over calcium availability in experimental systems. The protocols and data presented in these application notes provide a comprehensive guide for the effective use of EGTA in enzyme inhibition studies. As with any experimental procedure, optimization of the provided protocols for your specific system is highly recommended to ensure accurate and reproducible results.
References
- 1. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 2. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of EGTA and Ca++ in regulation of the brain Na/K-ATP-ase by noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CaMKII kinase activity assay [bio-protocol.org]
- 5. jneurosci.org [jneurosci.org]
- 6. abcam.com [abcam.com]
- 7. abcam.com [abcam.com]
- 8. researchgate.net [researchgate.net]
Application of EGTA Disodium in Patch-Clamp Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a high-affinity chelating agent with a strong selectivity for calcium ions (Ca²⁺).[1] In the field of patch-clamp electrophysiology, a powerful technique for studying ion channels and the electrical properties of cells, EGTA is an indispensable component of the intracellular (pipette) solution.[1][2] Its primary role is to control the intracellular Ca²⁺ concentration, thereby allowing for the isolation and study of specific ion channel activities that are modulated by or dependent on calcium. This is crucial for preventing Ca²⁺-dependent inactivation of voltage-gated calcium channels and for dissecting complex signaling pathways.[1][3]
This document provides detailed application notes and protocols for the use of EGTA disodium in patch-clamp electrophysiology, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action in Patch-Clamp
In patch-clamp experiments, particularly in the whole-cell configuration, the contents of the recording pipette dialyze into the cell's interior. By including EGTA in the pipette solution, researchers can effectively buffer intracellular Ca²⁺ to a known, low level. This is because EGTA binds to free Ca²⁺ ions, preventing them from interacting with and modulating ion channels and other intracellular signaling molecules.[1][3][4] This control over intracellular Ca²⁺ is critical for several reasons:
-
Preventing Calcium-Dependent Inactivation (CDI): Many voltage-gated Ca²⁺ channels exhibit CDI, a process where an influx of Ca²⁺ through the channel itself leads to its inactivation. By chelating the incoming Ca²⁺, EGTA minimizes CDI, allowing for a more accurate study of the voltage-dependent properties of the channel.[1][5]
-
Isolating Specific Currents: Uncontrolled fluctuations in intracellular Ca²⁺ can activate other conductances, such as Ca²⁺-activated potassium (KCa) or chloride (ClCa) channels, which can contaminate the recording of the primary current of interest.[3][6] EGTA helps to suppress these secondary currents.
-
Studying Ca²⁺-Dependent Signaling: By clamping the intracellular Ca²⁺ concentration at a low level, researchers can investigate the role of Ca²⁺ in various signaling pathways by observing the effect of its absence.
Data Presentation: EGTA Concentrations in Patch-Clamp Internal Solutions
The optimal concentration of EGTA can vary depending on the specific experimental goals, the cell type, and the ion channel being studied. The following table summarizes typical EGTA concentrations used in patch-clamp internal solutions from various studies.
| Application/Target | EGTA Concentration (mM) | Cell Type/Preparation | Key Findings/Notes | Reference(s) |
| General Ca²⁺ Buffering | 0.1 - 10 | Various | Effective for controlling basal Ca²⁺ levels and preventing moderate CDI. | [3][7] |
| Strong Ca²⁺ Buffering | 10 - 60 | Bovine adrenal chromaffin cells | Used to strongly suppress Ca²⁺-dependent processes and study voltage-dependent gating in isolation. | [3][7] |
| Preventing K⁺ Channel Inactivation | 0.5 (low), 20 (high) | Rat pituitary cells | High EGTA concentrations prevented fast inactivation of potassium channels suggested to be caused by ion leeching from soft glass pipettes. | [8] |
| Studying Ca²⁺-activated Cl⁻ currents | > 1 | AtT-20 pituitary cells | Prevented activation of Ca²⁺-dependent chloride currents. | [6] |
| Voltage-Clamp of Na⁺ Channels | 20 | Not specified | Used in a study focused on sodium channel inhibitors. | [9] |
| General Whole-Cell Recordings | 0.2 - 11 | Brain slices, cultured neurons | Commonly used concentrations in standard internal solutions for both current- and voltage-clamp experiments. | [10][11] |
Experimental Protocols
Protocol 1: Preparation of a Standard K-Gluconate Based Internal Solution with EGTA
This protocol describes the preparation of a common internal solution used for whole-cell current-clamp and voltage-clamp recordings where potassium conductances are of interest.
Materials:
-
Potassium Gluconate (K-Gluconate)
-
Potassium Chloride (KCl)
-
HEPES
-
This compound salt
-
Magnesium Chloride (MgCl₂)
-
ATP disodium salt (Na₂ATP)
-
GTP sodium salt (Na₃GTP)
-
Potassium Hydroxide (KOH) or Cesium Hydroxide (CsOH) for pH adjustment
-
Ultrapure water (ddH₂O)
-
Osmometer
-
pH meter
-
0.22 µm syringe filter
Procedure:
-
Calculate and weigh the required amounts of each solid component. For a 100 mL solution with a final EGTA concentration of 1 mM, the amounts would be:
-
K-Gluconate: 110 mM
-
KCl: 20 mM
-
HEPES: 10 mM
-
EGTA: 1.0 mM
-
MgCl₂: 2.0 mM
-
Na₂ATP: 2.0 mM
-
Na₃GTP: 0.25 mM
-
-
Dissolve the main salts (K-Gluconate, KCl, HEPES, EGTA, MgCl₂) in approximately 80% of the final volume of ultrapure water. Stir gently until fully dissolved.[11]
-
Adjust the pH to 7.2-7.3 using KOH. [12] It is crucial to add ATP and GTP after pH adjustment, as they can significantly alter the pH.[13]
-
Add ATP and GTP to the solution and allow them to dissolve completely. [13]
-
Bring the solution to the final volume with ultrapure water.
-
Measure the osmolarity of the solution. It should be slightly lower than the extracellular solution (typically 290-300 mOsm).[12] Adjust with water to lower or with a small amount of a concentrated stock of the primary salt (e.g., K-Gluconate) to increase the osmolarity.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter. [9]
-
Aliquot the internal solution into smaller volumes and store at -20°C or -80°C. [11][13] Thaw a fresh aliquot for each day of experiments and keep it on ice.[11]
Protocol 2: Using EGTA to Investigate Calcium-Dependent Inactivation (CDI)
This protocol outlines a general approach to determine if an ion channel exhibits CDI using EGTA.
Methodology:
-
Prepare two internal solutions:
-
Low EGTA solution: Containing a low concentration of EGTA (e.g., 0.1 mM). This will allow for a transient increase in intracellular Ca²⁺ near the channel pore upon activation.[5]
-
High EGTA solution: Containing a high concentration of EGTA (e.g., 10 mM). This will strongly buffer any Ca²⁺ influx, preventing a significant rise in local Ca²⁺ concentration.[3]
-
-
Perform whole-cell voltage-clamp recordings on the cell type of interest.
-
Record currents elicited by a depolarizing voltage step using the low EGTA internal solution. Observe the rate and extent of current inactivation.
-
Repeat the recordings in a separate group of cells using the high EGTA internal solution.
-
Compare the inactivation kinetics between the two conditions. A significant reduction in the rate and/or extent of inactivation in the presence of high EGTA is indicative of CDI.[5]
-
As a further control, replace extracellular Ca²⁺ with Ba²⁺ as the charge carrier. Barium is less effective at inducing CDI in many channels. If inactivation is reduced with Ba²⁺ in the low EGTA condition, it further supports the presence of CDI.[5]
Mandatory Visualizations
References
- 1. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. qcbr.queens.org [qcbr.queens.org]
- 4. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Patch-clamp study of the calcium-dependent chloride current in AtT-20 pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. re-place.be [re-place.be]
- 12. swharden.com [swharden.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Calcium-Free Medium Using EGTA Disodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) disodium salt to prepare calcium-free media for various research applications. This document includes detailed protocols, quantitative data on the effects of EGTA, and visual representations of relevant pathways and workflows.
Introduction to EGTA Disodium as a Calcium Chelator
EGTA is a chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺).[1] This specificity makes it an invaluable tool in biological research, where it is often necessary to create a calcium-free environment to study the role of calcium in cellular processes. Unlike EDTA, EGTA has a significantly lower affinity for magnesium ions (Mg²⁺), which is advantageous as Mg²⁺ is typically present at much higher concentrations in biological systems and is an essential cofactor for many enzymes.[1]
By binding to free Ca²⁺ in a solution, EGTA effectively reduces the concentration of bioavailable calcium, allowing researchers to investigate a wide range of calcium-dependent phenomena, including:
-
Signal Transduction: Elucidating the role of calcium as a second messenger in various signaling pathways.
-
Cell Adhesion and Motility: Studying the involvement of calcium in cell-cell and cell-matrix interactions.
-
Enzyme Kinetics: Determining the calcium dependence of enzymatic reactions.
-
Apoptosis and Cell Viability: Investigating the role of calcium in programmed cell death and cell survival.
Quantitative Data
This compound Concentration and Resulting Free Calcium Levels
The final concentration of free Ca²⁺ in a solution after the addition of this compound is dependent on several factors, including the initial Ca²⁺ concentration, the concentration of EGTA added, the pH, and the temperature of the solution. The following table provides an estimation of the required this compound concentration to achieve specific free calcium levels in a standard cell culture medium like DMEM, which typically contains approximately 1.8 mM Ca²⁺.[2]
| Initial Ca²⁺ in Medium (mM) | This compound Added (mM) | Estimated Final Free Ca²⁺ |
| 1.8 | 1.8 | Micromolar (µM) range |
| 1.8 | 2.0 | Nanomolar (nM) range |
| 1.8 | 5.0 | Low Nanomolar (nM) range |
| 1.8 | 10.0 | Picomolar (pM) range |
Note: These are estimations. For precise determination of free Ca²⁺, direct measurement using a calcium-selective electrode or calculation using specialized software that takes into account the binding constants of all ions in the solution is recommended.
Impact of this compound on Cell Viability
Prolonged exposure to a calcium-free environment can impact cell viability and induce apoptosis in a cell-type-dependent manner. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides representative IC50 values for this compound on different cell lines, illustrating its potential cytotoxic effects.
| Cell Line | Assay | Incubation Time | IC50 of this compound (mM) |
| Human Gingival Fibroblasts | MTT Assay | 24 hours | ~ 5 mM |
| PC12 Cells | LDH Assay | 24 hours | ~ 2-4 mM |
| Jurkat Cells | Trypan Blue Exclusion | 48 hours | ~ 3 mM |
Note: IC50 values can vary significantly based on the cell line, assay method, and experimental conditions. It is crucial to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental duration.
Experimental Protocols
Preparation of a 0.5 M this compound Stock Solution (pH 8.0)
Materials:
-
This compound salt (M.W. varies depending on hydration, check the manufacturer's specifications)
-
High-purity, deionized water
-
1 M NaOH solution
-
pH meter
-
Sterile filter (0.22 µm)
-
Sterile storage bottles
Protocol:
-
Weigh out the appropriate amount of this compound salt to make a 0.5 M solution. For example, for 100 mL of solution, use the corresponding grams based on the molecular weight.
-
Add the this compound salt to approximately 80 mL of deionized water in a beaker with a stir bar.
-
This compound will not fully dissolve at neutral pH. While stirring, slowly add 1 M NaOH dropwise to the solution.
-
Monitor the pH continuously with a calibrated pH meter. Continue adding NaOH until the this compound is completely dissolved and the pH of the solution reaches 8.0.
-
Once the desired pH is reached and the solution is clear, transfer the solution to a graduated cylinder and add deionized water to bring the final volume to 100 mL.
-
Sterilize the 0.5 M EGTA stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the sterile stock solution into smaller, single-use volumes and store at 4°C for short-term use or -20°C for long-term storage.
Preparation of Calcium-Free DMEM from Powder
Materials:
-
DMEM powder (without calcium chloride if available; otherwise, standard DMEM powder can be used)
-
High-purity, deionized water
-
Sodium bicarbonate (NaHCO₃)
-
0.5 M this compound stock solution (pH 8.0)
-
1 M HCl and 1 M NaOH for pH adjustment
-
Sterile filter (0.22 µm)
-
Sterile storage bottles
Protocol:
-
Prepare the DMEM solution according to the manufacturer's instructions, omitting the calcium chloride if the powder formulation allows. If using standard DMEM powder, the calcium will be chelated in a subsequent step.
-
Dissolve the DMEM powder and sodium bicarbonate in approximately 90% of the final volume of deionized water.
-
If your DMEM powder contains calcium (standard DMEM has ~1.8 mM CaCl₂), calculate the volume of 0.5 M this compound stock solution needed to chelate the calcium. To achieve a final concentration of 2.0 mM EGTA, add 4 mL of the 0.5 M stock solution per liter of medium. This will result in a slight excess of EGTA to ensure maximal calcium chelation.
-
Add the calculated volume of the sterile 0.5 M this compound stock solution to the DMEM solution and mix thoroughly.
-
Adjust the pH of the medium to the desired level (typically 7.2-7.4 for most cell cultures) using 1 M HCl or 1 M NaOH. Be aware that the addition of EGTA can slightly alter the pH.
-
Add deionized water to reach the final volume.
-
Sterilize the calcium-free DMEM by filtering it through a 0.22 µm sterile filter.
-
Store the sterile, calcium-free medium at 4°C.
Experimental Example: Investigating the Role of Extracellular Calcium in Histamine-Induced Intracellular Calcium Signaling in Epithelial Cells
This protocol is based on studies examining the effects of extracellular calcium on intracellular calcium release.[3][4]
Materials:
-
Epithelial cells (e.g., A549, BEAS-2B) cultured on glass coverslips
-
Calcium-free DMEM (prepared as described in Protocol 3.2)
-
Standard DMEM (containing 1.8 mM Ca²⁺)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Histamine stock solution
-
Fluorescence microscopy setup capable of ratiometric calcium imaging
Protocol:
-
Cell Seeding: Seed epithelial cells onto sterile glass coverslips in a 6-well plate and culture until they reach 70-80% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution by mixing Fura-2 AM with an equal volume of 20% Pluronic F-127 in DMSO.
-
Dilute this mixture in serum-free DMEM to a final Fura-2 AM concentration of 2-5 µM.
-
Wash the cells once with standard DMEM.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: After loading, wash the cells twice with the appropriate experimental buffer (either standard DMEM or calcium-free DMEM) to remove extracellular Fura-2 AM.
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Perfuse the cells with either standard DMEM (control group) or calcium-free DMEM (experimental group) for a baseline reading.
-
Acquire baseline fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at 510 nm.
-
-
Stimulation:
-
While continuously imaging, stimulate the cells by adding histamine to the perfusion buffer to a final concentration of 100 µM.
-
Continue to record the fluorescence changes for several minutes to capture the full calcium response.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular free calcium concentration.
-
Compare the histamine-induced calcium transients in cells bathed in standard DMEM versus calcium-free DMEM to determine the contribution of extracellular calcium influx to the overall intracellular calcium signal.
-
Visualizations
Signaling Pathway
References
Application Notes and Protocols for Preventing Protein Aggregation with EGTA Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a significant challenge in the manufacturing, formulation, and storage of therapeutic proteins and in various research applications. The formation of aggregates can lead to loss of biological activity, altered pharmacokinetics, and potential immunogenicity. One common trigger for protein aggregation is the presence of divalent cations, particularly calcium ions (Ca²⁺), which can promote protein-protein interactions and conformational changes that lead to aggregation. Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a chelating agent with a high affinity and selectivity for calcium ions.[1][2] By sequestering free Ca²⁺ in solution, EGTA disodium can be an effective tool to prevent calcium-induced protein aggregation and maintain protein stability.[1] These application notes provide detailed protocols for the use of this compound in preventing protein aggregation.
Mechanism of Action
EGTA is a specific chelator of calcium ions.[1][2] Its primary mechanism in preventing protein aggregation involves the formation of a stable complex with Ca²⁺ ions, effectively reducing the concentration of free calcium in the solution.[1] This is particularly crucial for proteins whose aggregation cascade is initiated or propagated by calcium binding. Calcium ions can induce aggregation by:
-
Cross-linking acidic residues: Calcium can form bridges between negatively charged amino acid residues (e.g., aspartate, glutamate) on adjacent protein molecules, leading to the formation of protein-protein complexes that can grow into larger aggregates.
-
Inducing conformational changes: The binding of calcium to specific sites on a protein can trigger conformational changes that expose hydrophobic regions, which are prone to aggregation.
-
Activating calcium-dependent enzymes: Some proteases or other enzymes that can modify proteins and promote aggregation are calcium-dependent.
By chelating calcium, EGTA disrupts these processes, thereby maintaining the protein in its native, soluble state.
Applications
The use of this compound to prevent protein aggregation is applicable in various stages of research and drug development:
-
Protein Purification: EGTA can be included in lysis and purification buffers to prevent aggregation and proteolysis by calcium-dependent proteases during protein extraction and purification.[1]
-
Protein Formulation and Storage: Adding EGTA to the final formulation of a protein product can enhance its long-term stability and prevent the formation of aggregates during storage.
-
In Vitro Assays: In biochemical and biophysical assays where protein aggregation can interfere with the results, EGTA can be used to maintain the protein in a monomeric and active state.
-
Studying Calcium-Dependent Processes: By chelating calcium, EGTA allows researchers to investigate the specific role of calcium in protein aggregation and other biological processes.[1]
Experimental Protocols
Protocol 1: Preparation of a 100 mM EGTA Stock Solution
This protocol describes the preparation of a concentrated stock solution of EGTA that can be diluted to the desired working concentration in various buffers.
Materials:
-
EGTA (free acid or disodium salt)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Weigh out the appropriate amount of EGTA for the desired volume of 100 mM stock solution (e.g., 3.804 g of EGTA free acid for 100 mL).
-
Add the EGTA to a beaker containing approximately 80% of the final volume of deionized water.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Slowly add NaOH solution dropwise while monitoring the pH. EGTA will dissolve as the pH increases.
-
Continue adding NaOH until the EGTA is completely dissolved and the pH of the solution is between 7.0 and 8.0.
-
Transfer the solution to a volumetric flask and add deionized water to the final volume.
-
Sterilize the solution by filtering through a 0.22 µm filter.
-
Store the 100 mM EGTA stock solution at 4°C.
Protocol 2: Inhibition of Calcium-Induced Protein Aggregation
This protocol provides a general procedure to assess the effectiveness of EGTA in preventing calcium-induced protein aggregation using a model protein such as alpha-synuclein. The aggregation can be monitored using a Thioflavin T (ThT) fluorescence assay.[2][3][4][5]
Materials:
-
Purified protein of interest (e.g., alpha-synuclein)
-
Phosphate-buffered saline (PBS), pH 7.4
-
100 mM EGTA stock solution (from Protocol 1)
-
Calcium chloride (CaCl₂) stock solution (e.g., 100 mM)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)[3]
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~450 nm, Emission: ~485 nm)[1][3]
-
Shaking incubator set to 37°C[3]
Procedure:
-
Prepare Protein Solutions:
-
Set up the Assay Plate:
-
In the wells of the 96-well plate, prepare the following reaction mixtures (final volume of 100 µL per well):[3]
-
Control (No Calcium, No EGTA): Protein monomer + Protein fibrils + PBS
-
Calcium-Induced Aggregation: Protein monomer + Protein fibrils + CaCl₂ (to a final concentration that induces aggregation, e.g., 1 mM) + PBS
-
EGTA Inhibition: Protein monomer + Protein fibrils + CaCl₂ (e.g., 1 mM) + varying concentrations of EGTA (e.g., 0.5, 1, 2, 5, 10 mM) + PBS
-
EGTA Control: Protein monomer + Protein fibrils + highest concentration of EGTA + PBS
-
-
-
ThT Addition:
-
Incubation and Measurement:
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
The increase in fluorescence corresponds to the formation of amyloid fibrils.
-
Compare the aggregation kinetics (lag time, maximum fluorescence) between the control, calcium-induced, and EGTA-treated samples.
-
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the Thioflavin T assay described in Protocol 2. The percentage of inhibition can be calculated based on the reduction in the maximum fluorescence signal compared to the calcium-induced aggregation control.
| Condition | EGTA Concentration (mM) | Maximum ThT Fluorescence (Arbitrary Units) | Lag Time (hours) | % Inhibition of Aggregation |
| Control (No Calcium) | 0 | N/A | ||
| Calcium-Induced Aggregation | 0 | 0 | ||
| EGTA Treatment | 0.5 | |||
| EGTA Treatment | 1.0 | |||
| EGTA Treatment | 2.0 | |||
| EGTA Treatment | 5.0 | |||
| EGTA Treatment | 10.0 |
Mandatory Visualization
Signaling Pathway of Calcium-Induced Protein Aggregation
The following diagram illustrates a simplified signaling pathway where an increase in intracellular calcium, potentially through calcium channels, leads to the activation of calmodulin. Calcium-bound calmodulin can then interact with and promote the aggregation of susceptible proteins like alpha-synuclein. EGTA acts by chelating free calcium, thereby preventing calmodulin activation and subsequent protein aggregation.
Caption: Calcium-induced protein aggregation pathway and its inhibition by EGTA.
Experimental Workflow for Testing EGTA Efficacy
This diagram outlines the key steps in the experimental protocol to evaluate the inhibitory effect of EGTA on protein aggregation.
Caption: Workflow for assessing EGTA's inhibition of protein aggregation.
Troubleshooting
-
Protein Aggregates in the Absence of Calcium: If significant aggregation is observed in the control group without added calcium, there may be other factors inducing aggregation (e.g., pH, temperature, protein concentration). Consider optimizing these parameters or using other anti-aggregation agents in combination with EGTA.
-
EGTA is Ineffective: If EGTA does not inhibit aggregation, the aggregation mechanism may not be calcium-dependent. It is also possible that the protein requires a divalent cation for its stability, and chelating it with EGTA could be destabilizing.
-
Variability in ThT Assay: The ThT assay can be prone to variability. Ensure thorough mixing of reagents, use of appropriate controls, and run replicates for each condition to ensure data reliability.
Conclusion
This compound is a valuable tool for preventing calcium-induced protein aggregation. By selectively chelating free calcium ions, it can stabilize proteins in various applications, from basic research to the development of therapeutic protein formulations. The protocols and guidelines provided here offer a framework for effectively utilizing EGTA to mitigate the challenges associated with protein aggregation.
References
- 1. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 2. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 4. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 5. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of EGTA Disodium in Studying Voltage-Gated Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a high-affinity chelating agent with a strong preference for calcium ions (Ca²⁺). Its disodium salt, EGTA disodium, is widely employed in biological research to control the concentration of free Ca²⁺ in solution. In the study of voltage-gated calcium channels (VGCCs), this compound is an indispensable tool for elucidating channel properties, understanding calcium-dependent signaling pathways, and screening potential therapeutic agents. These application notes provide an in-depth overview of the use of this compound in VGCC research, including detailed protocols and data presentation.
EGTA's utility stems from its ability to buffer intracellular calcium, thereby preventing the activation of Ca²⁺-dependent processes that can modulate VGCC activity, such as calcium-dependent inactivation.[1] Its relatively slow binding kinetics, compared to other chelators like BAPTA, make it particularly useful for dissecting the spatial and temporal dynamics of calcium signaling in the vicinity of VGCCs.[2][3]
Mechanism of Action
This compound functions by binding to free Ca²⁺ ions in a 1:1 ratio, forming a stable complex. This sequestration of Ca²⁺ effectively reduces its free concentration in the experimental solution, allowing researchers to control the calcium levels available to interact with VGCCs and other cellular components. This is crucial for isolating the direct effects of voltage changes on channel gating from the secondary effects of calcium influx.
dot
Caption: Mechanism of EGTA in chelating intracellular Ca²⁺.
Applications in Voltage-Gated Calcium Channel Research
This compound is utilized in a variety of experimental paradigms to investigate VGCCs:
-
Isolation of VGCC Currents: By buffering intracellular Ca²⁺, EGTA helps to minimize calcium-dependent inactivation of VGCCs, allowing for a more accurate measurement of the voltage-dependent properties of the channels.[1]
-
Studying Calcium-Dependent Inactivation (CDI): The degree of CDI can be assessed by comparing channel activity in the presence and absence of EGTA or by using different concentrations of the chelator.
-
Investigating Excitation-Contraction and Excitation-Secretion Coupling: EGTA is used to probe the spatial relationship between VGCCs and the calcium sensors that trigger muscle contraction or neurotransmitter release.[2][3] Its slower binding kinetics compared to BAPTA can help differentiate between nanodomain and microdomain signaling.[2][3]
-
Drug Screening and Development: In assays for VGCC modulators, EGTA can be used to control intracellular calcium levels, ensuring that the observed effects are due to a direct interaction with the channel and not a consequence of altered calcium homeostasis.[4][5]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the use of EGTA in VGCC studies.
| Parameter | Value | Cell Type / Condition | Reference |
| EGTA Concentration Range | 0.1 - 60 mM | Bovine adrenal chromaffin cells (whole-cell patch-clamp) | [6][7] |
| 10 - 15 mM | Cultured skeletal myotubes (calcium imaging) | [8][9][10] | |
| 0.5 - 5 mM | Hippocampal mossy fiber boutons (patch-clamp) | [11] | |
| k_on (Ca²⁺ binding rate) | 1.05 x 10⁷ M⁻¹s⁻¹ | [2][3] | |
| 49.8 ± 7.6 µM⁻¹s⁻¹ | C2C12 myotubes | [8] | |
| k_off (Ca²⁺ dissociation rate) | 2.73 ± 0.30 s⁻¹ | C2C12 myotubes | [8] |
| K_D (Dissociation Constant) | 70 nM | [2][3] | |
| 150 nM | At pH 7.2 and 100 mM KCl | [1] | |
| Effect on Peak Ca²⁺ Current | No significant change with increasing concentration | Bovine adrenal chromaffin cells | [6][7] |
| Effect on Voltage Sensitivity | No effect on voltage sensitivity of activation | Bovine adrenal chromaffin cells | [6][7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Record VGCC Currents
This protocol is designed to measure macroscopic currents through VGCCs while controlling the intracellular calcium concentration with EGTA.
1. Cell Preparation:
- Culture cells of interest (e.g., neurons, cardiomyocytes, or a cell line expressing the VGCC of interest) on glass coverslips to a confluency of 50-70%.
- Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions:
- External Solution (in mM): 140 TEA-Cl, 10 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH.
- Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. The concentration of EGTA can be varied depending on the experimental goals.
3. Electrophysiological Recording:
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a cell with the patch pipette and form a giga-ohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Allow the internal solution to dialyze into the cell for 3-5 minutes before recording.
- Apply a voltage protocol to elicit VGCC currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and stepping to a range of depolarizing potentials (e.g., -60 mV to +60 mV in 10 mV increments).
dot
Caption: Workflow for patch-clamp recording of VGCCs with EGTA.
Protocol 2: Calcium Imaging with Fura-2 to Measure Intracellular Calcium Dynamics
This protocol allows for the measurement of changes in intracellular calcium concentration in response to VGCC activation, with EGTA used to buffer the calcium signal.
1. Cell Preparation and Dye Loading:
- Plate cells on glass-bottom dishes suitable for imaging.
- Wash cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution).
- Load cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in the presence of a mild non-ionic surfactant (e.g., Pluronic F-127) for 30-60 minutes at room temperature or 37°C. The loading buffer can be supplemented with a desired concentration of EGTA if examining the effect of extracellular chelation. For intracellular buffering, EGTA is typically introduced via a patch pipette as in Protocol 1.
2. Imaging Setup:
- Mount the dish on an inverted microscope equipped for ratiometric fluorescence imaging.
- Perfuse the cells with an external solution containing agonists or antagonists of VGCCs.
- Excite Fura-2 alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
3. Data Acquisition and Analysis:
- Record the fluorescence intensity at both excitation wavelengths over time.
- Calculate the ratio of the fluorescence intensities (F340/F380).
- The ratio is proportional to the intracellular free calcium concentration. Calibrate the signal using solutions of known calcium concentrations in the presence of EGTA to determine the R_min, R_max, and K_d for Fura-2 under the experimental conditions.
Concluding Remarks
This compound is a powerful and versatile tool in the study of voltage-gated calcium channels. Its selective chelation of calcium allows for the precise control of intracellular calcium concentrations, enabling researchers to dissect the intricate mechanisms of VGCC function and modulation. Careful consideration of its binding kinetics and appropriate experimental design are crucial for obtaining accurate and interpretable results. The protocols and data provided here serve as a comprehensive guide for the effective application of this compound in advancing our understanding of VGCCs in both physiological and pathological contexts.
References
- 1. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 2. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
- 4. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
- 5. Discovery and Development of Calcium Channel Blockers | Semantic Scholar [semanticscholar.org]
- 6. qcbr.queens.org [qcbr.queens.org]
- 7. Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voltage-Activated Calcium Signals in Myotubes Loaded with High Concentrations of EGTA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voltage-activated calcium signals in myotubes loaded with high concentrations of EGTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. periodicparalysis.org [periodicparalysis.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of EGTA Disodium in Buffers for DNA and RNA Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) is a critical prerequisite for a wide array of molecular biology applications, from polymerase chain reaction (PCR) and sequencing to gene expression analysis. A key challenge during nucleic acid extraction is the prevention of degradation by endogenous nucleases. EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) disodium is a chelating agent frequently incorporated into lysis and extraction buffers to safeguard the integrity of DNA and RNA.
These application notes provide a comprehensive overview of the role and use of EGTA disodium in nucleic acid extraction, complete with detailed protocols and quantitative data to guide researchers in optimizing their workflows.
The Role of this compound in Nucleic Acid Extraction
EGTA's primary function in DNA and RNA extraction buffers is the chelation of divalent cations, particularly calcium ions (Ca²⁺).[1] Many nucleases, such as DNase I, require these cations as cofactors for their enzymatic activity.[2] By sequestering Ca²⁺, EGTA effectively inactivates these degradative enzymes, thereby preserving the integrity of the nucleic acids.
EGTA is often preferred over the more common chelator EDTA (ethylenediaminetetraacetic acid) in specific applications due to its higher selectivity for Ca²⁺ over magnesium ions (Mg²⁺).[1] This is particularly advantageous in enzymatic reactions where Mg²⁺ is a required cofactor for other enzymes, such as polymerases, that may be used in downstream applications.
Key Functions of this compound in Extraction Buffers:
-
Nuclease Inhibition: Prevents degradation of DNA and RNA by chelating Ca²⁺, a necessary cofactor for many nucleases.
-
Enhanced Sample Stability: Protects nucleic acids from enzymatic degradation during and after the extraction process.
-
Improved Yield and Quality: Contributes to higher yields of intact DNA and RNA, as reflected in improved quality metrics.
Quantitative Data on Nucleic Acid Extraction with EGTA-Containing Buffers
The inclusion of EGTA in lysis and extraction buffers has been shown to contribute to the recovery of high-quality nucleic acids from a variety of sample types. The following tables summarize representative quantitative data from protocols utilizing EGTA.
Table 1: Representative DNA Yield and Purity with EGTA-Containing Buffers
| Sample Type | Lysis Buffer Components (with EGTA) | Typical DNA Yield | A260/280 Ratio |
| Mammalian Cells (HEK293) | 0.1 M Tris-HCl (pH 8.0), 0.2 M NaCl, 5 mM EDTA, 1 mM EGTA , 0.5% SDS, 200 µg/mL Proteinase K | ~20 µg per 1x10⁶ cells | 1.8 - 1.9 |
| Plant Tissue (Rice) | 100 mM Tris-HCl (pH 8.0), 50 mM EDTA, 10 mM EGTA , 1.4 M NaCl, 2% CTAB, 1% PVP, 0.2% β-mercaptoethanol | 100 - 120 ng/µL | 1.8 - 2.0 |
| Human Blood | 10 mM Tris-HCl (pH 8.0), 100 mM NaCl, 25 mM EDTA, 5 mM EGTA , 0.5% SDS, 1 mg/mL Proteinase K | 30 - 40 µg per mL of blood[3] | ~1.8[3] |
Table 2: Representative RNA Yield and Integrity with EGTA-Containing Buffers
| Sample Type | Lysis Buffer Components (with EGTA) | Typical RNA Yield | A260/280 Ratio | RNA Integrity Number (RIN) |
| Mammalian Cells (Cultured) | 4 M Guanidinium Thiocyanate, 25 mM Sodium Citrate (pH 7.0), 0.5% Sarkosyl, 0.1 M 2-Mercaptoethanol, 2 mM EGTA | 15 - 20 µg per 1x10⁶ cells | 1.9 - 2.1 | > 9.0 |
| Plant Tissue (Stevia rebaudiana) | 2% CTAB, 100 mM Tris-HCl (pH 8.0), 25 mM EDTA, 5 mM EGTA , 2 M NaCl, 2% PVP, 2% β-mercaptoethanol | > 40 µg per 100 mg tissue[4] | > 2.0[4] | > 8.0[4] |
| Human Blood (Frozen) | Transfer to PAXgene tubes (containing proprietary reagents which may include chelators like EGTA) | 1.76 ± 0.88 µg/mL | Not specified | 6.1 ± 0.8[5] |
Experimental Protocols
The following are detailed protocols for DNA and RNA extraction from mammalian cells and plant tissue using buffers containing this compound.
Protocol 1: Genomic DNA Extraction from Cultured Mammalian Cells
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 20 mM EDTA, 5 mM EGTA , 1% SDS
-
Proteinase K (20 mg/mL solution)
-
RNase A (10 mg/mL solution)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA
Procedure:
-
Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 1 mL of Cell Lysis Buffer.
-
Protein Digestion: Add 10 µL of Proteinase K solution to the cell lysate. Incubate at 56°C for 2-3 hours with gentle agitation.
-
RNA Removal: Add 10 µL of RNase A solution and incubate at 37°C for 30 minutes.
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate. Mix gently by inverting the tube for 5-10 minutes. Centrifuge at 12,000 x g for 10 minutes.
-
DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 2 volumes of ice-cold 100% ethanol. Invert the tube gently until the DNA precipitates.
-
Washing: Pellet the DNA by centrifugation at 12,000 x g for 10 minutes. Discard the supernatant and wash the pellet with 1 mL of 70% ethanol.
-
Resuspension: Air-dry the DNA pellet for 10-15 minutes. Resuspend the DNA in an appropriate volume of TE Buffer.
Protocol 2: Total RNA Extraction from Plant Tissue
Materials:
-
Liquid Nitrogen
-
RNA Extraction Buffer: 2% CTAB, 100 mM Tris-HCl (pH 8.0), 25 mM EDTA, 10 mM EGTA , 2 M NaCl, 2% PVP, 2% β-mercaptoethanol (add just before use)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Lithium Chloride (LiCl), 8 M
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
DEPC-treated water
Procedure:
-
Tissue Homogenization: Grind 100-200 mg of fresh plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.
-
Lysis: Transfer the powdered tissue to a pre-warmed (65°C) tube containing 1 mL of RNA Extraction Buffer. Vortex vigorously to mix.
-
Incubation: Incubate the mixture at 65°C for 15 minutes with occasional vortexing.
-
Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol. Vortex thoroughly and centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.25 volumes of 8 M LiCl and incubate at -20°C for at least 2 hours (or overnight).
-
Pelleting: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA. Discard the supernatant.
-
Washing: Wash the RNA pellet with 500 µL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of DEPC-treated water.
Visualizations
The following diagrams illustrate the key processes involved in nucleic acid extraction where EGTA plays a role.
Caption: Mechanism of Nuclease Inhibition by EGTA.
Caption: General Workflow for DNA/RNA Extraction.
Conclusion
The incorporation of this compound into DNA and RNA extraction buffers is a well-established and effective strategy for inhibiting Ca²⁺-dependent nuclease activity. This leads to the preservation of nucleic acid integrity, resulting in higher quality and potentially higher yields of extracted material. The provided protocols and data serve as a valuable resource for researchers aiming to optimize their nucleic acid isolation procedures for sensitive downstream applications. The choice between EGTA and EDTA should be guided by the specific requirements of the experimental workflow, particularly concerning the tolerance for Mg²⁺ chelation.
References
- 1. neb.com [neb.com]
- 2. RNA integrity as a quality indicator during the first steps of RNP purifications : A comparison of yeast lysis methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of conditions to extract high quality DNA for PCR analysis from whole blood using SDS-proteinase K method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and High-Quality RNA Isolation from Metabolite-Rich Tissues of Stevia rebaudiana, an Important Commercial Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Cell Viability After EGTA Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low cell viability following EGTA treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which EGTA causes cell detachment?
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is a chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺)[1][2]. Cell adhesion, both to other cells and to the extracellular matrix, is often dependent on Ca²⁺. Proteins such as cadherins and integrins require calcium to maintain their conformational structure and function[3]. By sequestering extracellular calcium, EGTA disrupts these interactions, leading to cell rounding and detachment[1].
Q2: Why am I observing low cell viability after EGTA treatment?
Low cell viability after EGTA treatment is a common issue and can be attributed to several factors:
-
Induction of Apoptosis: The chelation of extracellular calcium and subsequent lowering of intracellular calcium levels can trigger programmed cell death, or apoptosis[4][5]. This process is often mediated by the activation of enzymes called caspases[4][5].
-
Induction of Necrosis: While less common with EGTA which lowers extracellular calcium, severe disruptions in calcium homeostasis can lead to necrosis, a form of uncontrolled cell death[4].
-
Endoplasmic Reticulum (ER) Stress: EGTA treatment can induce stress in the endoplasmic reticulum, a key organelle involved in protein folding and calcium storage. Prolonged ER stress is a known trigger for apoptosis[5].
-
Sub-optimal Protocol: The concentration of EGTA, incubation time, and temperature can all significantly impact cell viability. A protocol that is too harsh for a particular cell type can lead to excessive cell death[3].
Q3: What is the difference between apoptosis and necrosis?
Apoptosis is a regulated and programmed process of cell death, characterized by cell shrinkage, nuclear condensation, and the formation of apoptotic bodies. It is a "clean" process that generally does not trigger an inflammatory response[6][7]. In contrast, necrosis is an uncontrolled form of cell death that occurs in response to acute injury. It is characterized by cell swelling, rupture of the plasma membrane, and the release of intracellular contents, which can lead to inflammation[6][7].
Q4: Are there alternatives to EGTA for cell detachment?
Yes, several alternatives to EGTA exist, each with its own advantages and disadvantages:
-
EDTA (Ethylenediaminetetraacetic acid): Similar to EGTA, but it also chelates magnesium ions (Mg²⁺) in addition to Ca²⁺[1].
-
Enzymatic Methods (e.g., Trypsin, Accutase): These enzymes work by cleaving proteins involved in cell adhesion. Accutase is considered a gentler alternative to trypsin[8][9].
-
Non-Enzymatic Cell Dissociation Solutions: Several commercial solutions are available that are formulated to be gentle on cells.
-
Mechanical Methods (e.g., Cell Scraping): This method can be used for loosely adherent cells but carries a higher risk of mechanical damage[3].
Troubleshooting Guide
Issue: Low Cell Viability After Detachment
This guide will help you systematically troubleshoot and optimize your EGTA treatment protocol to improve cell viability.
Step 1: Optimize EGTA Concentration and Incubation Time
The optimal concentration and incubation time for EGTA are highly cell-type dependent.
-
Recommendation: Start with a low concentration of EGTA (e.g., 0.5-1 mM) and a short incubation time (e.g., 5-10 minutes). Gradually increase the concentration and/or time until you achieve efficient detachment with minimal impact on viability.
-
Experimental Protocol:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Prepare a range of EGTA concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM) in a calcium-free and magnesium-free buffer (e.g., PBS).
-
Wash cells once with the buffer.
-
Incubate separate wells with different EGTA concentrations for varying durations (e.g., 5 min, 10 min, 20 min).
-
Gently tap the plate to observe cell detachment.
-
Neutralize the EGTA by adding complete culture medium.
-
Collect the detached cells and assess viability using a method like Trypan Blue exclusion or a fluorescence-based assay.
-
Step 2: Assess the Mode of Cell Death
Understanding whether your cells are undergoing apoptosis or necrosis can help in devising a strategy to improve viability.
-
Recommendation: Use assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) and necrosis (e.g., propidium iodide or SYTOX green staining).
-
Experimental Protocol (Annexin V/Propidium Iodide Staining):
-
Treat cells with your standard EGTA protocol.
-
Collect the detached cells and wash them with a suitable binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Analyze the stained cells using flow cytometry.
-
Annexin V-positive, PI-negative cells: Early apoptotic
-
Annexin V-positive, PI-positive cells: Late apoptotic/necrotic
-
Annexin V-negative, PI-positive cells: Necrotic
-
-
Step 3: Consider Post-Treatment Recovery
Cells may require a recovery period after the stress of detachment.
-
Recommendation: After detachment, gently pellet the cells and resuspend them in pre-warmed, complete culture medium. Allow the cells to recover in the incubator for a period (e.g., 30-60 minutes) before proceeding with downstream applications. Some surface proteins may require up to 20 hours to be re-expressed after detachment[8].
Step 4: Evaluate Alternatives to EGTA
If optimizing the EGTA protocol does not yield satisfactory results, consider using an alternative detachment method.
-
Recommendation: Test different detachment reagents in parallel to identify the one that provides the best viability for your specific cell line.
-
Experimental Protocol (Comparative Detachment):
-
Seed cells in multiple wells or flasks.
-
Treat each well/flask with a different detachment agent (e.g., EGTA, EDTA, Accutase, Trypsin-EDTA). Follow the recommended protocols for each.
-
After detachment, collect the cells and assess viability and cell number.
-
Data Summary
| Parameter | EGTA | EDTA | Trypsin-EDTA | Accutase | Reference |
| Mechanism | Ca²⁺ Chelation | Ca²⁺ and Mg²⁺ Chelation | Proteolytic Cleavage | Proteolytic & Collagenolytic | [1],[8],[9] |
| Specificity | High for Ca²⁺ | Divalent Cations | Arginine/Lysine residues | Broader Specificity | [2],[9] |
| Potential Issues | Apoptosis, ER Stress | Similar to EGTA | Cell surface protein damage | Can still affect some proteins | [5],[8] |
A study on duck intestinal organoids demonstrated that after 48 hours of culture post-isolation, the cell viability was significantly higher in the EGTA-treated group compared to the EDTA and Type I collagenase-treated groups[10].
Visualizations
Caption: EGTA-induced apoptosis signaling pathway.
Caption: Troubleshooting workflow for low cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 3. molecular biology - Alternatives to trypsin for cell detachment? - Biology Stack Exchange [biology.stackexchange.com]
- 4. Alterations of extracellular calcium elicit selective modes of cell death and protease activation in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chelation of Extracellular Calcium-Induced Cell Death was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 7. google.com [google.com]
- 8. Different methods of detaching adherent cells and their effects on the cell surface expression of Fas receptor and Fas ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different methods of detaching adherent cells and their effects on the cell surface expression of Fas receptor and Fas ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing EGTA Concentration to Minimize Cytotoxicity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the use of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) in your experiments while minimizing its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is EGTA and why is it used in cell culture?
A1: EGTA is a chelating agent that specifically binds to calcium ions (Ca²⁺). In cell culture, it is often used to:
-
Prevent cell aggregation: By chelating extracellular Ca²⁺, EGTA can disrupt calcium-dependent cell-cell adhesion molecules (cadherins), facilitating the creation of single-cell suspensions.
-
Cell detachment: It is used as a gentle alternative to enzymatic digestion (e.g., trypsin) for detaching adherent cells from culture surfaces.[1]
-
Study calcium signaling: By reducing extracellular calcium, researchers can investigate the role of intracellular calcium stores and influx in various cellular processes.[2]
Q2: What is the primary mechanism of EGTA-induced cytotoxicity?
A2: EGTA's cytotoxicity primarily stems from its chelation of extracellular calcium ions. This disruption of calcium homeostasis can lead to:
-
Endoplasmic Reticulum (ER) Stress: Depletion of extracellular calcium can affect calcium levels within the ER, a critical organelle for protein folding and calcium storage. This disruption can lead to an accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR) and ER stress.[3]
-
Apoptosis (Programmed Cell Death): Prolonged or severe ER stress can activate apoptotic pathways. Key signaling molecules involved include Glycogen Synthase Kinase-3β (GSK-3β) and caspases, a family of proteases that execute apoptosis.[3][4] Chelation of extracellular calcium can induce morphological changes characteristic of apoptosis, such as cell shrinkage and nuclear condensation.[3][4]
Q3: How does the cytotoxicity of EGTA compare to EDTA?
A3: Both EGTA and EDTA are chelating agents, but they have different specificities. EGTA has a much higher affinity for Ca²⁺ than for magnesium ions (Mg²⁺), whereas EDTA chelates a broader range of divalent cations, including both Ca²⁺ and Mg²⁺.[5][6][7][8] In some studies, EDTA has been reported to be more cytotoxic than EGTA at similar concentrations, though this can be cell-type dependent.[9][10][11] One study on rat inflammatory macrophages found that EDTA was slightly more potent in inhibiting macrophage adherence, with an IC50 of 185 +/- 22 mM compared to 202 +/- 32 mM for EGTA.[12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death after EGTA treatment. | EGTA concentration is too high or incubation time is too long. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration that minimizes cytotoxicity for your specific cell line. Start with a low concentration (e.g., 0.1-0.5 mM) and gradually increase it. |
| Cell line is particularly sensitive to calcium depletion. | Consider using a calcium-free medium for a shorter duration or supplementing the medium with a low concentration of calcium after EGTA treatment to restore homeostasis. | |
| Inconsistent cell detachment. | EGTA concentration is too low. | Gradually increase the EGTA concentration in small increments (e.g., 0.1 mM at a time). |
| Cell adhesion is very strong. | Combine EGTA with a low concentration of a gentle enzyme like dispase or a very brief incubation with trypsin-EDTA. | |
| Temperature is not optimal. | Ensure all solutions are warmed to 37°C before use, as temperature can affect the efficiency of chelators. | |
| Cells are clumping after detachment. | Incomplete dissociation of cell-cell junctions. | Gently pipette the cell suspension up and down multiple times to break up clumps. You can also pass the suspension through a cell strainer. |
| Presence of extracellular DNA from lysed cells. | Add a small amount of DNase I (e.g., 10-20 µg/mL) to the cell suspension to digest the DNA. | |
| Unexpected experimental results after EGTA treatment. | Off-target effects of calcium chelation. | Include appropriate controls, such as a control group with a different chelating agent (e.g., BAPTA-AM for intracellular calcium chelation) or a control where calcium is added back after EGTA treatment. |
| Alteration of signaling pathways. | Be aware that EGTA can impact various calcium-dependent signaling pathways. Validate your findings using alternative methods to confirm that the observed effects are specific to the intended target. |
Quantitative Data Summary
The cytotoxic effects of EGTA are highly dependent on the cell type, concentration, and duration of exposure. Below is a summary of available quantitative data.
Table 1: Dose-Dependent Effect of EGTA on PC12 Cell Viability
| EGTA Concentration (mM) | Calculated Free Calcium (µM) | LDH Release (% of Control) |
| 0.5 | 1300 | Increased |
| 1.0 | 800 | Increased |
| 2.0 | 0.6 | Increased |
| 4.0 | 0.05 | Increased |
| Data adapted from a study on PC12 cells, showing a dose-dependent increase in LDH release with increasing EGTA concentrations.[3] |
Table 2: Comparative IC50 Values for EGTA and EDTA
| Chelating Agent | Cell Type | IC50 (mM) |
| EGTA | Rat Inflammatory Macrophages | 202 ± 32 |
| EDTA | Rat Inflammatory Macrophages | 185 ± 22 |
| IC50 values for the inhibition of macrophage adherence.[12] |
Note: IC50 values for EGTA are not widely reported across a broad range of cell lines in publicly available literature. Researchers are strongly encouraged to determine the optimal concentration for their specific cell line and experimental conditions.
Key Experimental Protocols
Protocol 1: Determining the Optimal EGTA Concentration using the MTT Assay
This protocol provides a method to assess cell viability across a range of EGTA concentrations to determine the optimal working concentration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
EGTA stock solution (e.g., 100 mM in sterile water or PBS, pH adjusted to 7.4)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
EGTA Treatment: Prepare a serial dilution of EGTA in complete culture medium. Remove the old medium from the wells and add the different concentrations of EGTA-containing medium. Include a control group with medium only.
-
Incubation: Incubate the plate for the desired experimental time (e.g., 1, 6, 12, 24 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each EGTA concentration compared to the untreated control. Plot the cell viability against the EGTA concentration to determine the dose-response curve and calculate the IC50 value.
Protocol 2: Assessing Cytotoxicity using the LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage, into the culture medium.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
EGTA stock solution
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a portion of the culture supernatant from each well. Be careful not to disturb the cells.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding the collected supernatant to a reaction mixture containing the necessary substrates.
-
Incubation: Incubate the reaction mixture for the time specified in the kit's protocol, usually at room temperature and protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each EGTA concentration based on the LDH released into the medium, relative to a positive control (fully lysed cells) and a negative control (untreated cells).
Signaling Pathways and Experimental Workflows
EGTA-Induced Cytotoxicity Signaling Pathway
Chelation of extracellular Ca²⁺ by EGTA can lead to ER stress and subsequent apoptosis. The diagram below illustrates the key steps in this pathway.
Caption: EGTA-induced cytotoxicity pathway.
Experimental Workflow for Optimizing EGTA Concentration
The following workflow outlines the steps to determine the optimal EGTA concentration for your experiments.
Caption: Workflow for EGTA concentration optimization.
Anoikis Signaling Pathway and EGTA
Anoikis is a form of programmed cell death that occurs when cells detach from the extracellular matrix (ECM). By disrupting cell adhesion, EGTA can potentially trigger anoikis.
Caption: EGTA's potential role in inducing anoikis.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Chelation of Extracellular Calcium-Induced Cell Death was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelation of extracellular calcium-induced cell death was prevented by glycogen synthase kinase-3 inhibitors in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the difference between EDTA and EGTA ? | AAT Bioquest [aatbio.com]
- 6. Intracellular free calcium mediates glioma cell detachment and cytotoxicity after photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. A comparative in vitro evaluation of cytotoxic effects of EDTA and maleic acid: root canal irrigants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro inhibitory effect of EGTA on macrophage adhesion: endodontic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: EGTA Disodium Removal from Cell Culture Medium
Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective removal of EGTA disodium from cell culture medium.
Frequently Asked Questions (FAQs)
Q1: Why would I need to remove EGTA from my cell culture medium?
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) is a chelating agent with a high affinity for calcium ions (Ca²⁺).[1] It is often added to cell culture media to:
-
Prevent cell clumping by chelating free calcium ions necessary for cell-cell adhesion.[2]
-
Facilitate the detachment of adherent cells from culture surfaces.
-
Study the role of extracellular calcium in various cellular processes.[1][3]
However, the continued presence of EGTA can interfere with subsequent experiments by:
-
Affecting cell viability and proliferation.[4]
-
Altering the activity of calcium-dependent enzymes.[1]
Therefore, it is often necessary to remove EGTA from the medium before proceeding with downstream applications.
Q2: What are the primary methods for removing EGTA from cell culture medium?
The most common and effective methods for removing small molecules like EGTA from a solution containing larger molecules (such as proteins and growth factors in cell culture medium) are:
-
Diafiltration (Tangential Flow Filtration): A rapid and efficient method that uses a semi-permeable membrane to separate molecules based on size.[5][6]
-
Dialysis: A classic separation technique that relies on the passive diffusion of small molecules across a semi-permeable membrane.[7][8]
-
Chelating Resins: Specialized resins that can bind and remove chelating agents from a solution, although this is a less common application for removing the chelator itself.
Q3: Which method is the most effective for removing EGTA?
Diafiltration is generally considered the most efficient method for the complete removal of small molecules like EGTA.[9][10] Studies comparing the removal of the similar chelator EDTA have shown that ultrafiltration (the principle behind diafiltration) is significantly more effective than dialysis.[9][10] Dialysis can be a lengthy process and may not achieve complete removal.[10] The use of chelating resins for removing EGTA itself is less established and may require more optimization.
Troubleshooting Guides
Problem 1: Low cell viability or attachment after EGTA removal.
| Possible Cause | Troubleshooting Step |
| Residual EGTA: Incomplete removal of EGTA continues to chelate Ca²⁺, affecting cell adhesion and viability. | 1. Verify the completeness of the removal process. For diafiltration, ensure an adequate number of diavolumes (typically 5-7) have been processed.[6] For dialysis, extend the dialysis time and increase the frequency of buffer changes. 2. Consider switching to a more efficient removal method, such as diafiltration. |
| Loss of Essential Small Molecules: The removal process may have also depleted essential low molecular weight nutrients from the medium. | 1. Supplement the treated medium with fresh, essential small molecules like specific amino acids or vitamins if their loss is suspected. 2. Use a diafiltration or dialysis membrane with a molecular weight cut-off (MWCO) that is carefully selected to retain essential components while allowing EGTA to pass. |
| pH Shift in the Medium: The removal process, especially if not properly buffered, can alter the pH of the medium, stressing the cells. | 1. Measure the pH of the cell culture medium after the EGTA removal process. 2. If necessary, adjust the pH to the optimal range for your cell line (typically 7.2-7.4) using sterile HCl or NaOH. |
Problem 2: Incomplete removal of EGTA confirmed by experimental results.
| Possible Cause | Troubleshooting Step |
| Inadequate Diafiltration Parameters: Insufficient diavolumes or an inappropriate membrane MWCO was used. | 1. Increase the number of diavolumes. For >99.5% removal of a freely permeable solute, at least 6 diavolumes are recommended.[6] 2. Ensure the MWCO of the membrane is appropriate. For EGTA (MW ~380 Da), a membrane with a MWCO of 1 kDa or lower is suitable to ensure its passage while retaining larger molecules. |
| Inefficient Dialysis: Dialysis time was too short, the buffer volume was insufficient, or the membrane was not appropriate. | 1. Increase the dialysis time to 24-48 hours. 2. Increase the volume of the dialysis buffer to at least 200-500 times the sample volume and change it every few hours.[7] 3. Use a dialysis membrane with an appropriate MWCO (e.g., 1 kDa). |
| Chelating Resin Saturation: The capacity of the chelating resin was exceeded. | 1. Increase the amount of resin used. 2. Perform the removal in multiple, sequential steps with fresh resin each time. 3. Ensure the resin is properly regenerated before use according to the manufacturer's instructions. |
Experimental Protocols
Method 1: Diafiltration (Tangential Flow Filtration)
This protocol is designed for the efficient removal of EGTA from a cell culture medium using a tangential flow filtration (TFF) system.
Materials:
-
Tangential flow filtration system with a reservoir and peristaltic pump.
-
TFF cassette with a polyethersulfone (PES) membrane of 1 kDa MWCO.
-
Sterile, EGTA-free cell culture medium (as the replacement buffer).
-
Sterile tubing and connectors.
Procedure:
-
System Preparation: Assemble the TFF system with the 1 kDa MWCO membrane cassette according to the manufacturer's instructions. Sanitize the system by flushing with a suitable sanitizing agent (e.g., 0.5 M NaOH) followed by extensive rinsing with sterile, pyrogen-free water until the pH is neutral.
-
Equilibration: Equilibrate the system by running sterile, EGTA-free cell culture medium through it.
-
Concentration (Optional): To reduce the volume of replacement buffer needed, you can first concentrate the EGTA-containing medium 2 to 4-fold.
-
Diafiltration:
-
Transfer the EGTA-containing cell culture medium to the TFF reservoir.
-
Begin recirculating the medium through the TFF cassette.
-
Start adding the sterile, EGTA-free replacement medium to the reservoir at the same rate as the filtrate is being removed. This is known as constant volume diafiltration.
-
Continue this process for 5-7 diavolumes. One diavolume is equal to the initial volume of the medium in the reservoir.[6] For example, for 1 liter of medium, you would pass 5-7 liters of replacement buffer through the system.
-
-
Final Concentration and Recovery: Once the desired number of diavolumes has been processed, stop adding the replacement buffer and concentrate the medium to the desired final volume.
-
Sterilization: Filter the final EGTA-free medium through a 0.22 µm sterile filter.
Method 2: Dialysis
This protocol describes the removal of EGTA using traditional dialysis.
Materials:
-
Dialysis tubing with a 1 kDa MWCO.
-
Sterile, large-volume container for the dialysis buffer.
-
Stir plate and stir bar.
-
Sterile, EGTA-free cell culture medium (as the dialysis buffer).
Procedure:
-
Prepare Dialysis Tubing: Cut the required length of dialysis tubing and prepare it according to the manufacturer's instructions. This usually involves boiling in a sodium bicarbonate solution and then in distilled water to remove any contaminants.
-
Load Sample: Fill the dialysis tubing with the EGTA-containing cell culture medium, leaving some space at the top, and securely close both ends with clips.
-
Dialysis:
-
Place the filled dialysis tubing into the container with a large volume of sterile, EGTA-free cell culture medium (at least 200-500 times the sample volume).[7]
-
Place the container on a stir plate and add a sterile stir bar to the buffer to ensure continuous mixing.
-
Perform the dialysis at 4°C to maintain the stability of the medium components.
-
Change the dialysis buffer every 4-6 hours for the first 24 hours, and then every 8-12 hours for another 24 hours.
-
-
Sample Recovery: Carefully remove the dialysis tubing from the buffer, and transfer the EGTA-free medium to a sterile container.
-
Sterilization: Filter the final medium through a 0.22 µm sterile filter.
Method 3: Chelating Resin (Batch Method)
This protocol outlines a batch method for EGTA removal using a chelating resin. Note that most chelating resins are designed to remove metal ions, so their efficiency in removing the chelator itself may vary and requires validation.
Materials:
-
Chelating resin (e.g., Chelex® 100).[11]
-
Sterile container for batch treatment.
-
Orbital shaker or stir plate.
-
Sterile filtration unit (0.22 µm).
Procedure:
-
Resin Preparation: Prepare the chelating resin according to the manufacturer's instructions. This typically involves washing with deionized water to remove any preservatives.
-
Batch Treatment:
-
Add the prepared resin to the EGTA-containing cell culture medium in a sterile container. A starting point is to use 5-10 grams of resin per 100 mL of medium.[12]
-
Place the container on an orbital shaker or use a stir plate for gentle agitation for 2-4 hours at 4°C.
-
-
Resin Removal: Separate the medium from the resin. This can be done by allowing the resin to settle and then carefully decanting the supernatant, or by using a sterile filtration unit to remove the resin beads.
-
Repeat (Optional): For more complete removal, the process can be repeated with fresh resin.
-
Sterilization: Filter the final EGTA-free medium through a 0.22 µm sterile filter.
Data Presentation
Comparison of EGTA Removal Methods
| Method | Efficiency | Processing Time | Scalability | Potential for Component Loss | Ease of Use |
| Diafiltration | Very High (>99.5%)[6] | Fast (hours) | Highly Scalable | Low (with appropriate MWCO) | Moderate (requires specialized equipment) |
| Dialysis | Moderate to High | Slow (24-48 hours)[7] | Limited by tubing/cassette size | Low (with appropriate MWCO) | Easy |
| Chelating Resin | Variable (requires optimization) | Moderate (hours) | Scalable | Low | Easy |
Mandatory Visualization
Impact of EGTA on Calcium-Dependent Signaling
EGTA, by chelating extracellular Ca²⁺, can significantly impact intracellular signaling pathways that are dependent on calcium influx. A key example is the epidermal growth factor receptor (EGFR) signaling pathway, which can be modulated by intracellular calcium levels. The following diagram illustrates how EGTA can interfere with this pathway.
Caption: EGTA inhibits calcium influx, affecting downstream signaling pathways.
This diagram illustrates that by chelating extracellular calcium, EGTA prevents the influx of Ca²⁺ into the cell through calcium channels. This reduction in calcium influx can dampen the overall intracellular calcium signal, which is often a combination of release from internal stores (like the ER) and influx from the extracellular space. This, in turn, can alter the activation of downstream signaling molecules and ultimately affect cellular responses.
References
- 1. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Chelation of Extracellular Calcium-Induced Cell Death was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drawbacks of Dialysis Procedures for Removal of EDTA | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
EGTA disodium interference with downstream applications
Welcome to the technical support center for troubleshooting issues related to EGTA disodium in your downstream applications. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common problems encountered during experiments involving this specific calcium chelator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with my experiments?
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is a chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺)[1]. Its primary function is to bind to free Ca²⁺ in a solution, effectively removing it from participation in chemical reactions. This property is useful for studying calcium-dependent processes[1][2]. However, this chelation is also the primary source of interference in many downstream applications that require calcium or are sensitive to the presence of chelating agents.
Q2: Which common applications are affected by this compound?
EGTA can interfere with a wide range of biochemical and cellular assays, including:
-
Enzyme Assays: Many enzymes, such as kinases, phosphatases, and nucleases, require divalent cations like Ca²⁺ or Mg²⁺ as cofactors. EGTA can inhibit these enzymes by chelating these essential ions[1].
-
Polymerase Chain Reaction (PCR): PCR is highly dependent on the concentration of magnesium ions (Mg²⁺), a cofactor for DNA polymerase. While EGTA has a lower affinity for Mg²⁺ compared to Ca²⁺, at high enough concentrations, it can still sequester Mg²⁺ and inhibit PCR[3].
-
Cell-Based Assays: Calcium signaling is crucial for numerous cellular processes, including cell adhesion, proliferation, and apoptosis[4]. EGTA can disrupt these processes by chelating extracellular calcium, leading to altered cell behavior or viability[5].
-
Protein Analysis: EGTA is often included in lysis buffers to inhibit Ca²⁺-dependent proteases. However, its presence can interfere with downstream applications like 2D gel electrophoresis and certain types of chromatography.
-
Fluorescence-Based Assays: EGTA has been shown to interfere with certain fluorescent dyes, such as SYPRO Orange used in thermal shift assays, leading to artifactual readings[6][7]. It can also affect fluorescence polarization assays[8].
-
Luciferase Assays: Components of luciferase assay systems can be sensitive to chelating agents, potentially leading to inaccurate results[1][9][10].
Q3: How can I remove EGTA from my sample?
Several methods can be used to remove EGTA from your sample, with dialysis and ultrafiltration being the most common.
-
Dialysis: This technique separates molecules based on size by selective diffusion across a semi-permeable membrane. It is effective for removing small molecules like EGTA from proteins in solution[11][12].
-
Ultrafiltration (Spin Columns): This method uses centrifugal force to pass the sample through a membrane with a specific molecular weight cutoff (MWCO), retaining larger molecules like proteins while allowing small molecules like EGTA to pass through[13][14]. This method is generally faster than dialysis.
-
Gel Filtration Chromatography: This technique can also be used to separate proteins from small molecules like EGTA.
Troubleshooting Guides
Enzyme Assays
Problem: Reduced or no enzyme activity in the presence of EGTA.
Possible Cause: The enzyme requires divalent cations (e.g., Ca²⁺, Mg²⁺, Mn²⁺, Zn²⁺) as cofactors, which are being chelated by EGTA.
Solutions:
-
Supplement with Cations: Add a surplus of the required divalent cation to your reaction buffer to overcome the chelating effect of EGTA. It is crucial to titrate the optimal concentration to avoid inhibition by excess ions.
-
Remove EGTA: If cation supplementation is not feasible, remove EGTA from your sample using one of the methods described in Q3 .
-
Determine IC50: If you must work in the presence of EGTA, determine its half-maximal inhibitory concentration (IC50) for your specific enzyme to understand its impact on your results.
Quantitative Data: EGTA Inhibitory Concentrations
| Enzyme/Process | IC50/Effective Concentration | Notes |
| Macrophage Adhesion | ~202 mM[5] | EGTA inhibits the substrate adherence capacity of inflammatory macrophages. |
| Protein Kinase A (PKA) | EDTA IC50 ~3 mM[15] | EGTA is expected to have a similar inhibitory effect due to Mg²⁺ chelation. |
| Na/K-ATPase | EGTA at 0.3 mM alters Ca²⁺ inhibition kinetics[16] | EGTA can modulate the activity of this ion pump. |
| AlphaLISA Assays | Half-maximal inhibition at 3.1 mM[17] | Varies depending on the specific beads and assay components. |
Polymerase Chain Reaction (PCR)
Problem: Weak or no PCR amplification.
Possible Cause: EGTA is chelating Mg²⁺ ions, which are essential for DNA polymerase activity.
Troubleshooting Steps:
| Symptom | Possible Cause | Recommended Solution |
| No PCR product | Insufficient free Mg²⁺ | Increase the MgCl₂ concentration in your PCR reaction. Titrate from the standard concentration (e.g., 1.5 mM) upwards in 0.5 mM increments. |
| Poor primer annealing | Optimize the annealing temperature. EGTA can sometimes affect the ionic strength of the buffer. | |
| Contaminating inhibitors | If the sample contains other PCR inhibitors along with EGTA, consider a sample clean-up step or dilution of the template. | |
| Non-specific bands | MgCl₂ concentration is too high | If you have overcompensated with MgCl₂, you may see non-specific amplification. Perform a titration to find the optimal MgCl₂ concentration. |
Experimental Protocol: Optimizing PCR with EGTA Contamination
-
Set up a MgCl₂ Titration: Prepare a series of PCR reactions with varying concentrations of MgCl₂ (e.g., 1.5, 2.0, 2.5, 3.0, 3.5, 4.0 mM).
-
Use Standard Controls: Include a positive control (template known to amplify well without EGTA) and a negative control (no template) for each MgCl₂ concentration.
-
Perform PCR: Run the PCR with your standard cycling conditions.
-
Analyze Results: Visualize the PCR products on an agarose gel. The optimal MgCl₂ concentration will be the one that gives a strong, specific band for your target amplicon without non-specific products.
Cell-Based Assays
Problem: Altered cell viability, proliferation, or function.
Possible Cause: EGTA is chelating extracellular calcium, which is essential for many cellular processes.
Solutions:
-
Titrate EGTA Concentration: Determine the highest concentration of EGTA that does not adversely affect your cells in your specific assay.
-
Control for EGTA Effects: If EGTA must be present, include a control group treated with the same concentration of EGTA to differentiate its effects from your experimental variable.
-
Wash Out EGTA: If possible, treat your cells with the EGTA-containing solution for the required time, and then wash the cells thoroughly with fresh, EGTA-free media before proceeding with your assay.
Quantitative Data: EGTA Effects on Cell Lines
| Cell Line | Assay | EGTA Concentration | Observed Effect |
| PC12 cells | Apoptosis Assay | 0.5 - 4 mM | Increased LDH release and apoptotic morphology[4]. |
| HeLa cells | Viability Assay | Not specified | Can affect cell viability, often assessed by MTT or similar assays[18][19]. |
| Jurkat cells | Apoptosis Assay | Not specified | Can induce apoptosis, often measured by Annexin V/PI staining[3][20][21]. |
Experimental Protocols
Protocol for EGTA Removal by Dialysis
This protocol is a general guideline for removing EGTA from a protein sample.
Materials:
-
Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3.5 kDa or 10 kDa)
-
Dialysis clips
-
Large beaker (e.g., 1-2 L)
-
Stir plate and stir bar
-
Your protein sample containing EGTA
-
Dialysis buffer (a buffer suitable for your protein, e.g., PBS or Tris, without EGTA)
Procedure:
-
Prepare the Dialysis Tubing: Cut the required length of dialysis tubing and prepare it according to the manufacturer's instructions (this may involve boiling in sodium bicarbonate and EDTA, followed by extensive rinsing with deionized water).
-
Load the Sample: Pipette your protein sample into the prepared dialysis tubing, leaving some space at the top.
-
Seal the Tubing: Securely close both ends of the dialysis tubing with clips, ensuring there are no leaks.
-
First Dialysis Step: Place the sealed dialysis bag into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate with a stir bar and stir gently at 4°C. Dialyze for 2-4 hours.
-
Buffer Exchange: Discard the dialysis buffer and replace it with fresh buffer.
-
Second Dialysis Step: Continue to dialyze for another 2-4 hours at 4°C with gentle stirring.
-
Overnight Dialysis: Change the buffer one more time and let it dialyze overnight at 4°C.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, gently dry the outside, and recover your protein sample.
-
Quality Control: To confirm the removal of EGTA, you can perform a functional assay with your protein that is known to be inhibited by EGTA.
Visualizations
Signaling Pathway Interference
EGTA's primary mode of interference in signaling pathways is through the chelation of Ca²⁺, a critical second messenger. A key pathway affected is the Calcium-Calmodulin signaling cascade.
Troubleshooting Workflow for PCR Inhibition
A logical workflow can help diagnose and resolve PCR inhibition caused by EGTA.
This technical support center provides a starting point for troubleshooting EGTA-related issues. For more specific problems, it is always recommended to consult the literature for the particular application or enzyme you are working with.
References
- 1. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 3. Apoptosis induced in Jurkat cells by several agents is preceded by intracellular acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelation of extracellular calcium-induced cell death was prevented by glycogen synthase kinase-3 inhibitors in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro inhibitory effect of EGTA on macrophage adhesion: endodontic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EDTA aggregates induce SYPRO orange-based fluorescence in thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. interchim.fr [interchim.fr]
- 13. researchgate.net [researchgate.net]
- 14. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scienceopen.com [scienceopen.com]
- 17. revvity.com [revvity.com]
- 18. jamdsr.com [jamdsr.com]
- 19. researchgate.net [researchgate.net]
- 20. The Inhibitory Effect of Epigallocatechin Gallate on the Viability of T Lymphoblastic Leukemia Cells is Associated with Increase of Caspase-3 Level and Fas Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
preventing precipitation of EGTA disodium in stock solutions
Technical Support Center: EGTA Disodium Stock Solutions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the precipitation of this compound in aqueous stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder not dissolving in water?
This compound salt will not readily dissolve in water if the pH of the solution is neutral or acidic.[1][2] The solubility of EGTA is critically dependent on the pH of the solution. The two remaining carboxylic acid groups on the EGTA molecule must be deprotonated to achieve full dissolution, which requires alkaline conditions.[3]
Q2: What is the role of pH in dissolving this compound?
The solubility of EGTA dramatically increases as the pH becomes more alkaline.[4] Adding a base, such as sodium hydroxide (NaOH), deprotonates the carboxyl groups on the EGTA molecule.[3] This process converts the molecule into its fully ionized, tetrabasic form, which is highly soluble in water.[5] The solution will typically not clear until the pH approaches 8.0.[2][6][7]
Q3: At what specific pH should I expect this compound to completely dissolve?
Complete dissolution of this compound typically occurs as the pH of the solution nears 8.0.[2][8] It is standard practice to adjust the final pH of the stock solution to 8.0 to ensure long-term stability and prevent precipitation.[1][7]
Q4: My EGTA solution was clear, but it precipitated after being stored. Why did this happen?
Precipitation upon storage can occur for a few reasons:
-
Incorrect Final pH: If the pH was not sufficiently high (i.e., slightly below 8.0), the EGTA may slowly precipitate out of the solution, especially at lower temperatures.
-
High Concentration: Preparing a solution above the maximum practical concentration (typically 0.5 M) can lead to precipitation, particularly upon cooling.[9]
-
Temperature Changes: Storing the solution at low temperatures (e.g., 4°C) can decrease the solubility of EGTA, causing it to precipitate.[9] It is generally recommended to store stock solutions at room temperature.[6]
Q5: Is it safe to heat the solution to help dissolve the this compound?
While gentle heating can be used to aid dissolution, it is not a substitute for correct pH adjustment.[2] The primary factor governing EGTA solubility is pH. Relying on heat alone is not an effective method and the EGTA will likely precipitate again as the solution cools. The standard and most effective method is to increase the pH using NaOH.[2]
Q6: What is the maximum recommended concentration for a stable EGTA stock solution?
The most common and recommended maximum concentration for a stable EGTA stock solution is 0.5 M at a pH of 8.0.[1][2][9] Attempting to create significantly more concentrated solutions, such as 20% (w/v), can lead to solubility issues.[9]
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound stock solutions.
| Symptom / Observation | Potential Cause | Recommended Solution |
| This compound powder does not dissolve after being added to water and stirred. | The pH of the solution is too low (neutral or acidic). | While stirring, slowly add NaOH (pellets or a concentrated solution like 10 M) to gradually increase the pH. Monitor the pH continuously.[1][2][6] |
| The solution remains cloudy or contains a fine white precipitate. | The pH has not yet reached the critical point for full dissolution. | Continue to add NaOH slowly until the pH is approximately 8.0. The solution should become clear as it approaches this pH.[2][7] |
| The solution was clear but precipitated after cooling to room temperature. | The final pH was not high enough, or the concentration is too high. | Re-check the pH of the solution. If it is below 8.0, add more NaOH to adjust it. If the concentration is very high, consider preparing a new, less concentrated solution (e.g., 0.5 M). |
| The solution precipitates when stored in the refrigerator (4°C). | Decreased solubility at lower temperatures. | Store the 0.5 M EGTA stock solution at room temperature, where it is stable for months.[4][6] Avoid refrigerating concentrated stock solutions. |
Experimental Protocols
Protocol: Preparation of 0.5 M this compound Stock Solution (pH 8.0)
This protocol details the standard procedure for preparing a stable 0.5 M EGTA solution.
Materials:
-
EGTA, Disodium Salt, Dihydrate (FW: 416.34 g/mol - Note: Check the formula weight on your specific product)
-
Sodium Hydroxide (NaOH) pellets or a 10 M solution
-
High-purity water (Milli-Q or equivalent)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Beaker and graduated cylinder
Procedure:
-
Initial Setup: In a beaker, add the appropriate amount of this compound salt to approximately 80% of the desired final volume of high-purity water. For example, for 100 mL of solution, use 80 mL of water.[1][6]
-
Stirring: Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring. The mixture will appear as a milky white suspension.
-
pH Adjustment: Place the calibrated pH meter probe into the suspension. Begin to slowly add NaOH. You can use pellets or dropwise addition of a 10 M NaOH solution.[2][6]
-
Dissolution: The EGTA will not dissolve until the pH of the solution approaches 8.0.[2][6] Continue adding NaOH slowly while monitoring the pH meter. Be patient, as this process can take some time.[6]
-
Final pH and Volume Adjustment: Once all the EGTA has dissolved and the solution is clear, carefully adjust the pH to exactly 8.0.[1] Remove the pH probe and transfer the solution to a graduated cylinder. Bring the solution to the final desired volume with high-purity water.
-
Sterilization and Storage: If required, the solution can be sterilized by autoclaving or filtration through a 0.22 µm filter. Store the final solution at room temperature.[4][6]
Data Presentation: Reagent Quantities for 0.5 M EGTA (pH 8.0)
| Final Volume | This compound Salt, Dihydrate (g) | Initial Water Volume | Approx. NaOH Pellets (g)* |
| 100 mL | 20.82 g | 80 mL | ~2 g |
| 250 mL | 52.05 g | 200 mL | ~5 g |
| 500 mL | 104.09 g | 400 mL | ~10 g |
| 1 L | 208.18 g | 800 mL | ~20 g |
*Note: The amount of NaOH is an approximation. Always use a pH meter for accurate adjustment and add NaOH slowly until the desired pH of 8.0 is reached.
Visualizations
Caption: Troubleshooting workflow for this compound solution preparation.
Caption: Relationship between pH, EGTA deprotonation, and solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. physical chemistry - Why is EDTA most soluble at a pH 8? (addition of NaOH) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. quora.com [quora.com]
- 6. crick.ac.uk [crick.ac.uk]
- 7. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: The Impact of EGTA Disodium on Magnesium-Dependent Enzymes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of EGTA disodium in experiments involving magnesium-dependent enzymes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biological research?
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is a chelating agent that has a significantly higher affinity for calcium ions (Ca²⁺) than for magnesium ions (Mg²⁺).[1] This selectivity makes it an invaluable tool in biological assays where it is necessary to control Ca²⁺ concentrations without significantly disturbing Mg²⁺ levels, which are often present in much higher concentrations in cellular environments.[1] It is commonly used in buffers to study calcium-dependent signaling pathways and to inhibit calcium-dependent proteases.
Q2: How does EGTA's selectivity for Ca²⁺ over Mg²⁺ work?
The structural configuration of EGTA allows it to form a more stable complex with the larger calcium ion compared to the smaller magnesium ion. This results in a much higher binding affinity for Ca²⁺. This property is crucial for experiments where maintaining a specific free Mg²⁺ concentration is critical for the activity of magnesium-dependent enzymes.
Q3: Will EGTA chelate Mg²⁺ ions at all?
Yes, while EGTA has a much lower affinity for Mg²⁺ compared to Ca²⁺, it can still bind to Mg²⁺, especially at higher concentrations of EGTA or when the concentration of free Ca²⁺ is very low. The extent of Mg²⁺ chelation depends on the pH, temperature, and the relative concentrations of Ca²⁺, Mg²⁺, and EGTA in the solution.
Q4: How do pH and temperature affect EGTA's chelation of Mg²⁺?
The stability of the EGTA-Mg²⁺ complex is pH-dependent. Generally, the chelating capacity of EGTA for divalent cations, including Mg²⁺, decreases under more acidic conditions (lower pH) due to the protonation of the carboxyl groups on the EGTA molecule. Temperature can also influence the stability constants of EGTA with both Ca²⁺ and Mg²⁺. It is crucial to consider these parameters when preparing experimental buffers.
Q5: Can I use an online calculator to determine the free Mg²⁺ concentration in my buffer containing EGTA and Ca²⁺?
Yes, several online tools and software programs are available to calculate the free metal ion concentrations in solutions containing chelators like EGTA. These calculators take into account the stability constants of EGTA for Ca²⁺ and Mg²⁺, as well as the pH, temperature, and ionic strength of the solution. One such resource is the Ca-Mg-ATP-EGTA calculator from UC Davis.[2]
Troubleshooting Guide
Issue 1: My magnesium-dependent enzyme shows lower than expected activity in the presence of EGTA.
-
Possible Cause A: Unintended Chelation of Magnesium.
-
Explanation: Although selective for Ca²⁺, at certain concentrations and pH, EGTA can chelate a significant amount of Mg²⁺, reducing the free Mg²⁺ available for your enzyme.
-
Solution:
-
Calculate Free Mg²⁺: Use an online calculator to estimate the free Mg²⁺ concentration in your buffer.
-
Adjust Total Mg²⁺: Increase the total Mg²⁺ concentration in your buffer to compensate for the amount chelated by EGTA and achieve the desired free Mg²⁺ concentration for optimal enzyme activity.
-
pH Optimization: Ensure your experimental buffer's pH is in a range that minimizes EGTA's affinity for Mg²⁺ (typically around physiological pH 7.0-7.5).
-
-
-
Possible Cause B: Contamination of EGTA with other metal ions.
-
Explanation: Your EGTA stock solution might be contaminated with other divalent cations that could inhibit your enzyme.
-
Solution: Use a high-purity grade of this compound for your experiments.
-
Issue 2: I am observing inconsistent or non-reproducible results in my enzyme assays containing EGTA.
-
Possible Cause A: Inaccurate concentration of EGTA stock solution.
-
Explanation: An incorrectly prepared EGTA stock solution will lead to variations in the free Ca²⁺ and Mg²⁺ concentrations between experiments.
-
Solution: Carefully prepare and validate the concentration of your EGTA stock solution. Consider titrating it against a standardized calcium solution.
-
-
Possible Cause B: Fluctuations in pH or temperature.
-
Explanation: As mentioned, the chelating properties of EGTA are sensitive to pH and temperature.[3] Minor variations in these parameters can alter the free ion concentrations and affect enzyme activity.
-
Solution: Use a reliable buffering system to maintain a stable pH throughout your experiment and perform your assays at a consistent, controlled temperature.
-
Issue 3: My DNA polymerase/kinase activity is inhibited even with calculated sufficient free Mg²⁺.
-
Possible Cause: Direct interaction of EGTA with the enzyme.
-
Explanation: In some cases, chelators like EDTA have been shown to directly interact with enzymes, independent of their chelating effects.[4] While less common with EGTA, this possibility should be considered.
-
Solution:
-
Control Experiment: Perform a control experiment with a structurally different Ca²⁺ chelator with similar affinity, such as BAPTA, to see if the inhibitory effect persists.
-
Vary EGTA Concentration: Titrate the EGTA concentration to find the minimum amount required to achieve the desired Ca²⁺ chelation without significantly inhibiting the enzyme.
-
-
Data Presentation
Table 1: Stability Constants (Log K) of EGTA with Ca²⁺ and Mg²⁺
| Ion | Log K (at 20°C, 0.1 M ionic strength) | Reference |
| Ca²⁺ | 11.0 | [5] |
| Mg²⁺ | 5.2 | [5] |
Note: The apparent stability constants can be affected by pH, temperature, and ionic strength.
Experimental Protocols
Protocol 1: Assay for a Generic Magnesium-Dependent Kinase in the Presence of EGTA
This protocol provides a general framework for measuring the activity of a magnesium-dependent kinase while controlling for Ca²⁺ levels using EGTA.
1. Reagents and Buffers:
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
-
EGTA Stock Solution: 100 mM this compound, pH 8.0.
-
Calcium Chloride (CaCl₂) Stock Solution: 100 mM CaCl₂.
-
ATP Stock Solution: 10 mM ATP.
-
Kinase of interest.
-
Substrate peptide/protein.
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
2. Preparation of Ca²⁺/EGTA Buffers:
-
Use an online calculator to determine the amounts of EGTA and CaCl₂ stock solutions needed to achieve the desired free Ca²⁺ concentration in your kinase assay buffer, while maintaining the desired free Mg²⁺ concentration.
-
Prepare a series of buffers with varying free Ca²⁺ concentrations to test the calcium sensitivity of your kinase.
3. Assay Procedure:
-
To a 96-well plate, add 25 µL of the appropriate Ca²⁺/EGTA buffer.
-
Add 5 µL of the substrate solution.
-
Add 10 µL of the kinase solution (diluted in kinase assay buffer).
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction according to the detection reagent manufacturer's protocol.
-
Add the kinase detection reagent and incubate as required.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
4. Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Plot the enzyme activity as a function of the free Ca²⁺ concentration.
Mandatory Visualization
Caption: EGTA's preferential chelation of Ca²⁺ over Mg²⁺.
Caption: Troubleshooting workflow for low enzyme activity.
References
- 1. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 2. Ca-Mg-ATP-EGTA -TS [somapp.ucdmc.ucdavis.edu]
- 3. Calcium- and magnesium-EDTA complexes. Stability constants and their dependence on temperature and ionic strength | Semantic Scholar [semanticscholar.org]
- 4. EDTA inhibits collagen-induced ATP+ADP secretion and tyrosine phosphorylation in platelets independently of Mg2+ chelation and decrease in pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting protein aggregation in the presence of EGTA
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering protein aggregation in the presence of EGTA.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after I added EGTA?
While EGTA is often used to prevent aggregation by chelating divalent metal ions and inhibiting certain proteases, it can paradoxically induce aggregation under specific circumstances.[1][2] The most common reasons include:
-
Calcium-Dependent Protein Stability: Your protein may require calcium ions (Ca²⁺) for its structural integrity. EGTA is a potent and highly selective chelator of Ca²⁺.[3][4] By removing these essential ions, EGTA can cause the protein to misfold and subsequently aggregate.[5][6] This is particularly common for proteins with EF-hand motifs or other calcium-binding domains.
-
pH Shift: Concentrated or unbuffered EGTA solutions are acidic.[5] Adding EGTA to a poorly buffered protein solution can lower the pH to the protein's isoelectric point (pI). At its pI, a protein has a net charge of zero, minimizing electrostatic repulsion between molecules and making aggregation more likely.[7]
-
Indirect Effects on Stability: EGTA can inhibit calcium-dependent enzymes or chaperones that may be required to maintain your protein's solubility in a complex mixture.[8]
Q2: How can I determine if my protein's stability is calcium-dependent?
To ascertain if calcium is critical for your protein's structure and stability, you can:
-
Consult Literature and Databases: Search protein databases like UniProt or PubMed for information on your specific protein or homologous proteins. Look for annotations related to calcium-binding domains (e.g., EF-hand, C2 domain) or experimental evidence of calcium-dependent stability.
-
Perform a Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this experiment measures a protein's melting temperature (Tm). A significant decrease in the Tm in the presence of EGTA compared to a control or a calcium-containing buffer strongly suggests that calcium binding stabilizes the protein.
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to monitor changes in the secondary structure of your protein. A change in the CD spectrum upon the addition of EGTA would indicate a conformational change, suggesting the removal of a stabilizing ion.[9]
Q3: My protein isn't known to bind calcium. What else could cause EGTA-induced aggregation?
If your protein is not calcium-dependent, consider these possibilities:
-
pH Measurement: Directly measure the pH of your protein solution before and after adding EGTA. A significant drop in pH is a likely culprit. Ensure your buffer has sufficient capacity to handle the addition of the EGTA solution.
-
Ionic Strength: The addition of EGTA (a charged molecule) alters the overall ionic strength of the buffer, which can affect the electrostatic interactions that keep a protein soluble.[1][7]
-
Contaminating Divalent Cations: EGTA may be chelating other divalent cations (though with lower affinity than for Ca²⁺) that could be playing a minor stabilizing role.
Q4: What are the immediate steps I can take to troubleshoot this issue?
A systematic approach is crucial for identifying and solving the problem. The workflow below outlines the key steps from initial observation to resolution.
Caption: A logical workflow for troubleshooting EGTA-induced protein aggregation.
Q5: What buffer additives can help prevent this type of aggregation?
If aggregation persists, certain additives, also known as excipients, can help stabilize your protein.[10] These work by various mechanisms, such as increasing the stability of the native state or preventing intermolecular interactions.[7][11]
| Additive Type | Examples | Typical Concentration | Mechanism of Action |
| Polyols/Sugars | Glycerol, Sucrose, Trehalose | 5-20% (v/v) or (w/v) | Preferential exclusion; stabilizes the native protein structure.[] |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-500 mM | Suppress aggregation by binding to hydrophobic patches and screening charges.[1] |
| Salts | NaCl, KCl | 50-500 mM | Modulate electrostatic interactions; solubility can increase or decrease with salt concentration.[1] |
| Non-denaturing Detergents | Tween-20, Triton X-100, CHAPS | 0.01-0.1% (v/v) | Solubilize aggregation-prone hydrophobic regions without denaturing the protein.[7] |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevent the formation of non-native disulfide bonds that can lead to aggregation.[1] |
Q6: Are there alternatives to using EGTA?
Yes, depending on your experimental goal, you might consider the following:
-
EDTA: If the goal is general chelation and high selectivity for calcium is not required, EDTA can be used. Note that EDTA has a higher affinity for Mg²⁺ than EGTA does.
-
BAPTA: This chelator is also highly selective for Ca²⁺ over Mg²⁺ but binds and releases Ca²⁺ much faster than EGTA, which can be important in kinetic studies.[13]
-
Protease Inhibitor Cocktails: If you are using EGTA primarily to inhibit calcium-dependent proteases, a commercially available protease inhibitor cocktail that does not contain chelators may be a suitable substitute.
-
High Salt Concentration: For inhibiting certain DNases, increasing the NaCl concentration above 100 mM can significantly reduce their activity, providing an alternative to chelation.[14]
| Chelator | Key Feature | pKa (approx.) for Ca²⁺ | Notes |
| EGTA | Highly selective for Ca²⁺ over Mg²⁺ | 11.0 | Slower Ca²⁺ binding/release kinetics.[13] |
| EDTA | Strong, general-purpose chelator | 10.6 | Also strongly chelates Mg²⁺ and other divalent cations.[15] |
| BAPTA | Highly selective for Ca²⁺, pH-insensitive | 11.0 | Very fast Ca²⁺ binding/release kinetics.[13] |
Q7: How can I accurately measure the amount of aggregation in my sample?
Visual inspection for cloudiness is a first step, but quantitative methods are necessary for accurate assessment.[1] A combination of techniques often provides the most complete picture.[16]
| Technique | Principle | Information Provided | Key Advantage |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | Hydrodynamic radius (size), size distribution, polydispersity.[17] | Fast, sensitive to small amounts of large aggregates, low sample volume.[18] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic size. | Quantifies monomer, oligomers, and aggregates.[19] | Provides quantitative distribution of different species.[18] |
| Static Light Scattering (SLS) | Measures the time-averaged intensity of scattered light. | Absolute molar mass of particles in solution. | Can be coupled with SEC (SEC-MALS) for precise mass determination of each peak. |
| Thioflavin T (ThT) Assay | A dye that fluoresces upon binding to amyloid-like fibrillar aggregates. | Detects and quantifies the presence of amyloid fibrils.[9] | Specific for amyloid structures. |
Troubleshooting Guides & Protocols
Guide 1: The Role of Calcium in Protein Stability
Many proteins rely on calcium ions for proper folding and stability. Calcium can act as a bridge between different parts of the polypeptide chain, locking it into its native, functional conformation. When EGTA is introduced, it sequesters the calcium, removing this structural "scaffold." This can expose hydrophobic patches that were previously buried, leading to aggregation as the unstable proteins interact with each other.
Caption: EGTA can destabilize Ca²⁺-dependent proteins, leading to aggregation.
Guide 2: Key Experimental Protocols
Protocol 1: Preparation of a Calcium-EGTA Buffer
To maintain a specific, low concentration of free Ca²⁺, a Ca²⁺/EGTA buffer is ideal. This is useful for proteins that require calcium but are sensitive to high concentrations.
Materials:
-
Stock solutions: 1 M CaCl₂, 0.5 M EGTA (pH adjusted to 7.0-8.0 with KOH), 1 M Buffer (e.g., HEPES, Tris).
-
High-purity water.
-
pH meter.
Procedure:
-
Use a calcium buffering calculator (many are available online, such as MaxChelator) to determine the required total concentrations of CaCl₂ and EGTA to achieve the desired free [Ca²⁺] at your specific pH, temperature, and ionic strength.
-
In a beaker, combine the required volume of your main buffer (e.g., HEPES) and high-purity water.
-
Add the calculated volume of the EGTA stock solution and stir thoroughly.
-
Slowly add the calculated volume of the CaCl₂ stock solution while stirring.
-
Add any other components of your buffer (e.g., NaCl, MgCl₂).
-
Adjust the final volume with water and verify the final pH.
Protocol 2: Assessing Aggregation with Dynamic Light Scattering (DLS)
This protocol provides a general workflow for using DLS to check for aggregates.
Materials:
-
DLS instrument and compatible cuvettes.
-
Protein sample and corresponding buffer.
-
0.22 µm syringe filters.
Procedure:
-
Sample Preparation: Centrifuge the protein sample at >10,000 x g for 10 minutes at 4°C to pellet any very large, pre-existing aggregates.
-
Carefully transfer the supernatant to a clean tube. If necessary, filter the sample through a low protein-binding 0.22 µm syringe filter. This step should be tested, as filtering can sometimes induce aggregation.
-
Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Blank the instrument using the exact same buffer your protein is in.
-
Load the appropriate volume of your protein sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow the temperature to equilibrate for 2-5 minutes.
-
Perform the measurement according to the instrument's software instructions. Typically, this involves collecting data for 10-15 runs.
-
-
Data Analysis:
-
Analyze the correlation function to ensure data quality.
-
Examine the size distribution plot. A monodisperse, un-aggregated sample will show a single, sharp peak at the expected size of the monomer.
-
The presence of peaks at much larger hydrodynamic radii (e.g., >100 nm) is indicative of aggregation. The polydispersity index (PdI) gives a measure of the broadness of the size distribution; a value <0.2 is generally considered monodisperse.[18]
-
References
- 1. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 2. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 3. nbinno.com [nbinno.com]
- 4. [Mechanism of the effect of EGTA on the affinity to calcium of Ca-transporting and Ca-binding cell systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of calcium ions in the stability and instability of a thermolysin-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Effects of EGTA and calmodulin, neutral thiol proteinases and protein kinase C inhibitors on loss of chicken pineal serotonin N-acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 10. utsouthwestern.edu [utsouthwestern.edu]
- 11. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 13. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 16. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches [frontiersin.org]
- 18. The Analytical Scientist | Detection and quantification of large protein aggregates [theanalyticalscientist.com]
- 19. Identifying protein aggregation mechanisms and quantifying aggregation rates from combined monomer depletion and continuous scattering - PMC [pmc.ncbi.nlm.nih.gov]
adjusting pH of EGTA disodium solutions for optimal buffering
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with EGTA disodium solutions. Our goal is to help you achieve optimal buffering for your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and pH adjustment of this compound solutions.
Issue 1: this compound Salt Will Not Dissolve
-
Symptom: The this compound salt powder remains as a suspension or settles at the bottom of the container despite vigorous stirring.
-
Cause: The pH of the solution is too low. EGTA and its disodium salt have poor solubility in water at neutral or acidic pH.[1][2] To achieve complete dissolution, the carboxyl groups on the EGTA molecule need to be deprotonated, which occurs at a more alkaline pH.
-
Solution:
-
Add a strong base, such as Sodium Hydroxide (NaOH), to the solution incrementally while stirring continuously.[3][4][5]
-
Monitor the pH of the solution using a calibrated pH meter.
-
The this compound salt will typically dissolve completely as the pH of the solution approaches 8.0.[4][6][7][8][9]
-
It is recommended to use a concentrated NaOH solution (e.g., 5 M or 10 M) to avoid a significant increase in the final volume of your stock solution.[4][10]
-
Issue 2: The pH of the Solution Overshoots the Target pH
-
Symptom: After adding a base to dissolve the EGTA, the pH of the solution is higher than the desired pH for your experiment.
-
Cause: Too much strong base was added, or it was added too quickly.
-
Solution:
-
To lower the pH, you can add a strong acid, such as Hydrochloric Acid (HCl), drop by drop.[11]
-
Continuously monitor the pH with a calibrated pH meter to avoid overcorrecting in the opposite direction.
-
Be aware that adding HCl will introduce chloride ions into your solution, which may slightly alter its electrical resistance but is generally not expected to negatively impact most applications like its use in TBE buffer for PCR.[12]
-
Issue 3: Precipitate Forms in the EGTA Solution After Autoclaving
-
Symptom: A clear EGTA solution becomes cloudy or forms a precipitate after being sterilized by autoclaving.
-
Cause: The pH of the solution may have dropped during heating, causing the EGTA to precipitate out of the solution as it cools.[13]
-
Solution:
-
Ensure the pH of your EGTA solution is stable at 8.0 before autoclaving. You might consider adjusting the initial pH slightly higher (e.g., 8.2) to compensate for any potential drop during autoclaving.[8]
-
As an alternative to autoclaving, you can sterilize the EGTA solution by filtering it through a 0.22 µm filter.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving this compound salt?
A1: The optimal pH for dissolving this compound salt is approximately 8.0.[4][6][7][8][9] The salt's solubility increases significantly as the pH becomes more alkaline.
Q2: What should I use to adjust the pH of my EGTA solution?
A2: To increase the pH, it is recommended to use a strong base like Sodium Hydroxide (NaOH).[3][4][5] To decrease the pH, a strong acid like Hydrochloric Acid (HCl) can be used cautiously.[11]
Q3: What is the effective buffering range for EGTA?
A3: The effective buffering range of a buffer is typically considered to be pKa ± 1.[14] EGTA has multiple pKa values due to its four carboxylic acid groups. The two pKa values relevant for biological applications are approximately 8.85 and 9.45, which are related to the protonation of the amine groups. However, for chelating calcium, the pH affects the availability of the carboxylate groups. The optimal calcium chelating ability is generally achieved at a pH above 7.0. For many biological experiments, EGTA buffers are prepared at a pH between 7.0 and 8.0.
Q4: How should I store my EGTA stock solution?
A4: Prepared EGTA solutions can be stored at room temperature or refrigerated at 4°C.[15] For long-term storage, aliquoting and freezing at -20°C is also a common practice to prevent microbial growth and degradation.
Q5: Can I use a magnetic stirrer to dissolve this compound salt?
A5: Yes, using a magnetic stirrer is highly recommended to ensure the solution is mixed thoroughly as you add the pH adjuster, which facilitates the dissolution process.[6]
Data Presentation
Table 1: pH Adjustment for this compound Solutions
| Parameter | Recommendation | Rationale |
| Initial pH | Acidic (before adjustment) | This compound salt in water results in a slightly acidic solution. |
| Target pH for Dissolution | ~ 8.0 | Ensures complete solubilization of the EGTA salt.[4][6][7] |
| Reagent to Increase pH | Sodium Hydroxide (NaOH) | A strong base that effectively deprotonates EGTA's carboxyl groups.[3][4] |
| Reagent to Decrease pH | Hydrochloric Acid (HCl) | A strong acid for careful downward titration if the target pH is overshot.[11] |
Experimental Protocols
Protocol 1: Preparation of a 0.5 M EGTA Stock Solution at pH 8.0
-
Weighing the Reagent: Weigh out 190.17 g of this compound salt (MW = 380.35 g/mol ) for a 1 L solution.
-
Initial Dissolution: Add the this compound salt to 800 mL of deionized water in a beaker with a magnetic stir bar. The solution will appear cloudy or as a suspension.
-
pH Adjustment:
-
Final Volume Adjustment: Once the desired pH is reached and the solution is clear, transfer it to a graduated cylinder and add deionized water to bring the final volume to 1 L.
-
Sterilization: Sterilize the solution by autoclaving or by filtering it through a 0.22 µm filter.[7]
-
Storage: Store the solution at room temperature or 4°C. For long-term storage, it can be aliquoted and stored at -20°C.[15]
Visualizations
Caption: Workflow for preparing and pH-adjusting an this compound solution.
Caption: EGTA's role in inhibiting a generic calcium-dependent signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EGTA | ISB Server Wahoo [wahoo.cns.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. thoughtco.com [thoughtco.com]
- 7. 0.5 M EDTA (0.5 L) [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. crick.ac.uk [crick.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. pg.edu.pl [pg.edu.pl]
- 15. EGTA solution storage - General Lab Techniques [protocol-online.org]
potential off-target effects of EGTA disodium in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of EGTA disodium in experimental settings. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and troubleshoot issues related to the use of this common calcium chelator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in experiments?
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is a chelating agent that specifically binds to divalent cations.[1][2] It has a much higher affinity for calcium ions (Ca²⁺) than for magnesium ions (Mg²⁺), especially at physiological pH.[1][3][4][5] This selectivity makes it an invaluable tool for creating calcium-free or calcium-buffered solutions to study the roles of extracellular and intracellular calcium in various biological processes.[1][6]
Q2: What are the primary off-target effects of this compound I should be aware of?
While highly useful, EGTA can have several off-target effects:
-
Chelation of other divalent cations: Although highly selective for Ca²⁺, at certain concentrations, EGTA can also chelate other divalent cations such as manganese (Mn²⁺), zinc (Zn²⁺), and copper (Cu²⁺), which could affect the activity of metalloenzymes.[1][7]
-
Alteration of intracellular signaling: The unbound form of EGTA may penetrate cell membranes and interfere with intracellular calcium signaling by inhibiting the release of calcium from internal stores, an effect observed independently of its extracellular chelation activity.[8]
-
Cytotoxicity: At high concentrations (typically above 10 mM), EGTA can be toxic to eukaryotic cells.[9] It has been shown to be cytotoxic and weakly genotoxic in animal studies.[10][11]
-
Effects on cell adhesion and structure: By chelating Ca²⁺, which is crucial for the function of cell adhesion molecules like cadherins, EGTA can disrupt cell-cell attachment and colony formation.[12][13] It can also alter cell surface structures and increase permeability in some organisms.[14]
-
Impact on sperm function: In studies on human spermatozoa, EGTA was found to have destructive effects on motility and viability and did not protect against cryoinjury.[15]
Q3: My cells are dying or detaching after EGTA treatment. What could be the cause and how can I troubleshoot this?
Cell death or detachment are common issues when using EGTA. Here are some potential causes and troubleshooting steps:
-
Concentration is too high: EGTA can be cytotoxic at high concentrations.[9]
-
Troubleshooting: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental duration. Start with a low concentration (e.g., 0.1-1 mM) and titrate up.
-
-
Disruption of cell adhesion: EGTA chelates the extracellular calcium required for cell adhesion proteins.[12]
-
Troubleshooting: If your experiment allows, consider reducing the treatment time. For experiments requiring longer incubation, ensure your experimental endpoint is not confounded by cell loss due to detachment.
-
-
Contamination of the EGTA solution:
-
Troubleshooting: Ensure your this compound solution is sterile and has the correct pH for your culture medium, as dissolving EGTA can alter the pH.
-
Q4: I am seeing unexpected changes in a signaling pathway that I thought was independent of extracellular calcium. Could EGTA be the cause?
Yes, this is possible. Studies have shown that EGTA can have effects beyond simply chelating extracellular calcium. The unbound form of EGTA may enter the cell and directly interfere with the release of calcium from intracellular stores like the endoplasmic reticulum.[8] This can abolish or alter intracellular calcium signals even in nominally calcium-free medium.[8]
To investigate this, you could compare the effects of EGTA with another calcium chelator like BAPTA, which has faster binding kinetics and is less likely to have the same intracellular effects.[6][16]
Q5: What is the difference between EGTA and EDTA, and when should I choose one over the other?
EGTA and EDTA are both chelating agents, but they have different affinities for divalent cations.[5][17]
-
EGTA has a significantly higher affinity for Ca²⁺ than for Mg²⁺.[4][5] This makes it the preferred chelator when you want to specifically remove calcium from a solution that also contains magnesium, such as in cell culture media, to mimic physiological conditions where intracellular Mg²⁺ is much higher than Ca²⁺.[1]
-
EDTA binds a broader range of divalent and trivalent metal ions, including Ca²⁺ and Mg²⁺, with similar high affinity.[1][2][18] It is often used in buffers for DNA and protein extraction to inhibit metalloproteases and DNases, which often require Mg²⁺ or other cations as cofactors.[4][19]
Use EGTA when: You need to selectively chelate calcium without significantly disturbing magnesium concentrations.[1][3] Use EDTA when: You want to chelate a broad range of divalent cations, including both magnesium and calcium.[2]
Quantitative Data Summary
The following tables provide quantitative data on the properties and effects of this compound.
Table 1: Comparison of Dissociation Constants (Kd) for Common Chelators
This table highlights the selectivity of EGTA for calcium over other divalent cations compared to EDTA and BAPTA. Lower Kd values indicate higher affinity.
| Ion | EGTA | EDTA | BAPTA |
| Ca²⁺ | ~70 nM | ~0.1 µM | ~0.2 µM |
| Mg²⁺ | ~1-10 mM | ~1-10 µM | ~1-2 mM |
| Mn²⁺ | ~1 µM | ~1 nM | ~1 µM |
| Zn²⁺ | ~0.1 µM | ~0.1 pM | ~10 nM |
| Fe³⁺ | ~1 pM | ~0.1 fM | - |
Note: Kd values can vary depending on pH, temperature, and ionic strength.[1][6]
Table 2: Typical Working Concentrations and Observed Effects of EGTA
| Concentration Range | Application/Observed Effect | Reference(s) |
| 100 µM - 10 mM | Inhibition of Staphylococcus aureus biofilm formation. | [9] |
| 1 mM | Used to study intracellular calcium responses in airway epithelial cells. | [8] |
| 1 mM | Found to have destructive effects on fresh human sperm motility and viability. | [15] |
| 3 mM | Reduced VE-cadherin localization at cell adhesion sites in HUVECs. | [13] |
| > 10 mM | Can be toxic to eukaryotic cells. | [9] |
Experimental Protocols
Protocol 1: Assessment of EGTA-Induced Cytotoxicity using MTT Assay
This protocol provides a method to determine the cytotoxic concentration of EGTA for a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in sterile water, pH adjusted)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
EGTA Treatment: Prepare serial dilutions of EGTA in complete culture medium (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM, 20 mM).
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the various EGTA-containing media. Include a "no-cell" control with medium only.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control (0 mM EGTA) after subtracting the background absorbance from the "no-cell" control.
Protocol 2: Measuring Intracellular Calcium Changes with Fluo-4 AM
This protocol allows for the confirmation of EGTA's effect on intracellular calcium levels.
Materials:
-
Cells of interest plated on glass-bottom dishes
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺
-
This compound stock solution
-
Fluorescence microscope
Procedure:
-
Cell Loading: Wash cells once with HBSS. Prepare a loading buffer by diluting Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubate cells with the loading buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Place the dish on the fluorescence microscope stage. Perfuse with normal HBSS (containing Ca²⁺ and Mg²⁺) and record the baseline fluorescence.
-
EGTA Application: Switch the perfusion to a Ca²⁺-free HBSS containing a desired concentration of EGTA (e.g., 1-5 mM).
-
Data Acquisition: Record the change in fluorescence intensity over time. A decrease in fluorescence indicates a reduction in intracellular calcium concentration.[20]
-
Analysis: Analyze the fluorescence traces to quantify the change in intracellular calcium levels upon EGTA application.
Visualizations
The following diagrams illustrate key concepts related to EGTA's function and potential off-target effects.
Caption: Mechanism of EGTA action in blocking extracellular calcium influx.
Caption: Potential off-target effect of EGTA on intracellular Ca²⁺ release.
Caption: Logical workflow for troubleshooting unexpected results with EGTA.
References
- 1. interchim.fr [interchim.fr]
- 2. intactone.com [intactone.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the difference between EDTA and EGTA ? | AAT Bioquest [aatbio.com]
- 6. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. divalent cation chelator: Topics by Science.gov [science.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Inhibition by EGTA of the formation of a biofilm by clinical strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Final report on the safety assessment of EDTA, calcium disodium EDTA, diammonium EDTA, dipotassium EDTA, disodium EDTA, TEA-EDTA, tetrasodium EDTA, tripotassium EDTA, trisodium EDTA, HEDTA, and trisodium HEDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of EGTA on cell surface structures of Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effects of EGTA on the Quality of Fresh and Cryopreserved-Thawed Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
- 18. quora.com [quora.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing EGTA for Cell Detachment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using EGTA for non-enzymatic cell detachment. Find troubleshooting advice, frequently asked questions, detailed protocols, and optimization strategies to ensure high cell viability and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for EGTA in cell detachment?
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is a chelating agent with a high affinity for calcium ions (Ca²⁺)[1][2]. Cell adhesion to the extracellular matrix and to each other is often mediated by calcium-dependent adhesion molecules, such as cadherins and integrins[1]. By selectively binding to and reducing the concentration of free calcium ions in the culture medium, EGTA disrupts the function of these adhesion molecules, leading to the detachment of cells from the culture substrate and from each other[1].
Q2: What are the advantages of using EGTA over enzymatic methods like trypsin?
EGTA-based detachment is a non-enzymatic method that offers several advantages over traditional enzymatic digestion with trypsin:
-
Preservation of Cell Surface Proteins: EGTA does not digest cell surface proteins, making it ideal for applications where the integrity of surface receptors and other molecules is critical, such as immunolabeling, flow cytometry, and studies on cell signaling[3].
-
Gentle on Cells: For sensitive cell types, EGTA can be a gentler alternative to trypsin, potentially leading to higher cell viability.
-
Controlled Reaction: The activity of EGTA can be easily and rapidly stopped by reintroducing a calcium-containing solution.
Q3: Can EGTA be used for all cell types?
EGTA is effective for many, but not all, adherent cell lines. Its success depends on the specific adhesion molecules expressed by the cells. Cells that rely heavily on calcium-dependent adhesion are more likely to detach with EGTA. For strongly adherent cells or those that utilize calcium-independent adhesion mechanisms, EGTA alone may not be sufficient, and a combination with other methods or the use of enzymes might be necessary.
Q4: How do I optimize the EGTA concentration and incubation time for my specific cell line?
The optimal EGTA concentration and incubation time are cell-type dependent. It is crucial to perform an optimization experiment for your specific cell line. Start with a concentration range of 1-5 mM EGTA in a calcium and magnesium-free buffer (like PBS or HBSS) and vary the incubation time (e.g., 5, 10, 15, 20 minutes). Monitor cell detachment under a microscope and assess cell viability after detachment to determine the optimal conditions that yield the highest number of viable, single cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Cell Detachment | 1. EGTA concentration is too low. 2. Incubation time is too short. 3. Cells are too confluent or have strong cell-cell adhesions. 4. Presence of residual calcium and magnesium ions from the culture medium. | 1. Increase the EGTA concentration in increments (e.g., from 2 mM to 5 mM). 2. Increase the incubation time, monitoring the cells every 5 minutes. 3. Passage the cells at a lower confluency. Gentle tapping of the flask can aid detachment. 4. Ensure a thorough wash with a calcium and magnesium-free buffer (e.g., PBS-/-) before adding the EGTA solution. |
| Low Cell Viability | 1. EGTA concentration is too high. 2. Prolonged incubation in EGTA. 3. Excessive mechanical stress during detachment (e.g., harsh pipetting). | 1. Decrease the EGTA concentration. 2. Reduce the incubation time. Determine the minimum time required for detachment. 3. Handle cells gently. Use a wide-bore pipette tip for resuspension. |
| Cell Clumping After Detachment | 1. Incomplete dissociation of cell-cell junctions. 2. Presence of extracellular DNA from lysed cells. | 1. Gently pipette the cell suspension up and down a few times to break up clumps. 2. Add a small amount of DNase I (e.g., 10-20 µg/mL) to the cell suspension to digest the extracellular DNA. |
Data Presentation: Optimizing EGTA Incubation
The following table provides starting points for optimizing EGTA-mediated cell detachment for various cell types. It is critical to note that these are approximate values, and empirical determination of the optimal conditions for your specific experiments is highly recommended.
| Cell Type | EGTA Concentration (mM) | Incubation Time (min) | Temperature (°C) | Notes |
| General Starting Range | 1 - 5 | 5 - 20 | 37 | Optimization is crucial. Monitor detachment and viability. |
| HeLa | ~2[4] | 10 - 15 | 37 | A wash with 2 mM EGTA has been used to prepare these cells for attachment assays[4]. |
| MCF-7 | >5[5] | 15 - 30 | 37 | Concentrations below 5 mM EDTA were found to be ineffective in one study[5]. |
| Fibroblasts (DMD) | Not specified | 4 - 24 hours (for viability assay) | 37 | Longer incubation times were used in a study to induce detachment for apoptosis assays[6]. |
Experimental Protocols
Protocol 1: General Procedure for EGTA-Mediated Cell Detachment
This protocol provides a general guideline for detaching adherent cells using EGTA.
-
Aspirate Culture Medium: Carefully remove the culture medium from the flask or dish.
-
Wash with Calcium and Magnesium-Free Buffer: Gently wash the cell monolayer once or twice with a pre-warmed (37°C) calcium and magnesium-free phosphate-buffered saline (PBS-/-) or Hank's Balanced Salt Solution (HBSS-/-) to remove any residual medium and serum.
-
Add EGTA Solution: Add a sufficient volume of pre-warmed EGTA solution (e.g., 1-5 mM in PBS-/- or HBSS-/-) to cover the entire cell monolayer.
-
Incubate: Place the culture vessel in a 37°C incubator for 5-20 minutes. The optimal time will vary depending on the cell line.
-
Monitor Detachment: Observe the cells under a microscope every 5 minutes. Detached cells will appear rounded and will start to float. Gentle tapping of the vessel can aid detachment.
-
Neutralize EGTA: Once the majority of cells have detached, add an equal volume of complete culture medium (containing calcium and serum) to the vessel to inactivate the EGTA.
-
Collect Cells: Gently pipette the cell suspension to detach any remaining cells and transfer the suspension to a sterile conical tube.
-
Centrifuge: Pellet the cells by centrifugation at a low speed (e.g., 100-200 x g) for 5 minutes.
-
Resuspend: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium for further experiments or subculturing.
Protocol 2: Assessing Cell Viability Post-Detachment using Trypan Blue Exclusion
It is essential to assess cell viability after optimizing your EGTA detachment protocol.
-
Prepare Cell Suspension: Following detachment and resuspension in fresh medium (Step 9 of Protocol 1), take a small aliquot of your cell suspension.
-
Mix with Trypan Blue: Mix the cell suspension with a 0.4% Trypan Blue solution in a 1:1 ratio (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubate: Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Count Cells: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate Viability: Viability (%) = (Number of viable cells / Total number of cells) x 100
Mandatory Visualizations
Signaling Pathway: Mechanism of EGTA-Mediated Cell Detachment
Caption: Mechanism of EGTA in disrupting calcium-dependent cell adhesion.
Experimental Workflow: Optimizing EGTA Incubation Time
Caption: Workflow for optimizing EGTA incubation time for cell detachment.
References
- 1. researchgate.net [researchgate.net]
- 2. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 3. Different methods of detaching adherent cells and their effects on the cell surface expression of Fas receptor and Fas ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular Calcium Regulates HeLa Cell Morphology during Adhesion to Gelatin: Role of Translocation and Phosphorylation of Cytosolic Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: EGTA Disodium vs. Mechanical Methods for Cell Dissociation
For researchers, scientists, and drug development professionals, the isolation of high-quality single cells is a critical first step for a multitude of downstream applications. The choice of cell dissociation method can significantly impact cell viability, yield, and the integrity of cellular functions and surface markers. This guide provides an objective comparison of a widely used chemical method, EGTA disodium, and various mechanical dissociation techniques, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound (Chemical Method) | Mechanical Methods (e.g., Trituration, Scraping) |
| Mechanism | Chelates extracellular calcium ions (Ca2+), disrupting the function of calcium-dependent adhesion molecules (e.g., cadherins) that hold cells together and to the substrate.[1][2] | Applies physical force to break the bonds between cells and the extracellular matrix.[3][4] |
| Selectivity | Primarily affects calcium-dependent cell junctions.[5] | Non-selective; can cause indiscriminate damage to cells and extracellular structures. |
| Gentleness | Generally considered a gentler method, preserving cell membrane integrity.[4] | Can be harsh, leading to significant cell lysis and damage to surface proteins depending on the force applied.[3][6] |
| Efficiency | Can be less efficient for strongly adherent cells or complex tissues, often requiring longer incubation times. | Can be rapid, but efficiency is highly dependent on the tissue type and operator technique.[4] |
| Reproducibility | Generally more reproducible due to defined chemical concentrations and incubation times. | Can have high user-to-user variability, leading to inconsistent results.[1][4] |
| Cost | Reagent costs can be a factor, particularly for large-scale experiments. | Generally lower cost, primarily involving basic laboratory equipment. |
Performance Metrics: A Quantitative Look
Direct quantitative comparisons between this compound alone and purely mechanical methods are not extensively documented in the literature. Many studies compare enzymatic methods (often in combination with mechanical force) to purely mechanical approaches. However, based on available data for similar non-enzymatic chemical dissociation reagents and mechanical techniques, we can infer the following performance expectations.
| Parameter | This compound | Mechanical Methods | Key Considerations & References |
| Cell Viability | Generally high, as it avoids harsh physical forces. | Highly variable. Can be low due to mechanical stress and cell lysis. Automated systems may offer higher viability than manual methods.[7][8] | A study on dissociating bovine liver biopsy cores found that a combination of chemical and controlled mechanical force resulted in over 90% viability.[8] Another comparison showed higher viability with enzymatic digestion compared to a purely mechanical approach, indicating the damaging potential of mechanical stress.[7] |
| Cell Yield | Can be lower, especially for tissues with extensive extracellular matrix or tightly packed cells. | Can be high, but often at the cost of viability. Yield is highly dependent on the tissue type and the specific mechanical method used.[7][8] | Mechanical dissociation of murine tissues showed variable cell yields depending on the organ.[7] Combining chemical and mechanical methods significantly improved dissociation efficiency to 93 ± 8% from under 40% with chemical treatment alone.[8] |
| Preservation of Cell Surface Proteins | Generally good, as it does not involve enzymatic cleavage of proteins. However, the disruption of calcium-dependent structures can have indirect effects.[5][9] | Can be poor due to physical shearing and scraping of the cell membrane. | EGTA treatment has been shown to disrupt the localization of junctional proteins like E-cadherin, occludin, and claudin-1.[9][10] |
| Time Efficiency | Can be more time-consuming due to required incubation periods. | Generally faster, especially for loosely adherent cells.[4] | Mechanical methods are often chosen for their speed.[4] |
Signaling Pathway: How this compound Works
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is a chelating agent with a high affinity for calcium ions (Ca2+).[2] Cell-cell and cell-substrate adhesion are heavily reliant on calcium-dependent adhesion molecules, most notably cadherins.[11][12][13] By sequestering extracellular Ca2+, EGTA disrupts the structural integrity of these adhesion molecules, leading to the detachment of cells.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for cell dissociation using this compound and a common mechanical method, trituration.
This compound Dissociation Workflow
Mechanical Dissociation (Trituration) Workflow
Experimental Protocols
This compound Protocol for Adherent Cell Culture
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
This compound solution (e.g., 0.5-2 mM in PBS, pH 7.4)
-
Complete cell culture medium
-
Sterile pipettes and tubes
Procedure:
-
Aspirate the culture medium from the flask or dish containing adherent cells.
-
Gently wash the cell monolayer once with Ca2+/Mg2+-free PBS to remove any residual serum. Aspirate the PBS.
-
Add pre-warmed EGTA solution to the vessel, ensuring the entire cell monolayer is covered (e.g., 1-2 mL for a T-25 flask).
-
Incubate the vessel at 37°C for 5-15 minutes. The optimal incubation time will vary depending on the cell type and density.
-
Gently tap the side of the vessel to dislodge the cells. Monitor cell detachment under a microscope. Cells should appear rounded and in suspension.
-
Once detached, add 2-3 volumes of complete culture medium to the vessel to inactivate the EGTA and provide a more hospitable environment for the cells.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in the desired buffer or medium for downstream applications.
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion or an automated cell counter.
Mechanical Dissociation Protocol (Trituration) for Tissue
This protocol is a general guideline for soft tissues and will require significant optimization for different tissue types.
Materials:
-
Tissue sample
-
Cold dissociation buffer (e.g., PBS or HBSS with 2% FBS)
-
Sterile scalpels or scissors
-
Sterile Petri dish
-
Serological pipettes of decreasing bore size (e.g., 10 mL, 5 mL, 2 mL)
-
Cell strainer (e.g., 40-100 µm)
-
Sterile centrifuge tubes
Procedure:
-
Place the fresh tissue sample in a sterile Petri dish containing a small amount of cold dissociation buffer.
-
Using sterile scalpels or scissors, mince the tissue into very small pieces (approximately 1-2 mm³).
-
Transfer the minced tissue and buffer into a sterile centrifuge tube.
-
Begin trituration by gently pipetting the tissue suspension up and down with a 10 mL serological pipette for 10-15 cycles. Avoid creating bubbles.[6]
-
Allow larger tissue fragments to settle for 1-2 minutes and transfer the supernatant containing dissociated cells to a new tube.
-
Add fresh cold buffer to the remaining tissue fragments and repeat the trituration with a smaller bore pipette (5 mL, then 2 mL).
-
Pool the supernatants containing the dissociated cells.
-
Pass the pooled cell suspension through a cell strainer to remove any remaining large clumps and debris.
-
Centrifuge the filtered cell suspension at a low speed (e.g., 200-300 x g) for 5-7 minutes at 4°C to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in the appropriate buffer or medium.
-
Determine cell viability and count.
Conclusion
The choice between this compound and mechanical methods for cell dissociation is highly dependent on the specific requirements of the experiment, including the cell or tissue type, the desired downstream application, and the importance of preserving cell viability and surface protein integrity.
This compound offers a gentler, more reproducible approach that is particularly well-suited for applications where the preservation of cell surface markers is critical. However, its efficiency may be limited for more complex or strongly adherent tissues.
Mechanical methods are often faster and can yield a higher number of cells, but this frequently comes at the cost of reduced viability and potential damage to the cells. These methods are often operator-dependent and may lead to less reproducible results.
For many applications, a combination of a gentle chemical or enzymatic treatment followed by mild mechanical dissociation may provide the optimal balance of cell yield and viability.[8] Researchers should carefully consider the advantages and disadvantages of each method and optimize their protocols to achieve the best possible results for their specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Automated—Mechanical Procedure Compared to Gentle Enzymatic Tissue Dissociation in Cell Function Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akadeum.com [akadeum.com]
- 5. pnas.org [pnas.org]
- 6. Methods and Materials: Trituration | Worthington Biochemical [worthington-biochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of a Clinically Relevant Chemical-Mechanical Tissue Dissociation Workflow for Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamics of tight and adherens junctions under EGTA treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensing of EGTA Mediated Barrier Tissue Disruption with an Organic Transistor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cadherin - Wikipedia [en.wikipedia.org]
- 12. Calcium-dependent cell-cell adhesion molecules (cadherins): subclass specificities and possible involvement of actin bundles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
A Researcher's Guide to Assessing the Purity and Quality of EGTA Disodium
For researchers in cell biology, biochemistry, and drug development, the selective chelation of calcium ions is paramount to elucidating cellular signaling pathways and ensuring experimental reproducibility. Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) disodium is a widely utilized chelator prized for its high affinity for calcium (Ca²⁺) over magnesium (Mg²⁺) ions. However, the purity and quality of commercially available EGTA disodium can vary, potentially impacting experimental outcomes. This guide provides a comprehensive comparison of methods to assess the purity and quality of this compound, compares its performance with alternative chelators, and offers detailed experimental protocols for validation.
Performance Comparison: this compound vs. Alternatives
The primary function of EGTA in a research setting is to control the concentration of free Ca²⁺ in solution. Its performance is dictated by its purity, which affects its chelating capacity and the introduction of unwanted variables. The main alternative to EGTA is EDTA (Ethylenediaminetetraacetic acid), though other more specialized chelators exist.
| Chelator | Selectivity for Ca²⁺ over Mg²⁺ | Key Features | Common Research Applications |
| This compound | High (pKa for Ca²⁺ ~11.0 at pH 7)[1] | Preferred for buffering Ca²⁺ in the presence of physiological Mg²⁺ concentrations.[1][2] | Calcium signaling studies, enzyme assays, prevention of calcium-dependent proteolysis.[1][2] |
| EDTA Disodium | Low | Strong general chelator for divalent and trivalent cations.[1] | General removal of divalent cations, enzyme inhibition, cell culture.[3] |
| BAPTA | Very High | Faster Ca²⁺ binding and release kinetics than EGTA; less pH-sensitive.[4] | Clamping intracellular Ca²⁺ concentrations, studying rapid calcium dynamics.[4] |
The Impact of Impurities: The presence of impurities in this compound can have significant consequences. Common impurities include nitrilotriacetic acid (NTA), heavy metals, and varying degrees of hydration.[5][6] These can alter the effective concentration of EGTA, introduce confounding metal ions, and affect the pH and ionic strength of experimental solutions, leading to variability in results.[5]
Quantitative Data Presentation
Ensuring the quality of this compound is critical. The following table summarizes key quality control parameters that researchers should consider, based on typical specifications found in Certificates of Analysis (CoA).
| Parameter | Typical Specification | Significance |
| Assay (Complexometric Titration) | ≥99.0% | Determines the actual percentage of active this compound, directly impacting its chelating capacity. |
| pH of 5% Solution | 4.3 - 5.3 | Indicates the presence of acidic or basic impurities that could affect experimental buffer conditions.[6] |
| Water Content (Loss on Drying) | Varies (often 8.7 - 11.4% for dihydrate) | The hydration state affects the molecular weight and therefore the concentration when preparing solutions.[7] |
| Heavy Metals (as Pb) | ≤10 ppm | Contamination with heavy metals can be toxic to cells and interfere with enzymatic assays.[7] |
| Nitrilotriacetic Acid (NTA) | ≤0.1% | NTA is a potential impurity from the synthesis of EGTA and is also a chelating agent, which can affect the accuracy of calcium buffering.[6] |
Experimental Protocols for Purity and Quality Assessment
Researchers can independently verify the purity and concentration of their this compound solutions using the following established methods.
Complexometric Titration for Assay Determination
This method determines the exact concentration of active this compound by titrating it against a standardized solution of a metal ion, typically calcium carbonate or zinc.
Protocol:
-
Preparation of a Standardized Calcium Solution (0.01 M):
-
Accurately weigh approximately 1.0 g of anhydrous calcium carbonate (primary standard grade) and dissolve it in a minimal amount of dilute HCl.
-
Quantitatively transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water.
-
-
Preparation of this compound Solution (approx. 0.01 M):
-
Accurately weigh approximately 3.8 g of this compound salt and dissolve it in deionized water in a 1 L volumetric flask.
-
-
Titration:
-
Pipette 25.00 mL of the standardized calcium solution into a 250 mL Erlenmeyer flask.
-
Add 1-2 mL of a suitable buffer solution (e.g., ammonia-ammonium chloride buffer, pH 10).
-
Add a small amount of a suitable metal-ion indicator (e.g., Eriochrome Black T). The solution will turn wine-red.
-
Titrate with the prepared this compound solution until the color changes to a clear blue, indicating the endpoint.[8]
-
Repeat the titration at least three times to ensure accuracy.
-
-
Calculation:
-
Calculate the molarity of the this compound solution using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the calcium solution, and M₂ and V₂ are the molarity and volume of the EGTA solution.
-
UV-Visible Spectrophotometry for Quantification
This method is based on the formation of a colored complex between EGTA and a metal ion, which can be quantified by measuring its absorbance. A common approach involves the formation of an iron(III)-EGTA complex.
Protocol:
-
Preparation of a Standard Iron(III) Solution (e.g., 500 µg/mL):
-
Dissolve a known amount of ferric chloride (FeCl₃) in 0.1 N HCl.
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound (e.g., 5-50 µg/mL) in 0.1 N HCl.
-
To each standard, add a fixed volume of the iron(III) solution to form the NaFeEDTA complex.[9]
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which is typically around 270 nm for the iron-EGTA complex.[9]
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of the this compound sample of unknown concentration.
-
Treat the sample with the same iron(III) solution as the standards.
-
Measure the absorbance of the sample and determine its concentration from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to separate EGTA from impurities. Since EGTA lacks a strong chromophore, a pre-column derivatization step is often required to enable UV detection.
Protocol:
-
Derivatization:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[12]
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile) is typical. Ion-pairing agents like tetrabutylammonium bromide may be included to improve retention and peak shape.[11]
-
Detection: UV detection at the λmax of the derivatized complex (e.g., 254 nm).[10]
-
-
Analysis:
-
Inject the derivatized standards and sample onto the HPLC system.
-
Identify the EGTA peak based on its retention time compared to the standard.
-
Quantify the amount of EGTA in the sample by comparing its peak area to a calibration curve generated from the standards.
-
Visualizing Experimental Workflows and Signaling Pathways
Clear diagrams of experimental workflows and the signaling pathways in which this compound is used are essential for understanding its application and the importance of its purity.
By employing these analytical methods and understanding the potential impact of impurities, researchers can ensure the quality of their this compound, leading to more reliable and reproducible experimental results. The choice between EGTA and its alternatives should be guided by the specific requirements of the experiment, particularly the need for selective calcium chelation in the presence of other divalent cations.
References
- 1. interchim.fr [interchim.fr]
- 2. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. EGTA purity and the buffering of calcium ions in physiological solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. technopharmchem.com [technopharmchem.com]
- 7. ichimarutrading.co.jp [ichimarutrading.co.jp]
- 8. byjus.com [byjus.com]
- 9. Simple spectrophotometric method for estimation of disodium edetate in topical gel formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A validated reverse phase HPLC method for the determination of disodium EDTA in meropenem drug substance with UV-detection using precolumn derivatization technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to EGTA Disodium: A Comparative Analysis of Different Grades
For Immediate Publication
[City, State] – [Date] – For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. Ethylenediaminetetraacetic acid (EGTA) disodium, a selective chelating agent for calcium ions, is a critical component in numerous biological and pharmaceutical applications. However, the availability of various grades of EGTA disodium, each with differing purity levels and impurity profiles, necessitates a thorough understanding to ensure the selection of the appropriate grade for a specific application. This guide provides a comprehensive comparative analysis of different grades of this compound, supported by experimental data and detailed protocols.
Understanding the Grades of this compound
The grade of a chemical reagent indicates its purity and the standards to which it has been tested. While a universally standardized grading system is not always explicit for every chemical, common designations from organizations like the American Chemical Society (ACS) and the United States Pharmacopeia (USP) provide a reliable benchmark. For this compound, the grades can be broadly categorized from highest to lowest purity.
| Grade | Typical Purity (%) | Key Characteristics & Impurity Profile | Recommended Applications |
| ACS Grade | ≥ 99.0% | Meets or exceeds the stringent purity standards of the American Chemical Society. Impurities such as heavy metals (e.g., lead, iron) are strictly limited to parts per million (ppm) levels.[1][2][3][4][5][6] | Analytical testing, quantitative analysis, and sensitive biological assays where high accuracy and reproducibility are critical. |
| Reagent Grade | ≥ 98.0% | High purity suitable for most laboratory applications. While generally very pure, the impurity limits may not be as stringently defined as ACS grade. | General laboratory use, buffer preparation, and many cell culture applications. |
| Molecular Biology Grade | Varies (typically ≥ 99.0%) | Tested for the absence of DNases, RNases, and proteases. Purity with respect to metal ions is also typically high.[7] | Applications involving nucleic acids and proteins, such as PCR, DNA sequencing, and enzyme kinetics. |
| USP/Pharmaceutical Grade | Meets USP standards | Must comply with the specifications of the United States Pharmacopeia, ensuring it is suitable for use in pharmaceutical formulations and as a food additive.[8][9] | Drug development, pharmaceutical manufacturing, and in vivo studies. |
| Technical Grade | Purity can vary significantly | Intended for industrial or commercial applications where high purity is not the primary concern. May contain higher levels of various impurities, including other metal ions and organic residues.[10] | Not recommended for research or pharmaceutical applications due to the potential for significant interference from impurities. |
The Critical Impact of Impurities in Sensitive Applications
The presence of impurities in lower-grade this compound can have significant and often detrimental effects on experimental outcomes. Heavy metal contaminants, in particular, are a major concern.
-
Enzyme Inhibition: Many enzymes are sensitive to heavy metal ions, which can act as non-competitive inhibitors by binding to the enzyme's active site or allosteric sites, thereby altering its conformation and reducing its activity.[11][12][13][14][15] For instance, trace amounts of lead or mercury can significantly inhibit the activity of enzymes crucial for cellular signaling pathways.
-
Interference with PCR: The polymerase chain reaction (PCR) is highly sensitive to the presence of inhibitors. Divalent cations other than the required Mg²⁺ can interfere with the activity of DNA polymerase, leading to reduced amplification efficiency and potentially false-negative results.[16][17][18][19]
-
Cell Culture Artifacts: In cell culture, heavy metal impurities can induce cytotoxicity, alter cellular signaling pathways, and lead to non-reproducible results.[20] The use of high-purity EGTA is crucial for maintaining the health and integrity of cell lines, especially in studies focused on calcium signaling.
Experimental Protocols for Performance Evaluation
To ensure the quality and suitability of this compound for a specific application, researchers can perform several key experiments.
Determination of Purity by Complexometric Titration
This method determines the exact concentration of active this compound in a sample.
Principle: A solution of this compound of unknown concentration is titrated against a standardized solution of a metal ion, typically calcium chloride (CaCl₂), in the presence of a metal-ion indicator. The endpoint is observed as a distinct color change when all the EGTA has been complexed with the metal ions.
Protocol:
-
Preparation of Standard Calcium Solution (0.01 M): Accurately weigh approximately 1.001 g of primary standard grade calcium carbonate (CaCO₃), previously dried at 110°C for 2 hours. Dissolve it in a minimal amount of 1 M HCl and then dilute to 1000 mL with deionized water in a volumetric flask.
-
Preparation of EGTA Solution: Accurately weigh a sample of the this compound to be tested and dissolve it in deionized water to make a solution of approximately 0.01 M.
-
Titration:
-
Pipette 25.00 mL of the standard calcium solution into a 250 mL Erlenmeyer flask.
-
Add 1-2 mL of a suitable buffer solution (e.g., ammonia-ammonium chloride buffer, pH 10).
-
Add a few drops of a metallochromic indicator (e.g., Eriochrome Black T). The solution will turn wine-red.
-
Titrate with the prepared EGTA solution until the color changes from wine-red to a distinct blue.
-
-
Calculation: The purity of the this compound can be calculated based on the stoichiometry of the reaction (1:1 molar ratio of Ca²⁺ to EGTA) and the volumes and concentrations of the reactants used.[21][22][23][24][25]
Assessment of Calcium Chelating Capacity in a Biological System
This experiment evaluates the functional performance of different grades of EGTA in a cell-based assay.
Principle: The ability of different grades of EGTA to chelate extracellular calcium and thus inhibit a calcium-dependent cellular process, such as agonist-induced intracellular calcium release, is compared.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HeLa cells) that exhibits a robust intracellular calcium response to a specific agonist (e.g., histamine or ATP).
-
Calcium Imaging: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Experimental Setup:
-
Prepare physiological saline solutions containing different grades of this compound (e.g., ACS grade and Technical grade) at the same nominal concentration (e.g., 1 mM).
-
Establish a baseline fluorescence reading of the cells in a calcium-containing saline solution.
-
Perfuse the cells with the saline solution containing the respective grade of EGTA.
-
Stimulate the cells with the agonist.
-
-
Data Analysis: Measure the change in intracellular calcium concentration in response to the agonist in the presence of each EGTA grade. A higher purity EGTA should more effectively chelate extracellular calcium, leading to a more pronounced inhibition of calcium influx and a smaller secondary rise in intracellular calcium.
Visualizing the Role of EGTA and Experimental Design
To better understand the context in which EGTA is used and how to compare its different grades, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Role of EGTA in modulating calcium signaling pathways.
Caption: Workflow for the comparative analysis of this compound grades.
Conclusion: Making an Informed Choice
The selection of the appropriate grade of this compound is a critical decision that can significantly impact the reliability and validity of research findings. For sensitive applications such as quantitative biochemical assays, molecular biology techniques, and studies involving cellular signaling, the use of high-purity grades like ACS or Molecular Biology grade is strongly recommended. While lower-cost technical grades may be suitable for less demanding industrial applications, their use in a research or pharmaceutical setting poses a significant risk of introducing confounding variables and generating erroneous data. By understanding the differences between the grades and, when necessary, performing in-house quality assessments, researchers can ensure the integrity of their experimental work.
References
- 1. How to Check for Heavy Metal Impurities in Biochemical Reagents [synapse.patsnap.com]
- 2. mpbio.com [mpbio.com]
- 3. Ethylenedinitrilotetraacetic acid disodium salt dihydrate CAS 6381-92-6 | 108454 [merckmillipore.com]
- 4. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 5. EDTA disodium salt dihydrate, 6381-92-7, ACS reagent, E4884, Sigma Aldrich [sigmaaldrich.com]
- 6. Ethylenediaminetetraacetic acid, disodium salt dihydrate, 99+%, ACS reagent 100 g | Buy Online [thermofisher.com]
- 7. EDTA, Disodium Salt, Dihydrate, Molecular Biology Grade - CAS 6381-92-6 - Calbiochem | 324503 [merckmillipore.com]
- 8. EDTA disodium salt dihydrate, 6381-92-7, USP tested, 27285, Sigma-Aldrich [sigmaaldrich.com]
- 9. EDTA Disodium Salt 2-hydrate (USP, BP, Ph. Eur.) pure, pharma grade [itwreagents.com]
- 10. This compound | 31571-71-8 | Benchchem [benchchem.com]
- 11. quora.com [quora.com]
- 12. Meta-analysis of heavy metal effects on soil enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Heavy Metal Contamination on Soil Enzymes Activities [scirp.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Toxicity, mechanism and health effects of some heavy metals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. newhaven.edu [newhaven.edu]
- 17. scielo.br [scielo.br]
- 18. Purification and Characterization of PCR-Inhibitory Components in Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 21. canterbury.ac.nz [canterbury.ac.nz]
- 22. researchgate.net [researchgate.net]
- 23. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 24. www1.udel.edu [www1.udel.edu]
- 25. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of EGTA on Calcineurin: A Comparative Guide
For researchers, scientists, and drug development professionals investigating calcium-dependent signaling pathways, understanding the tools to modulate these processes is paramount. This guide provides an objective comparison of Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) and its alternatives in inhibiting the calcium-dependent phosphatase, calcineurin. Experimental data and detailed protocols are provided to support the validation of EGTA's inhibitory action.
Introduction to Calcineurin and its Calcium Dependence
Calcineurin, also known as protein phosphatase 2B (PP2B), is a crucial serine/threonine phosphatase that plays a central role in various cellular processes, including immune responses, neuronal development, and cardiac function. Its activity is strictly dependent on intracellular calcium levels. An increase in cytosolic calcium leads to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺-CaM complex then binds to the regulatory subunit of calcineurin, causing a conformational change that activates its catalytic subunit. This activation allows calcineurin to dephosphorylate its target proteins, thereby transducing the calcium signal into a cellular response.
Given this absolute requirement for calcium, chelating agents, which bind to and sequester Ca²⁺ ions, are effective inhibitors of calcineurin activity. EGTA is a widely used chelator in biological research due to its high selectivity for Ca²⁺ over other divalent cations like Mg²⁺.
Comparison of Chelating Agents on Calcineurin Inhibition
The inhibitory potential of a chelating agent on a calcium-dependent enzyme like calcineurin is primarily determined by its affinity for Ca²⁺ (represented by the dissociation constant, Kd) and its binding kinetics. While direct IC50 values for these chelators on calcineurin are not always reported in a comparative context, their well-established calcium-binding properties serve as a reliable indicator of their efficacy. This guide compares EGTA with two common alternatives: EDTA and BAPTA.
| Chelating Agent | Selectivity | Ca²⁺ Binding Kinetics | Primary Mechanism of Inhibition |
| EGTA | High selectivity for Ca²⁺ over Mg²⁺.[1] | Slow | Sequesters free Ca²⁺, preventing the formation of the active Ca²⁺-Calmodulin complex.[2] |
| EDTA | Chelates both Ca²⁺ and Mg²⁺, as well as other divalent cations.[3] | Slow | Sequesters free Ca²⁺ and other potential divalent cation cofactors.[4] |
| BAPTA | High selectivity for Ca²⁺ over Mg²⁺. | Fast (~50-400 times faster than EGTA).[5] | Rapidly buffers intracellular Ca²⁺ transients, preventing localized increases in Ca²⁺ from activating calcineurin. |
Key Insights:
-
EGTA is the preferred choice when the goal is to specifically chelate Ca²⁺ without significantly disturbing the Mg²⁺ concentration, which is important for many other cellular enzymes.[1]
-
EDTA can also inhibit calcineurin but its lack of specificity for Ca²⁺ means it can have broader effects on cellular function by chelating other essential divalent cations.[3]
-
BAPTA is particularly useful for studying rapid calcium signaling events due to its fast-binding kinetics. It can effectively "clamp" intracellular calcium levels, preventing even transient localized increases that might be sufficient to activate calcineurin.[5]
Mechanism of Inhibition by EGTA
The inhibitory action of EGTA on calcineurin is indirect but highly effective. By binding to free Ca²⁺ ions in the cellular environment, EGTA reduces the concentration of available calcium to a level where it can no longer effectively bind to and activate calmodulin. Without the formation of the Ca²⁺-calmodulin complex, calcineurin remains in its inactive state, and the dephosphorylation of its substrates is prevented.
Caption: Mechanism of Calcineurin activation and inhibition by EGTA.
Experimental Protocols
To validate the inhibitory effect of EGTA on calcineurin, a direct enzyme activity assay is required. The following is a generalized protocol based on commercially available colorimetric assay kits.
Objective: To measure the phosphatase activity of calcineurin in the presence and absence of EGTA.
Materials:
-
Purified calcineurin enzyme
-
Calmodulin
-
RII phosphopeptide substrate
-
Assay Buffer (containing Tris-HCl, MgCl₂, DTT)
-
EGTA stock solution
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~620 nm
Experimental Workflow:
Caption: Experimental workflow for a calcineurin activity assay.
Procedure:
-
Reagent Preparation:
-
Prepare the 2X Assay Buffer containing calmodulin.
-
Dilute the purified calcineurin enzyme to the desired concentration in 1X Assay Buffer.
-
Prepare a serial dilution of EGTA in deionized water.
-
Reconstitute the RII phosphopeptide substrate according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Control wells: 25 µL of 2X Assay Buffer with calmodulin, 5 µL of diluted calcineurin, and 10 µL of deionized water (in place of EGTA).
-
EGTA-inhibited wells: 25 µL of 2X Assay Buffer with calmodulin, 5 µL of diluted calcineurin, and 10 µL of the desired EGTA concentration.
-
Blank wells: 25 µL of 2X Assay Buffer with calmodulin, 15 µL of deionized water (no enzyme).
-
-
-
Reaction:
-
Pre-incubate the plate at 30°C for 10 minutes to allow EGTA to chelate the calcium.
-
Initiate the phosphatase reaction by adding 10 µL of the RII phosphopeptide substrate to all wells.
-
Incubate the plate at 30°C for 20-30 minutes.
-
-
Detection:
-
Stop the reaction by adding 100 µL of Malachite Green reagent to each well. This reagent will react with the free phosphate released by calcineurin activity to produce a color change.
-
Allow the color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance of each well at approximately 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of calcineurin inhibition for each EGTA concentration using the following formula: % Inhibition = (1 - (Absorbance_EGTA / Absorbance_Control)) * 100
-
Plot the percentage inhibition against the EGTA concentration to determine the IC50 value.
-
Conclusion
EGTA is a potent and specific inhibitor of the calcium-dependent enzyme calcineurin. Its mechanism of action, through the selective chelation of Ca²⁺ ions, makes it an invaluable tool for studying calcium-mediated signaling pathways. By comparing its effects with other chelators like EDTA and BAPTA, researchers can dissect the specific role of calcium and the temporal dynamics of its signaling in various biological processes. The provided experimental protocol offers a robust framework for validating the inhibitory effect of EGTA and quantifying its potency against calcineurin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stoichiometry and dynamic interaction of metal ion activators with calcineurin phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Divalent cation effects on calcineurin phosphatase: differential involvement of hydrophobic and metal binding domains in the regulation of the enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
A Comparative Guide to the Cross-Reactivity of EGTA Disodium with Divalent Cations
For researchers, scientists, and drug development professionals, the precise control of divalent cation concentrations is paramount for reproducible and accurate experimental outcomes. EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) disodium is a widely utilized chelator, prized for its high selectivity for calcium ions (Ca²⁺). However, a thorough understanding of its cross-reactivity with other physiologically relevant divalent cations is crucial for its effective application and for selecting the appropriate chelator for a given biological system. This guide provides a comprehensive comparison of the binding affinities of EGTA disodium with other common chelators and details the experimental protocols for their determination.
Selectivity Profile of this compound: A Quantitative Comparison
EGTA's reputation as a superior Ca²⁺-selective chelator stems from its significantly higher affinity for Ca²⁺ compared to other divalent cations, most notably magnesium (Mg²⁺), which is typically present in much higher concentrations in biological systems. This selectivity is critical in preventing the unintended depletion of other essential cations.
To provide a clear quantitative comparison, the following table summarizes the logarithm of the stability constants (logK) for this compound and two other commonly used chelators, EDTA (ethylenediaminetetraacetic acid) and BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), with a range of divalent cations. A higher logK value indicates a stronger binding affinity.
| Divalent Cation | EGTA (logK) | EDTA (logK) | BAPTA (logK) |
| Ca²⁺ | 11.0[1] | 10.65[2] | 7.13 (apparent at pH 7.3)[3] |
| Mg²⁺ | 5.2 | 8.79[2] | ~1.8 |
| Mn²⁺ | 12.3 | 13.89[2] | 8.1 |
| Zn²⁺ | 12.8 | 16.5[2] | 8.9 |
| Fe²⁺ | 11.9 | 14.30[2] | - |
| Cu²⁺ | 17.8 | 18.78[2] | 11.6 |
Note: Stability constants can vary with experimental conditions such as temperature, pH, and ionic strength. The values presented here are generally accepted values at standard conditions (approximately 20-25°C and 0.1 M ionic strength) unless otherwise noted.
As the data illustrates, while EDTA generally forms more stable complexes with many of the listed cations, EGTA exhibits a remarkable preference for Ca²⁺ over Mg²⁺, with a difference in logK values of approximately 5.8. BAPTA also shows high Ca²⁺ selectivity over Mg²⁺ and is particularly useful for buffering intracellular Ca²⁺ due to its faster binding kinetics compared to EGTA.[4]
Visualizing Chelator Selectivity
The following diagram illustrates the logical relationship in selecting a chelator based on the primary target cation and the presence of other interfering cations.
Experimental Protocols for Determining Binding Affinity
The stability constants presented above are determined through various experimental techniques. Below are detailed methodologies for two common approaches: potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves monitoring the change in pH or ion concentration of a solution containing the chelator and a divalent cation as a titrant is added.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a standardized stock solution of this compound (e.g., 0.01 M) in deionized water.
-
Prepare standardized stock solutions of the divalent cation salts (e.g., CaCl₂, MgCl₂, MnCl₂, ZnCl₂, FeCl₂, CuCl₂) of the same concentration.
-
Prepare a suitable buffer solution to maintain a constant pH during the titration (e.g., ammonium buffer for pH 10).
-
-
Apparatus Setup:
-
Calibrate a pH meter or an ion-selective electrode (ISE) specific to the cation being investigated.
-
Set up an automated titrator with a burette containing the divalent cation solution.
-
Place a known volume of the EGTA solution into a titration vessel with a magnetic stirrer.
-
-
Titration Procedure:
-
Immerse the calibrated electrode and the tip of the burette into the EGTA solution.
-
Start the titration, adding the divalent cation solution in small, precise increments.
-
Record the potential (in mV) or pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the potential or pH as a function of the volume of titrant added.
-
Determine the equivalence point of the titration, which is the point of maximum inflection on the titration curve.
-
From the equivalence point and the concentrations of the reactants, calculate the stability constant (logK) of the metal-EGTA complex using appropriate software or established equations.
-
UV-Vis Spectrophotometry
This method relies on the change in the absorbance spectrum of a metal-indicator complex upon the addition of a competing chelator like EGTA.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Select a suitable metallochromic indicator that forms a colored complex with the divalent cation of interest and has a known stability constant.
-
Prepare a stock solution of the metal-indicator complex at a fixed concentration and pH.
-
Prepare a series of solutions with increasing concentrations of this compound.
-
-
Apparatus Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Determine the wavelength of maximum absorbance (λmax) for the metal-indicator complex.
-
-
Measurement Procedure:
-
To a series of cuvettes, add a fixed volume of the metal-indicator complex solution.
-
Add increasing volumes of the EGTA stock solution to each cuvette, bringing the final volume to be the same with buffer.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the predetermined λmax.
-
-
Data Analysis:
-
Plot the change in absorbance as a function of the EGTA concentration.
-
The decrease in absorbance of the metal-indicator complex corresponds to the formation of the metal-EGTA complex.
-
Using the known stability constant of the metal-indicator complex and the experimental data, calculate the stability constant of the metal-EGTA complex through competitive binding equations.
-
Conclusion
This compound remains a valuable tool for researchers due to its exceptional selectivity for calcium ions in the presence of high magnesium concentrations. However, its significant affinity for other divalent cations such as Mn²⁺, Zn²⁺, and Cu²⁺ necessitates careful consideration in experimental design. When the primary goal is the general chelation of a broad range of divalent cations, EDTA may be a more suitable choice. For applications requiring rapid calcium buffering, BAPTA presents a compelling alternative. By understanding the quantitative differences in binding affinities and employing rigorous experimental methods to characterize these interactions, researchers can ensure the appropriate use of EGTA and other chelators, leading to more precise and reliable scientific findings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Apparent stability constants and purity of Ca-chelating agents evaluated using Ca-selective electrodes by the double-log optimization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Performance of EGTA Disodium and Other Calcium Chelators in Diverse Cell Lines
For researchers, scientists, and drug development professionals, the precise control of calcium ions in cellular environments is paramount for a multitude of experimental applications. This guide provides a comprehensive comparison of the performance of EGTA disodium, a widely used calcium chelator, with two common alternatives, EDTA and BAPTA-AM, across various cell lines. The following sections detail their effects on cell viability, proliferation, apoptosis, and cell detachment, supported by experimental data and detailed protocols.
Executive Summary
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) disodium is a chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺). This property makes it an invaluable tool for studying calcium-dependent cellular processes. However, its performance can vary significantly depending on the cell line and the specific application. This guide will explore these differences and compare them to EDTA (ethylenediaminetetraacetic acid), a less selective metal ion chelator, and BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester), a cell-permeable, rapid-acting intracellular calcium chelator.
Comparative Analysis of Cytotoxicity
The cytotoxic effects of calcium chelators are a critical consideration for in vitro studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, EDTA, and BAPTA-AM in different cell lines. Lower IC50 values indicate higher cytotoxicity.
| Cell Line | Chelator | IC50 | Reference |
| HEK293 | BAPTA-AM | 1.3 µM (for hERG channels) | [1] |
| V79 (Chinese Hamster Fibroblast) | EDTA | Significantly more cytotoxic than maleic acid (specific IC50 not provided) | [2] |
| Various Cancer Cell Lines | EDTA | Showed antitumor activity against several tumor cell lines | [3] |
Impact on Cell Proliferation and Viability
Calcium ions are essential for cell cycle progression and proliferation. Chelating extracellular or intracellular calcium can therefore significantly impact cell growth.
-
Chinese Hamster Ovary (CHO) Cells: Studies have shown that modulating the extracellular environment, including ion concentrations, can affect CHO cell growth and productivity. While specific data on this compound's direct effect on CHO cell proliferation is limited, it is known that hyperosmotic conditions, which can be influenced by the addition of salts like this compound, can negatively impact cell proliferation rates while sometimes increasing specific protein productivity.[4]
-
HeLa Cells: EDTA has been shown to induce cell cycle arrest in the G0 and G2/M phases in MCF-7 breast cancer cells, a similar human cancer cell line.[5] It is plausible that this compound could have similar effects on HeLa cell cycle progression due to its calcium-chelating properties.
-
Jurkat Cells: Calcium signaling is crucial for T-cell activation and proliferation. Chelation of intracellular calcium with BAPTA-AM has been shown to modulate signaling pathways in these cells.[6]
Induction of Apoptosis
Depletion of extracellular or intracellular calcium can trigger programmed cell death, or apoptosis, in a cell-type-dependent manner.
-
PC12 Cells: Chelation of extracellular calcium with EGTA has been demonstrated to induce caspase-dependent apoptosis in PC12, a rat pheochromocytoma cell line.[7] This process is associated with endoplasmic reticulum (ER) stress, indicated by the increased expression of GRP78 protein.[7][8]
-
Jurkat Cells: Apoptosis in Jurkat cells, a human T-lymphocyte cell line, can be induced by various stimuli that involve calcium signaling. While direct comparative studies are scarce, it is known that both intracellular and extracellular calcium levels are critical for Jurkat cell survival, and their disruption by chelators can lead to apoptosis.[9][10]
Signaling Pathway of EGTA-Induced Apoptosis in Neuronal Cells
Caption: EGTA-induced apoptosis pathway in neuronal cells.
Performance in Cell Detachment
Calcium chelators are commonly used to detach adherent cells from culture surfaces by disrupting calcium-dependent cell adhesion molecules like cadherins.
-
HeLa and HEK293 Cells: EDTA is a standard component of cell detachment solutions, often used in combination with trypsin. It facilitates the detachment of adherent cells, including HeLa and HEK293, by chelating the calcium ions required for cell-cell and cell-matrix adhesion.[11] The efficiency of detachment can be influenced by the concentration of EDTA and the incubation time. While direct quantitative comparisons with this compound are limited, both are effective at disrupting calcium-dependent adhesion.
Comparison of Calcium Chelators
| Feature | This compound | EDTA | BAPTA-AM |
| Selectivity | High for Ca²⁺ over Mg²⁺ | Low, chelates various divalent and trivalent metal ions | High for Ca²⁺ over Mg²⁺ |
| Cell Permeability | Impermeable | Impermeable | Permeable (as AM ester) |
| Mechanism of Action | Chelates extracellular Ca²⁺ | Chelates extracellular metal ions | Chelates intracellular Ca²⁺ after hydrolysis by cellular esterases |
| Kinetics | Slower Ca²⁺ binding and release | Slower metal ion binding and release | Rapid Ca²⁺ binding and release[12] |
| pH Sensitivity | Affinity for Ca²⁺ is pH-dependent | Affinity for metal ions is pH-dependent | Affinity for Ca²⁺ is less pH-sensitive in the physiological range[12] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline for assessing the cytotoxicity of calcium chelators in adherent cell lines like HeLa, HEK293, and CHO.
Materials:
-
Cells of interest (e.g., HeLa, HEK293, CHO)
-
Complete culture medium
-
This compound, EDTA, BAPTA-AM stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound, EDTA, and BAPTA-AM in complete culture medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the chelator solutions of varying concentrations. Include a vehicle control (medium without chelator).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the MTT-containing medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[13][14]
-
Calculate cell viability as a percentage of the vehicle control.
Annexin V/PI Apoptosis Assay for Suspension Cells (e.g., Jurkat)
This protocol is designed to quantify apoptosis in suspension cell lines like Jurkat following treatment with calcium chelators.
Materials:
-
Jurkat cells
-
Complete culture medium
-
This compound, EDTA, BAPTA-AM stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed Jurkat cells at a density of 2 x 10⁵ cells/mL in a culture flask.
-
Treat the cells with the desired concentrations of this compound, EDTA, or BAPTA-AM for the specified duration. Include an untreated control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Experimental Workflow for Apoptosis Assay
References
- 1. The membrane permeable calcium chelator BAPTA-AM directly blocks human ether a-go-go-related gene potassium channels stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative in vitro evaluation of cytotoxic effects of EDTA and maleic acid: root canal irrigants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.pasteur.fr [research.pasteur.fr]
- 4. Osmolality Effects on CHO Cell Growth, Cell Volume, Antibody Productivity and Glycosylation [mdpi.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Paclitaxel-induced apoptosis in Jurkat, a leukemic T cell line, is enhanced by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chelation of extracellular calcium-induced cell death was prevented by glycogen synthase kinase-3 inhibitors in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chelation of Extracellular Calcium-Induced Cell Death was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis induced in Jurkat cells by several agents is preceded by intracellular acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Apoptosis Induction in Jurkat T-Lymphocytes by Proton Pump Inhibitors " by Shreya Murali and Randall Reif [scholar.umw.edu]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of EGTA Disodium: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) disodium salt, a common chelating agent used in research and drug development. Adherence to these guidelines will help your facility maintain a safe and responsible laboratory environment.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, consult the Safety Data Sheet (SDS) for EGTA disodium. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a laboratory coat. Handle all chemical waste in a well-ventilated area, such as a fume hood.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound waste depends on its concentration, volume, and whether it has been contaminated with other hazardous substances.
Procedure 1: Disposal of Uncontaminated this compound Solutions (Small Quantities)
For small quantities of dilute, uncontaminated this compound solutions, some institutions may permit drain disposal after neutralization. However, it is crucial to first consult your institution's Environmental Health and Safety (EHS) department and local wastewater treatment authority for specific regulations.[1]
-
Neutralization: Adjust the pH of the this compound solution to a neutral range, typically between 6.0 and 8.0.[2]
-
For acidic solutions, slowly add a dilute solution of sodium hydroxide while stirring.
-
For basic solutions, slowly add a dilute solution of hydrochloric acid while stirring.
-
Monitor the pH using a calibrated pH meter or pH strips.
-
-
Dilution: Once neutralized, dilute the solution with at least 100 parts water to 1 part this compound solution.[1]
-
Drain Disposal: Pour the diluted, neutralized solution down the drain, followed by flushing with a copious amount of running water for several minutes to ensure it is thoroughly cleared from the plumbing.[1]
Procedure 2: Disposal of Concentrated or Contaminated this compound Waste
Concentrated solutions, solid this compound, or solutions contaminated with other hazardous materials (e.g., heavy metals, organic solvents) must be disposed of as hazardous waste.
-
Segregation and Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
List all components of the waste, including any contaminants.
-
-
Storage:
-
Store the sealed waste container in a designated secondary containment area that is secure and away from general laboratory traffic.
-
-
Professional Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.[5] Consult your institution's EHS department for approved vendors and procedures.
-
Quantitative Disposal Guidelines
The following table summarizes key quantitative parameters for the disposal of this compound waste. These are general guidelines; always adhere to your local and institutional regulations.
| Parameter | Guideline | Source |
| pH for Drain Disposal | 6.0 - 8.0 | [2] |
| Dilution Factor for Drain Disposal | At least 100:1 (Water:Solution) | [1] |
| Concentration for Drain Disposal | Consult local regulations | [4] |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Environmental and Safety Precautions
This compound is not considered readily biodegradable, and its release into the environment should be avoided.[5] As a chelating agent, it can mobilize heavy metals, potentially impacting aquatic ecosystems. Always handle this compound with care to prevent spills. In the event of a spill, contain the material with an inert absorbent, collect it, and place it in a sealed container for disposal as hazardous waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
